molecular formula C9H15N3O5 B1585644 2'-Deoxycytidine hydrate CAS No. 652157-52-3

2'-Deoxycytidine hydrate

Cat. No.: B1585644
CAS No.: 652157-52-3
M. Wt: 245.23 g/mol
InChI Key: HXBGOHZLZCFWLH-OERIEOFYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2'-Deoxycytidine hydrate is a useful research compound. Its molecular formula is C9H15N3O5 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBGOHZLZCFWLH-OERIEOFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369129
Record name 2'-Deoxycytidine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56322743
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

652157-52-3
Record name 2'-Deoxycytidine hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Cornerstone of DNA Synthesis: A Technical Guide to the Role of 2'-Deoxycytidine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the critical role of 2'-deoxycytidine (B1670253) and its hydrated form in the intricate process of DNA synthesis. As a fundamental building block of deoxyribonucleic acid, understanding the metabolic pathways, enzymatic kinetics, and experimental methodologies associated with 2'-deoxycytidine is paramount for advancements in molecular biology, oncology, and antiviral therapies. This document provides a comprehensive overview of the core concepts, quantitative data, and detailed protocols relevant to the study of this essential deoxyribonucleoside.

Introduction: The Significance of 2'-Deoxycytidine in Cellular Proliferation

2'-Deoxycytidine is a pyrimidine (B1678525) deoxyribonucleoside, a fundamental component of DNA.[1] Its structure consists of a cytosine base attached to a deoxyribose sugar. Before it can be incorporated into a growing DNA strand by DNA polymerases, 2'-deoxycytidine must first be phosphorylated to its triphosphate form, deoxycytidine triphosphate (dCTP). This conversion process is a tightly regulated and indispensable aspect of cell proliferation and DNA repair.

In laboratory and research settings, 2'-deoxycytidine is often supplied as 2'-deoxycytidine hydrate (B1144303) or 2'-deoxycytidine hydrochloride.[2] These hydrated and salt forms are stable, crystalline solids that readily dissolve in aqueous solutions for use in cell culture and enzymatic assays. Once dissolved, the hydrate form is functionally identical to the anhydrous 2'-deoxycytidine, serving as a substrate for the same metabolic pathways.

Metabolic Pathways: From Nucleoside to DNA Precursor

The cellular pool of dCTP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway. The balance between these two pathways is crucial for maintaining genomic integrity and is a key area of investigation in cancer research and drug development.

The De Novo Synthesis Pathway

The de novo pathway constructs nucleotides from simpler precursor molecules. In this pathway, ribonucleotides are synthesized first, and then converted to deoxyribonucleotides. The key steps leading to dCTP are:

  • UTP to CTP Conversion: Uridine triphosphate (UTP) is converted to cytidine (B196190) triphosphate (CTP) by CTP synthetase.

  • Ribonucleotide Reduction: CTP is then reduced to deoxycytidine diphosphate (B83284) (dCDP) by the enzyme ribonucleotide reductase (RNR). This is a critical regulatory step in DNA synthesis.

  • Phosphorylation to dCTP: Finally, dCDP is phosphorylated to dCTP by a nucleoside diphosphate kinase.

The Salvage Pathway

The salvage pathway recycles pre-existing nucleosides and bases from the degradation of DNA and RNA, or from exogenous sources, to synthesize nucleotides.[3] This pathway is particularly important in cells that are not actively dividing or in tissues with limited de novo synthesis capacity. The key steps for 2'-deoxycytidine are:

  • Phosphorylation by Deoxycytidine Kinase (dCK): 2'-deoxycytidine is phosphorylated to deoxycytidine monophosphate (dCMP) by the enzyme deoxycytidine kinase (dCK).[4] This is the rate-limiting step in the salvage of 2'-deoxycytidine.[4]

  • Further Phosphorylation: dCMP is then sequentially phosphorylated to deoxycytidine diphosphate (dCDP) and finally to dCTP by other cellular kinases.

Catabolism of 2'-Deoxycytidine

Excess 2'-deoxycytidine can be catabolized to prevent the accumulation of potentially toxic levels of nucleotides. The primary catabolic enzyme is cytidine deaminase (CDA), which converts 2'-deoxycytidine to 2'-deoxyuridine.[5]

Quantitative Data: Enzymatic Kinetics

The efficiency and regulation of the enzymes involved in 2'-deoxycytidine metabolism are critical for maintaining a balanced dNTP pool for DNA synthesis. The following tables summarize key kinetic parameters for the human enzymes central to this process.

EnzymeSubstrateKm (µM)Vmax (U/mg)Notes
Deoxycytidine Kinase (dCK)2'-Deoxycytidine~1.4-High affinity for the natural substrate.[6] Vmax data is often context-dependent and not consistently reported.
Cytidine Deaminase (CDA)2'-Deoxycytidine133 ± 15110 ± 5Data for the K27/A70 variant of human CDA.[5] One unit is 1 µmole of substrate deaminated per minute.[5]
dCMP Deaminase (DCTD)dCMP--Exhibits sigmoidal kinetics and is allosterically regulated by dCTP (activator) and dTTP (inhibitor).[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the role of 2'-deoxycytidine in DNA synthesis.

Protocol for Measuring Deoxycytidine Kinase (dCK) Activity

This protocol is based on a luminescence-based assay that measures ATP consumption during the phosphorylation of 2'-deoxycytidine.

Materials:

  • HeLa cell lysate (or other source of dCK)

  • 2'-Deoxycytidine (substrate)

  • ATP (phosphate donor)

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Luminase-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of 2'-deoxycytidine in reaction buffer.

    • Prepare a 2X solution of ATP in reaction buffer.

    • Prepare the cell lysate containing dCK. The protein concentration should be determined.

  • Set up the Kinase Reaction:

    • In a 96-well plate, add 25 µL of the cell lysate.

    • To initiate the reaction, add 25 µL of the 2X substrate/ATP mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes). Include a no-substrate control.

  • Stop the Reaction and Detect ATP:

    • Add 50 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence:

    • Read the luminescence of each well using a luminometer.

  • Data Analysis:

    • The decrease in luminescence in the presence of the substrate compared to the control is proportional to the dCK activity.

    • A standard curve with known ATP concentrations should be used to quantify the amount of ATP consumed.

    • Enzyme activity can be expressed as pmol of ATP consumed per minute per mg of protein.

Protocol for Monitoring 2'-Deoxycytidine Incorporation into DNA using 5-Ethynyl-2'-deoxycytidine (EdC)

This protocol utilizes "click chemistry" to detect newly synthesized DNA containing the alkyne-modified nucleoside, EdC.[8]

Materials:

  • Cells in culture

  • 5-Ethynyl-2'-deoxycytidine (EdC)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click chemistry reaction cocktail:

    • Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Reducing agent (e.g., sodium ascorbate)

    • Buffer (e.g., Tris-HCl)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Labeling:

    • Incubate the cells with EdC in their culture medium for the desired length of time (e.g., 1-24 hours). The optimal concentration of EdC should be determined empirically for the cell type, but is typically in the range of 10-50 µM.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with the fixative solution for 15 minutes at room temperature.

    • Wash the cells with PBS.

    • Permeabilize the cells with the permeabilization buffer for 20 minutes at room temperature.

    • Wash the cells with PBS.

  • Click Reaction:

    • Prepare the click chemistry reaction cocktail immediately before use.

    • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells with PBS.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry to detect the incorporated EdC.

Mandatory Visualizations

Signaling Pathways

The metabolic fate of 2'-deoxycytidine is intricately linked to the overall regulation of dNTP pools, which is essential for DNA replication and repair. The following diagram illustrates the key enzymatic steps in the de novo and salvage pathways for dCTP synthesis.

dCTP_Synthesis_Pathways cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway UTP UTP CTP CTP UTP->CTP CTP Synthetase dCDP dCDP CTP->dCDP Ribonucleotide Reductase dCTP_denovo dCTP dCDP->dCTP_denovo Nucleoside Diphosphate Kinase DNA DNA Synthesis dCTP_denovo->DNA dC 2'-Deoxycytidine dCMP dCMP dC->dCMP Deoxycytidine Kinase (dCK) dU 2'-Deoxyuridine dC->dU Cytidine Deaminase (CDA) dCDP_salvage dCDP dCMP->dCDP_salvage dCMP Kinase dCTP_salvage dCTP dCDP_salvage->dCTP_salvage Nucleoside Diphosphate Kinase dCTP_salvage->DNA EdC_Incorporation_Workflow start Start: Proliferating Cells labeling Incubate with EdC start->labeling fixation Fix Cells labeling->fixation permeabilization Permeabilize Cells fixation->permeabilization click_reaction Perform Click Reaction (Fluorescent Azide + Cu(I)) permeabilization->click_reaction analysis Analyze by Fluorescence Microscopy or Flow Cytometry click_reaction->analysis

References

2'-Deoxycytidine Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Summary

2'-Deoxycytidine (B1670253), a fundamental building block of deoxyribonucleic acid (DNA), exists in a hydrated form that is crucial for various biological and therapeutic applications. This technical guide provides an in-depth overview of the structure, function, and analytical methodologies related to 2'-deoxycytidine hydrate (B1144303). It is intended for researchers, scientists, and professionals involved in drug development who are interested in the multifaceted roles of this nucleoside. The guide details its structural characteristics, its pivotal function in DNA synthesis and as a precursor for significant anticancer and antiviral agents, and provides comprehensive experimental protocols for its analysis.

Structure of 2'-Deoxycytidine Hydrate

2'-Deoxycytidine is a pyrimidine (B1678525) 2'-deoxyribonucleoside, which consists of a cytosine base attached to a deoxyribose sugar. The "2'-deoxy" designation indicates the absence of a hydroxyl group at the 2' position of the ribose ring, a key feature that distinguishes DNA from RNA. In its hydrated form, one or more water molecules are integrated into the crystal lattice structure of 2'-deoxycytidine. This hydration can influence the molecule's conformation and stability.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₉H₁₃N₃O₄·H₂O[1][2]
Molecular Weight 245.24 g/mol [1][2]
Melting Point 209-211 °C[2]
Appearance White crystalline powder[2]
Solubility Soluble in water and DMSO[2]
Crystallographic Data of 2'-Deoxycytidine Hydrochloride (as a proxy for hydrate)
ParameterValueReference
Crystal System Monoclinic
Space Group P2₁
a 6.561 Å
b 17.659 Å
c 5.125 Å
β 108.08°
Volume 563.9 ų
Z 2
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of 2'-deoxycytidine.

NucleusChemical Shift (ppm) in D₂O
¹H 7.87 (H6), 6.30 (H1'), 6.28 (H5), 4.47 (H3'), 4.06 (H4'), 3.85 (H5'a), 3.78 (H5'b), 2.42 (H2'a), 2.38 (H2'b)
¹³C 168.9, 160.1, 144.2, 98.9, 89.3, 88.8, 73.3, 64.1, 41.9

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The exact mass of the anhydrous form is 227.091 g/mol . In mass spectra, the protonated molecule [M+H]⁺ is typically observed at m/z 228.

Function of 2'-Deoxycytidine

2'-Deoxycytidine plays a central role in cellular metabolism and is a cornerstone for the synthesis of DNA. Its functions extend to its use as a therapeutic agent and as a building block for potent drug analogs.

Role in DNA Synthesis and the Salvage Pathway

2'-Deoxycytidine is a precursor for the synthesis of deoxycytidine triphosphate (dCTP), one of the four deoxynucleoside triphosphates required for DNA replication and repair.[3] Cells can synthesize dCTP through two main pathways: the de novo pathway and the salvage pathway. The salvage pathway recycles pre-existing nucleosides like 2'-deoxycytidine, which is particularly important in cells that are not actively dividing or have a limited capacity for de novo synthesis.[4]

In the salvage pathway, 2'-deoxycytidine is first phosphorylated by deoxycytidine kinase (dCK) to deoxycytidine monophosphate (dCMP).[3] Subsequent phosphorylations by other kinases convert dCMP into deoxycytidine diphosphate (B83284) (dCDP) and finally to dCTP, which can then be incorporated into newly synthesized DNA strands by DNA polymerases.

salvage_pathway dC 2'-Deoxycytidine dCMP dCMP dC->dCMP dCDP dCDP dCMP->dCDP dCTP dCTP dCDP->dCTP DNA DNA dCTP->DNA

Figure 1. The Pyrimidine Salvage Pathway for 2'-Deoxycytidine.
Role in Anticancer and Antiviral Therapy

2'-Deoxycytidine serves as a scaffold for the synthesis of several clinically important nucleoside analogs used in the treatment of cancer and viral infections. These analogs mimic the natural nucleoside and can interfere with DNA synthesis or other cellular processes.

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a potent anticancer agent used to treat various solid tumors, including pancreatic, lung, breast, and ovarian cancers. It is a prodrug that is intracellularly phosphorylated to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[5] dFdCTP competes with the natural dCTP for incorporation into DNA, leading to "masked chain termination" where after its incorporation, one additional nucleotide is added before DNA synthesis is halted. This prevents DNA repair mechanisms from excising the fraudulent nucleotide. Additionally, dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides, thereby depleting the pool of natural dNTPs and further enhancing the cytotoxic effect of gemcitabine.[5]

gemcitabine_moa cluster_0 Intracellular Activation cluster_1 Cellular Effects Gemcitabine Gemcitabine dFdCMP dFdCMP Gemcitabine->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_syn DNA Synthesis dFdCTP->DNA_syn Incorporation & Chain Termination dNTPs dNTP Pool Apoptosis Apoptosis

Figure 2. Mechanism of Action of Gemcitabine.

5-Aza-2'-deoxycytidine is a hypomethylating agent used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[6] After being incorporated into DNA, it covalently traps DNA methyltransferases (DNMTs), enzymes that are crucial for maintaining methylation patterns.[6] This leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes that were silenced by hypermethylation, ultimately leading to cell cycle arrest and apoptosis.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2'-deoxycytidine and its analogs.

Synthesis and Crystallization of this compound (Representative Protocol)

Synthesis:

  • Starting Material: 2'-Deoxyuridine.

  • Conversion to 2'-Deoxycytidine: A common method involves the conversion of the uracil (B121893) base to a cytosine base. This can be achieved through a multi-step process involving protection of the hydroxyl groups of the deoxyribose, activation of the C4 position of the uracil ring (e.g., by triazolation), and subsequent amination.

  • Deprotection: Removal of the protecting groups from the deoxyribose moiety yields 2'-deoxycytidine.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Crystallization:

  • Solvent Selection: Prepare a saturated solution of purified 2'-deoxycytidine in a suitable solvent, typically water or an alcohol-water mixture.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. This can be achieved by covering the container with a perforated film.

  • Crystal Harvesting: Once crystals of sufficient size have formed, they are carefully harvested from the mother liquor and dried.

Analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol describes the quantification of 2'-deoxycytidine in biological samples, such as cell culture media or digested DNA.

Sample Preparation (from cell culture):

  • Collect the cell culture medium.

  • Centrifuge to remove any cells or debris.

  • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 1:3 ratio (sample:solvent).

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for injection.

HPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the transition of the parent ion (m/z 228) to a specific daughter ion (e.g., m/z 112, corresponding to the cytosine base).

Assessment of Anticancer Activity: MTT and Annexin V Assays

The following protocols are used to evaluate the cytotoxic and apoptotic effects of 2'-deoxycytidine analogs on cancer cells.

experimental_workflow start Cancer Cell Culture treat Treat cells with 2'-deoxycytidine analog start->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V Assay (Apoptosis) treat->annexin data_mtt Measure Absorbance (570 nm) mtt->data_mtt data_annexin Flow Cytometry Analysis annexin->data_annexin results Determine IC50 & Apoptosis Rate data_mtt->results data_annexin->results

Figure 3. Experimental Workflow for Assessing Anticancer Activity.

MTT Assay (Cell Viability):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the 2'-deoxycytidine analog for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Annexin V Apoptosis Assay (Flow Cytometry):

  • Cell Treatment: Treat cells with the 2'-deoxycytidine analog as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Conclusion

This compound is a molecule of profound importance in molecular biology and medicine. Its fundamental role as a DNA precursor is paralleled by its significance as a lead compound in the development of life-saving anticancer and antiviral drugs. A thorough understanding of its structure, function, and the experimental methodologies for its study is essential for researchers and professionals in the field. This guide provides a solid foundation of this knowledge, aiming to facilitate further research and innovation in the therapeutic applications of 2'-deoxycytidine and its analogs.

References

biological significance of 2'-deoxycytidine hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Significance of 2'-Deoxycytidine (B1670253) Hydrate

Abstract

2'-Deoxycytidine, a fundamental pyrimidine (B1678525) deoxyribonucleoside, is an essential building block for the synthesis of deoxyribonucleic acid (DNA).[1][2] Beyond this primary role, its metabolic pathways and synthetic analogs are of profound significance in molecular biology and medicine. The phosphorylation of 2'-deoxycytidine by deoxycytidine kinase (dCK) is a rate-limiting step in the nucleoside salvage pathway, providing essential precursors for DNA replication and repair.[3] This pathway is critically exploited in pharmacology, where nucleoside analogs such as Gemcitabine (B846) and Decitabine, which require activation by dCK, serve as potent anticancer agents.[2][4][] These analogs function by terminating DNA chain elongation, inhibiting essential enzymes for DNA synthesis, or reversing epigenetic silencing of tumor suppressor genes.[6][7] Consequently, the expression and activity of dCK are key determinants of therapeutic efficacy and resistance.[8] Furthermore, 2'-deoxycytidine and its oxidized derivatives are implicated in DNA damage and repair mechanisms and are emerging as valuable biomarkers for cancer diagnosis and prognosis.[2][9] This guide provides a comprehensive overview of the biological roles of 2'-deoxycytidine, its metabolism, its central importance in the mechanism of major therapeutic agents, and its application in drug development.

Core Biological Functions and Metabolism

2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar.[2] As a fundamental component of DNA, its primary role is to serve as a precursor for DNA synthesis.[10] The molecule exists in all living organisms and is integral to the transmission of genetic information.[11][12] Its metabolism is tightly regulated through two primary pathways: an anabolic (salvage) pathway that leads to its incorporation into DNA and a catabolic pathway that leads to its degradation.

The Anabolic Salvage Pathway

The salvage pathway provides an efficient mechanism for cells to recycle nucleosides from DNA breakdown to synthesize new DNA. For 2'-deoxycytidine, this pathway is initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes its phosphorylation to 2'-deoxycytidine monophosphate (dCMP).[2][13] This is the first and rate-limiting step.[3] dCMP is subsequently phosphorylated to 2'-deoxycytidine diphosphate (B83284) (dCDP) and then to 2'-deoxycytidine triphosphate (dCTP), which is one of the four deoxyribonucleoside triphosphates used by DNA polymerases to synthesize DNA.

Caption: Metabolic pathways of 2'-Deoxycytidine. (Within 100 characters)

Significance in Oncology

The metabolic pathways of 2'-deoxycytidine are central to the mechanism of a major class of chemotherapeutic drugs: nucleoside analogs. These drugs are structurally similar to endogenous nucleosides and can thus enter the same metabolic and synthetic pathways, ultimately disrupting cancer cell proliferation.

Deoxycytidine Analogs as Chemotherapeutic Agents

Gemcitabine is a prodrug that is widely used to treat various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[6][14] Its cytotoxic effects are dependent on its intracellular activation by dCK.[8][15]

  • Activation: Gemcitabine is phosphorylated by dCK to form gemcitabine monophosphate (dFdCMP), which is then converted to the active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[4]

  • DNA Chain Termination: dFdCTP competes with the natural dCTP for incorporation into DNA.[16] After the gemcitabine nucleotide is incorporated, one additional deoxynucleotide is added before DNA polymerase is unable to proceed, an action termed "masked chain termination".[15] This irreparable error halts DNA synthesis and triggers apoptosis (programmed cell death).[6][16]

  • Self-Potentiation: The diphosphate form, dFdCDP, inhibits the enzyme ribonucleotide reductase. This enzyme is responsible for generating the pool of deoxynucleotides for DNA synthesis.[4][6] Its inhibition depletes the cell of normal dCTP, which reduces competition and enhances the incorporation of dFdCTP into DNA, a mechanism known as self-potentiation.[4][15]

Caption: Mechanism of action of the deoxycytidine analog Gemcitabine. (Within 100 characters)

Decitabine is another critical analog used primarily for myelodysplastic syndromes (MDS).[2] It functions as a DNA hypomethylating agent. After incorporation into DNA, it covalently binds to and inhibits DNA methyltransferases (DNMTs).[17] This leads to the reactivation of silenced tumor suppressor genes, inducing cell differentiation or apoptosis.[7][18]

Deoxycytidine as a Cancer Biomarker

Altered DNA metabolism in tumors can lead to changes in circulating nucleoside levels. Elevated plasma concentrations of 2'-deoxycytidine have been associated with a poor prognosis in some cancer patients.[19] Furthermore, intermediates in the DNA demethylation pathway, such as 5-(hydroxymethyl)-2′-deoxycytidine (5-hmdC), have been identified as potential urinary biomarkers for the early detection of breast cancer.[2] In patients with breast cancer, urinary levels of 5-hmdC were found to be significantly reduced, while levels of other oxidized forms were elevated.[2]

Deoxycytidine Analog Mechanism of Action Primary Clinical Applications
Gemcitabine Activated by dCK; incorporates into DNA causing masked chain termination; inhibits ribonucleotide reductase.[4][6][15]Pancreatic, non-small cell lung, bladder, breast, and ovarian cancers.[6][14]
Decitabine (5-aza-2'-dC) DNA methyltransferase (DNMT) inhibitor; reactivates tumor suppressor genes.[2][17]Myelodysplastic syndromes (MDS), acute myeloid leukemia (AML).[7]
Zalcitabine (ddC) Chain terminator of DNA synthesis; used as an antiviral (HIV).[]Antiretroviral therapy.
Cytarabine (ara-C) Activated by dCK; inhibits DNA polymerase and incorporates into DNA causing chain termination.Acute myeloid leukemia (AML), lymphomas.

Role in DNA Damage and Repair

Cellular DNA is under constant threat from endogenous and exogenous agents that cause damage. 2'-Deoxycytidine is susceptible to such damage, and the cellular machinery that responds to these lesions is vital for maintaining genomic integrity.

Oxidative Damage to Deoxycytidine

Reactive oxygen species (ROS) generated during normal metabolism can oxidize DNA bases. 2'-deoxycytidine can be transformed into lesions such as 5-hydroxy-2'-deoxycytidine (B120496) (HO-dC).[9] The presence of HO-dC in a DNA duplex is thermodynamically destabilizing and can lead to miscoding during DNA replication, making it a potentially mutagenic lesion.[9]

The DNA Damage Response

Cells have evolved sophisticated DNA damage response (DDR) pathways to detect and repair lesions and to coordinate cell-cycle checkpoints. Deoxycytidine kinase (dCK) is a key player in this response.

  • Activation by ATM Kinase: In response to DNA double-strand breaks induced by agents like ionizing radiation, the Ataxia-Telangiectasia Mutated (ATM) kinase is activated.[3] ATM then phosphorylates dCK on the Serine 74 residue.[3][13]

  • G2/M Checkpoint Control: This phosphorylation event activates dCK, which is required for the proper functioning of the G2/M cell cycle checkpoint.[13] The checkpoint arrests the cell cycle to provide time for DNA repair before the cell enters mitosis, thus preventing the propagation of damaged DNA.

DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM Kinase DNA_Damage->ATM Senses dCK dCK ATM->dCK Phosphorylates p_dCK p-dCK (Ser74) Checkpoint G2/M Checkpoint Activation p_dCK->Checkpoint Required for

References

2'-deoxycytidine hydrate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-deoxycytidine, a fundamental building block of DNA, with a focus on its hydrated form. This document will cover its chemical properties, relevant biological pathways, and common experimental methodologies.

Core Chemical Properties

2'-Deoxycytidine is a deoxyribonucleoside composed of a pyrimidine (B1678525) base, cytosine, linked to the C1' position of a 2'-deoxyribose sugar. In its hydrated form, it incorporates one or more water molecules into its crystal structure. While the CAS number for the anhydrous form is widely referenced, a distinct CAS number for the hydrated form is not consistently cited.

PropertyValueSource
CAS Number (Anhydrous) 951-77-9[1][2][3][4][5]
Molecular Formula (Anhydrous) C9H13N3O4[2][3][6]
Molecular Weight (Anhydrous) 227.22 g/mol [1][3][4][6]
Molecular Weight (Monohydrate) 245.23 g/mol
Appearance White to off-white powder or crystals[2]
Solubility Soluble in water and DMSO[6]

Biological Significance and Signaling Pathways

2'-Deoxycytidine plays a crucial role in DNA synthesis and repair. Inside the cell, it is phosphorylated by a series of kinases to its active triphosphate form, deoxycytidine triphosphate (dCTP), which is then utilized by DNA polymerases to incorporate cytosine into a growing DNA strand.

Deoxycytidine Metabolism 2'-Deoxycytidine 2'-Deoxycytidine dCMP dCMP 2'-Deoxycytidine->dCMP ATP -> ADP dCK dCK Deoxycytidine Kinase (dCK) dCDP dCDP dCMP->dCDP ATP -> ADP CMPK CMPK CMP Kinase dCTP dCTP dCDP->dCTP ATP -> ADP NDPK NDPK Nucleoside- Diphosphate Kinase (NDPK) DNA DNA dCTP->DNA Incorporation DNA Polymerase DNAPolymerase DNA Polymerase HPLC Workflow SamplePrep Sample Preparation (e.g., cell lysis, protein precipitation) Extraction Solid Phase or Liquid-Liquid Extraction of Nucleosides SamplePrep->Extraction Derivatization Optional: Derivatization for Enhanced Detection Extraction->Derivatization HPLC HPLC Separation (Reversed-Phase Column) Derivatization->HPLC Detection UV or Mass Spectrometry Detection HPLC->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

References

An In-depth Technical Guide on the Discovery and History of 2'-Deoxycytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA), one of the four canonical deoxyribonucleosides that constitute the building blocks of the genetic code. Its discovery and the elucidation of its structure were pivotal moments in the history of biochemistry and molecular biology, paving the way for our current understanding of genetics and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to 2'-deoxycytidine, with a focus on its isolation, structural determination, synthesis, and its crucial role in cellular pathways and drug development.

I. The Dawn of Nucleic Acid Chemistry: The Discovery and Isolation of 2'-Deoxycytidine

The story of 2'-deoxycytidine is intrinsically linked to the broader history of nucleic acid research. In the late 19th and early 20th centuries, pioneering chemists laid the groundwork for identifying the fundamental components of the cell nucleus.

A. Early Investigations and the Identification of Pyrimidines

The journey began with the isolation of "nuclein" by Friedrich Miescher in 1869 from the nuclei of white blood cells. Subsequent work by Albrecht Kossel and his students in the late 19th and early 20th centuries led to the identification of the purine (B94841) and pyrimidine (B1678525) bases as components of nucleic acids. The pyrimidine base, cytosine, was first isolated from the hydrolysates of nucleic acids between 1874 and 1900.[1]

B. The Seminal Work of Phoebus A. Levene

The central figure in the discovery and characterization of 2'-deoxycytidine is the Russian-American biochemist Phoebus Aaron Theodore Levene. His meticulous work at the Rockefeller Institute for Medical Research was instrumental in dissecting the chemical nature of what was then called "thymus nucleic acid" (DNA).

Levene and his colleagues, through a series of elegant experiments, were the first to identify the sugar component of DNA as a "deoxypentose."[2] Specifically, in 1929, Levene and London successfully isolated nucleosides from "thymonucleic acid" and identified the sugar moiety as a deoxypentose.[2] This was a landmark discovery that distinguished DNA from ribonucleic acid (RNA), which Levene had earlier shown to contain ribose.

The isolation of the individual deoxyribonucleosides, including 2'-deoxycytidine, from the complex mixture of DNA hydrolysates was a significant challenge. Levene's approach involved a "new gradual decomposition method" that utilized milder pH levels and avoided the use of alcohol for precipitation, which allowed for the isolation of intermediate products with greater purity.[3]

II. Experimental Protocols: Unraveling the Structure

The following sections detail the key experimental methodologies employed in the early 20th century for the isolation and structural elucidation of 2'-deoxycytidine.

A. Isolation of 2'-Deoxycytidine from Calf Thymus DNA

The primary source for early DNA research was calf thymus tissue. The general procedure for isolating pyrimidine deoxyribonucleosides involved the hydrolysis of the nucleic acid, followed by separation of the resulting components.

Experimental Protocol: Hydrolysis of Thymus Nucleic Acid (Based on Levene's Methods)

  • Preparation of Thymus Nucleic Acid: Thymus glands were minced and treated to remove proteins and lipids, yielding a crude preparation of nucleoprotein. Further purification steps, such as those developed by Neumann, were employed to obtain protein-free nucleic acid.

  • Acid Hydrolysis: The purified thymus nucleic acid was subjected to mild acid hydrolysis. This was a critical step, as harsh conditions would degrade the sugar component. Levene and his colleagues experimented with different acids and conditions to achieve controlled breakdown of the phosphodiester bonds while preserving the nucleoside structure. A common method involved heating the nucleic acid in a dilute acid solution (e.g., sulfuric acid) for a specific duration.

  • Separation of Purine and Pyrimidine Components: Following hydrolysis, the purine bases would precipitate upon cooling and neutralization, while the pyrimidine nucleosides remained in solution.

  • Isolation of Pyrimidine Nucleosides: The soluble fraction containing the pyrimidine nucleosides was further processed. Techniques such as precipitation with silver salts were often employed to separate the different nucleosides based on their differential solubility.

  • Crystallization and Purification: The crude 2'-deoxycytidine fraction was then subjected to repeated crystallization to obtain a pure sample for further analysis.

B. Structural Elucidation of 2'-Deoxycytidine

Once a pure sample of 2'-deoxycytidine was obtained, its chemical structure was determined through a combination of chemical degradation and analysis of the resulting products.

Experimental Protocol: Structural Determination

  • Hydrolysis to Base and Sugar: 2'-Deoxycytidine was hydrolyzed under more stringent acidic conditions to cleave the N-glycosidic bond, yielding cytosine and the deoxy sugar.

  • Identification of Cytosine: The isolated base was identified as cytosine through comparison of its chemical properties and elemental analysis with known standards.

  • Characterization of the Deoxy Sugar: The sugar component was identified as a deoxypentose through various chemical tests. Levene's crucial contribution was the definitive identification of this sugar as 2-deoxy-D-ribose.[3] This was achieved through a series of chemical transformations and comparisons with synthetic sugar derivatives.

  • Determination of the Glycosidic Linkage: The point of attachment of the cytosine base to the deoxyribose sugar (the N-glycosidic bond) was determined through chemical methods that probed the reactivity of the different positions on both the pyrimidine ring and the sugar.

III. Chemical Synthesis of 2'-Deoxycytidine

The chemical synthesis of 2'-deoxycytidine was a significant achievement that confirmed its structure and provided a means to produce it and its analogs for further study. Early synthetic methods were complex and have been refined over the years.

Historical Synthetic Approach (Conceptual)

Early syntheses often involved the condensation of a protected pyrimidine base with a protected deoxyribose derivative.

  • Preparation of a Protected Cytosine Derivative: The amino group and other reactive sites on the cytosine ring were protected with chemical groups to prevent unwanted side reactions.

  • Preparation of a Protected 2-Deoxyribose Derivative: The hydroxyl groups of 2-deoxyribose were protected, and a reactive group (e.g., a halogen) was introduced at the anomeric carbon (C1').

  • Glycosylation Reaction: The protected cytosine was reacted with the protected deoxyribose derivative to form the N-glycosidic bond. This reaction often produced a mixture of anomers (α and β), requiring subsequent separation.

  • Deprotection: The protecting groups were removed from the sugar and the base to yield 2'-deoxycytidine.

IV. The Biological Significance of 2'-Deoxycytidine: Beyond a Structural Component

While its role as a building block of DNA is fundamental, 2'-deoxycytidine and its metabolites are also key players in cellular metabolism and signaling, particularly in the context of DNA synthesis and repair.

A. The Nucleoside Salvage Pathway

Cells have two primary pathways for synthesizing deoxyribonucleotides: the de novo pathway, which builds them from simpler precursors, and the salvage pathway, which recycles pre-existing nucleosides and bases.[4][5] 2'-Deoxycytidine is a key substrate for the salvage pathway.

Key Enzyme: Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the salvage of deoxycytidine.[6][7] It catalyzes the phosphorylation of 2'-deoxycytidine to 2'-deoxycytidine monophosphate (dCMP).[7]

B. Role in DNA Damage Response and Cell Cycle Regulation

Recent research has unveiled a more intricate role for dCK, and by extension 2'-deoxycytidine metabolism, in the cellular response to DNA damage.

  • Activation by ATM Kinase: In response to DNA damage induced by ionizing radiation, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates dCK on Serine 74, leading to its activation.[1][6]

  • G2/M Checkpoint Regulation: Activated dCK is required for the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[6] dCK interacts with and inhibits cyclin-dependent kinase 1 (Cdk1), a key driver of mitotic entry.[6]

V. 2'-Deoxycytidine in Drug Development

The central role of 2'-deoxycytidine in DNA synthesis and the salvage pathway has made it and its analogs attractive targets for the development of anticancer and antiviral drugs.

A. 2'-Deoxycytidine Analogs as Chemotherapeutic Agents

Many successful chemotherapeutic agents are analogs of 2'-deoxycytidine. These drugs exploit the cellular machinery for nucleoside uptake and metabolism to exert their cytotoxic effects.

  • Mechanism of Action: These analogs, such as gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine) and cytarabine (B982) (Ara-C), are transported into cancer cells and then phosphorylated by dCK to their active triphosphate forms.[8] These triphosphates can then inhibit DNA polymerase and be incorporated into DNA, leading to chain termination and apoptosis.[8][9]

  • Resistance Mechanisms: Resistance to these drugs can arise through various mechanisms, including reduced activity of nucleoside transporters, or, more commonly, a deficiency in dCK activity, which prevents the activation of the drug.[8][10]

B. Quantitative Data on 2'-Deoxycytidine Analog Activity
Drug AnalogTarget Enzyme/ProcessIC50 (Varies by cell line)Mechanism of Resistance
Gemcitabine DNA polymerase, Ribonucleotide reductaseNanomolar to micromolar rangeDecreased dCK activity, altered nucleoside transporter expression
Cytarabine (Ara-C) DNA polymeraseNanomolar to micromolar rangeDecreased dCK activity, increased cytidine (B196190) deaminase activity
5-Aza-2'-deoxycytidine (Decitabine) DNA MethyltransferaseMicromolar rangeDecreased dCK activity
(E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC) DNA polymeraseNanomolar rangeDecreased dCK activity

Note: IC50 values are highly dependent on the specific cancer cell line and experimental conditions.

VI. Visualizing the Core Concepts

To better illustrate the key pathways and experimental workflows discussed, the following diagrams are provided in the DOT language for use with Graphviz.

A. Signaling Pathway of dCK Activation and G2/M Checkpoint Control

G2M_Checkpoint_Control cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM Kinase DNA_Damage->ATM activates dCK_inactive dCK (inactive) ATM->dCK_inactive phosphorylates dCK_active p-dCK (Ser74) (active) dCK_inactive->dCK_active Cdk1_CyclinB Cdk1/Cyclin B (active) dCK_active->Cdk1_CyclinB inhibits G2M_Progression G2/M Progression Cdk1_CyclinB->G2M_Progression promotes G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest

Caption: Activation of dCK by ATM kinase in response to DNA damage leads to the inhibition of Cdk1/Cyclin B and subsequent G2/M cell cycle arrest.

B. Experimental Workflow for the Isolation of 2'-Deoxycytidine from Calf Thymus

Isolation_Workflow start Calf Thymus Tissue step1 Mincing and Protein/Lipid Removal start->step1 step2 Purification of Thymus Nucleic Acid step1->step2 step3 Mild Acid Hydrolysis step2->step3 step4 Separation of Purines (Precipitation) step3->step4 step5 Isolation of Soluble Pyrimidine Nucleosides step3->step5 Soluble Fraction step6 Purification by Silver Salt Precipitation step5->step6 step7 Repeated Crystallization step6->step7 end Pure 2'-Deoxycytidine step7->end Drug_Action_Logic cluster_1 Cellular Uptake and Activation cluster_2 Cytotoxic Effects Drug_Analog 2'-Deoxycytidine Analog (Prodrug) Transporter Nucleoside Transporter Drug_Analog->Transporter uptake dCK Deoxycytidine Kinase (dCK) Drug_Analog->dCK phosphorylation Transporter->Drug_Analog Kinases Other Kinases dCK->Kinases Active_Drug Active Triphosphate Analog Kinases->Active_Drug DNA_Polymerase Inhibition of DNA Polymerase Active_Drug->DNA_Polymerase Chain_Termination Incorporation into DNA & Chain Termination Active_Drug->Chain_Termination Apoptosis Apoptosis DNA_Polymerase->Apoptosis Chain_Termination->Apoptosis

References

2'-Deoxycytidine Hydrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Building Block of Nucleic Acids

Introduction

2'-Deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA), is a pyrimidine (B1678525) 2'-deoxyribonucleoside. In its hydrated form, 2'-deoxycytidine hydrate (B1144303) serves as a crucial building block in the chemical synthesis of DNA and is a vital precursor in numerous cellular processes. This technical guide provides a comprehensive overview of 2'-deoxycytidine hydrate, including its physicochemical properties, its central role in nucleic acid synthesis, detailed experimental protocols for its application, and its significance in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes key quantitative data for 2'-deoxycytidine and its common salt form, 2'-deoxycytidine hydrochloride, which serves as a close proxy for the hydrate.

PropertyValueReference
Molecular Formula C₉H₁₃N₃O₄·H₂O[1]
Molecular Weight 245.24 g/mol [1]
Melting Point 209-211 °C[1]
Solubility in Water Soluble[1]
Solubility in DMSO Soluble[1]
Appearance White crystalline solid[2]
Storage Temperature -20°C
¹H NMR Spectrum Data available[3]
¹³C NMR Spectrum Data available[4]

Role in Nucleic Acid Synthesis and Cellular Metabolism

2'-Deoxycytidine is a cornerstone of DNA synthesis. Inside the cell, it is phosphorylated to 2'-deoxycytidine triphosphate (dCTP), one of the four deoxyribonucleoside triphosphates that are the monomeric units of DNA. The metabolic activation of 2'-deoxycytidine is primarily initiated by the enzyme deoxycytidine kinase (dCK), which catalyzes the first phosphorylation step to form deoxycytidine monophosphate (dCMP).[5][6] Subsequent phosphorylations by other kinases yield dCTP.

The cellular uptake of 2'-deoxycytidine and its analogs is mediated by human nucleoside transporters (hNTs).[7] This transport across the cell membrane is a critical step for both its physiological role and the therapeutic action of its derivatives.

Significance in Drug Development

The central role of 2'-deoxycytidine in DNA synthesis makes it and its analogs prime targets for the development of antiviral and anticancer agents.[8] By modifying the structure of 2'-deoxycytidine, researchers have created potent drugs that can interfere with viral replication or inhibit the proliferation of cancer cells. These analogs often act as chain terminators during DNA synthesis or as inhibitors of key enzymes involved in nucleotide metabolism. For instance, Gemcitabine (2',2'-difluorodeoxycytidine) is a widely used chemotherapeutic agent.[9]

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis using Phosphoramidite (B1245037) Chemistry

This protocol outlines the standard procedure for the chemical synthesis of DNA oligonucleotides on a solid support, a process where 2'-deoxycytidine phosphoramidite is a key reagent.[10][11][12][13]

Materials:

  • 2'-Deoxycytidine phosphoramidite and other nucleoside phosphoramidites (dA, dG, dT)

  • Controlled Pore Glass (CPG) solid support

  • Detritylation solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.45 M tetrazole in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Automated DNA synthesizer

Procedure:

  • Support Preparation: Start with a CPG solid support functionalized with the first nucleoside of the desired sequence.

  • Detritylation: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside by treating with the detritylation solution. This exposes the 5'-hydroxyl group for the next coupling step.

  • Coupling: Activate the incoming 2'-deoxycytidine phosphoramidite with the activator solution and add it to the reaction column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Cap any unreacted 5'-hydroxyl groups by acetylation using the capping solutions. This prevents the formation of deletion mutations in the final product.

  • Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

  • Repeat: Repeat steps 2-5 for each subsequent nucleoside to be added to the sequence.

  • Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove all protecting groups by treating with concentrated ammonium hydroxide (B78521) at an elevated temperature.

  • Purification: Purify the full-length oligonucleotide from shorter sequences and other impurities using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Polymerase Chain Reaction (PCR)

This protocol describes a standard PCR for amplifying a specific DNA sequence, where dCTP, derived from 2'-deoxycytidine, is a crucial component.[14][15][16][17]

Materials:

  • DNA template

  • Forward and reverse primers

  • dNTP mix (containing dATP, dGTP, dCTP, and dTTP)

  • Taq DNA polymerase or other thermostable polymerase

  • PCR buffer

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Reaction Setup: In a PCR tube, combine the following components on ice: nuclease-free water, PCR buffer, dNTP mix, forward primer, reverse primer, DNA template, and Taq DNA polymerase.

  • Initial Denaturation: Place the PCR tube in a thermal cycler and heat to 94-98°C for 1-5 minutes to denature the double-stranded DNA template into single strands.

  • Cycling (25-35 cycles):

    • Denaturation: Heat to 94-98°C for 15-30 seconds.

    • Annealing: Cool to 50-65°C for 15-60 seconds to allow the primers to anneal to the single-stranded DNA template.

    • Extension: Heat to 72°C for 30-60 seconds per kilobase of the target sequence to allow the DNA polymerase to synthesize the new DNA strand.

  • Final Extension: After the last cycle, perform a final extension at 72°C for 5-15 minutes to ensure all PCR products are fully extended.

  • Hold: Hold the reaction at 4°C.

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to verify the size and purity of the amplified DNA fragment.

In Vitro Antiviral Screening Assay

This protocol provides a general method for screening compounds, such as 2'-deoxycytidine analogs, for antiviral activity using a cytopathic effect (CPE) reduction assay.[18][19]

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Test compounds (2'-deoxycytidine analogs)

  • Cell culture medium

  • 96-well plates

  • Cell viability assay reagent (e.g., Neutral Red, MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the host cells in 96-well plates and incubate until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Compound Addition: Remove the medium from the cells and add the diluted test compounds to the wells. Include wells with no compound as virus controls and wells with no compound and no virus as cell controls.

  • Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient to cause significant CPE in the virus control wells.

  • CPE Assessment: Observe the cells microscopically for the presence of CPE.

  • Cell Viability Assay: Quantify the cell viability using a suitable assay.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) of the test compounds. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.

Visualizations

Signaling and Metabolic Pathways

The following diagram illustrates the metabolic pathway of 2'-deoxycytidine to its active triphosphate form, dCTP, which is essential for DNA synthesis.

metabolic_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular dC_ext 2'-Deoxycytidine hNT hNT dC_ext->hNT dC_int 2'-Deoxycytidine dCMP dCMP dC_int->dCMP dCK dCDP dCDP dCMP->dCDP CMK dCTP dCTP dCDP->dCTP NDPK DNA DNA dCTP->DNA DNA Polymerase hNT->dC_int oligo_synthesis_workflow start Start with Support-Bound Nucleoside detritylation 1. Detritylation (Remove 5'-DMT group) start->detritylation coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for Each Nucleoside oxidation->repeat repeat->detritylation Next cycle cleavage 5. Cleavage & Deprotection repeat->cleavage Final cycle purification 6. Purification cleavage->purification end Final Oligonucleotide purification->end pcr_workflow start Initial Denaturation (95°C) denaturation Denaturation (95°C) start->denaturation annealing Annealing (55-65°C) denaturation->annealing extension Extension (72°C) annealing->extension cycle Repeat 25-35x extension->cycle cycle->denaturation final_extension Final Extension (72°C) cycle->final_extension End of cycles end Amplified DNA final_extension->end

References

The Cellular Odyssey of 2'-Deoxycytidine: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycytidine (B1670253) (dC) is a fundamental building block for DNA synthesis, playing a pivotal role in cellular proliferation and genome integrity. Its metabolism, primarily through the nucleoside salvage pathway, is a tightly regulated process essential for normal cell function. However, this pathway is also adeptly exploited by a class of powerful chemotherapeutic agents—nucleoside analogs—that mimic endogenous nucleosides to exert potent cytotoxic effects. This technical guide provides an in-depth exploration of the mechanism of action of 2'-deoxycytidine and its clinically significant analogs, such as decitabine (B1684300) and gemcitabine, within the cellular environment. We will dissect the journey of these molecules from cellular uptake to their ultimate impact on DNA replication, cell cycle progression, and apoptosis. This guide offers a comprehensive resource for researchers and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Cellular Uptake and Transport

The journey of 2'-deoxycytidine and its analogs into the cell is mediated by two major families of nucleoside transporter (NT) proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[1][2][3][4][5][6]

  • Equilibrative Nucleoside Transporters (ENTs; SLC29 gene family): These transporters facilitate the movement of nucleosides down their concentration gradient and are sodium-independent.[1][2][4] hENT1 is a primary transporter for both 2'-deoxycytidine and its analogs, decitabine and gemcitabine.[7]

  • Concentrative Nucleoside Transporters (CNTs; SLC28 gene family): These are sodium-dependent symporters that can transport nucleosides against their concentration gradient.[1][2] The substrate specificity varies among CNTs, with CNT1 showing a preference for pyrimidine (B1678525) nucleosides.[1]

The expression levels of these transporters can significantly influence the cellular uptake and, consequently, the efficacy of nucleoside analog drugs.[8]

The Salvage Pathway: Activation of 2'-Deoxycytidine and its Analogs

Once inside the cell, 2'-deoxycytidine enters the pyrimidine salvage pathway to be converted into its active triphosphate form, a prerequisite for its incorporation into DNA. This multi-step phosphorylation cascade is also the critical activation pathway for its therapeutic analogs.

The Rate-Limiting Step: Deoxycytidine Kinase (dCK)

The initial and rate-limiting step in the activation of 2'-deoxycytidine and its analogs is the phosphorylation to their 5'-monophosphate form, a reaction catalyzed by the enzyme deoxycytidine kinase (dCK) .[9] dCK exhibits broad substrate specificity, enabling it to phosphorylate not only the endogenous deoxycytidine but also a range of clinically important nucleoside analogs. The activity of dCK is therefore a critical determinant of the therapeutic efficacy of these drugs.[10]

The regulation of dCK is complex, involving post-translational modifications such as phosphorylation at Serine 74, which can alter its activity and substrate specificity.[11][12] The expression of the dCK gene can also be regulated by epigenetic mechanisms, including promoter methylation, and by micro-RNAs.[13]

Subsequent Phosphorylation Events

Following the initial phosphorylation by dCK, two subsequent phosphorylation steps are carried out by other nucleoside and nucleotide kinases to yield the diphosphate (B83284) and finally the active triphosphate form (e.g., dCTP, dFdCTP, or 5-aza-dCTP).

The metabolic activation pathway is depicted in the following diagram:

Deoxycytidine Activation Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space dC_ext 2'-Deoxycytidine (or Analog) dC_int 2'-Deoxycytidine (or Analog) dC_ext->dC_int ENTs/CNTs dCMP dCMP (or Analog-MP) dC_int->dCMP dCK dCDP dCDP (or Analog-DP) dCMP->dCDP CMPK dCTP dCTP (or Analog-TP) dCDP->dCTP NDPK DNA DNA dCTP->DNA DNA Polymerase Downstream Effects of 2'-Deoxycytidine Analogs cluster_dna_damage DNA Damage & Replication Stress cluster_epigenetic Epigenetic Modification cluster_cellular_response Cellular Response AnalogTP Analog-TP (e.g., dFdCTP, 5-aza-dCTP) DNA_Incorp Incorporation into DNA AnalogTP->DNA_Incorp DNMT_Inhib DNMT Inhibition (Decitabine) AnalogTP->DNMT_Inhib Chain_Term Chain Termination DNA_Incorp->Chain_Term Topo_Poison Topoisomerase I Poisoning DNA_Incorp->Topo_Poison Hypomethylation DNA Hypomethylation DNMT_Inhib->Hypomethylation DNA_Breaks DNA Strand Breaks Chain_Term->DNA_Breaks Topo_Poison->DNA_Breaks CCA Cell Cycle Arrest (G1/S or G2/M) DNA_Breaks->CCA Apoptosis Apoptosis DNA_Breaks->Apoptosis TSG_Reactivation Tumor Suppressor Gene Reactivation Hypomethylation->TSG_Reactivation TSG_Reactivation->CCA CCA->Apoptosis dCK Activity Assay Workflow Start Start Prepare_Mix Prepare Reaction Mixture (Buffer, ATP, PEP, NADH, PK, LDH) Start->Prepare_Mix Add_Enzyme Add Cell Lysate or Purified dCK Prepare_Mix->Add_Enzyme Add_Substrate Add 2'-Deoxycytidine (or Analog) Add_Enzyme->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm (Rate of NADH oxidation) Add_Substrate->Measure_Absorbance Calculate_Activity Calculate dCK Specific Activity Measure_Absorbance->Calculate_Activity End End Calculate_Activity->End EdU Incorporation Assay Workflow Start Start Incubate_EdU Incubate Cells with EdU Start->Incubate_EdU Fix_Perm Fix and Permeabilize Cells Incubate_EdU->Fix_Perm Click_Reaction Perform Click Reaction (Fluorescent Azide + Copper) Fix_Perm->Click_Reaction Wash_Cells Wash Cells Click_Reaction->Wash_Cells Analyze Analyze by Fluorescence Microscopy or Flow Cytometry Wash_Cells->Analyze End End Analyze->End

References

An In-depth Technical Guide to 2'-Deoxycytidine Hydrate: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA), is a pyrimidine (B1678525) deoxyribonucleoside that plays a critical role in various biological processes. Its hydrated form is frequently utilized in research and pharmaceutical development. A thorough understanding of its solubility and stability is paramount for its effective application in drug formulation, preclinical studies, and as a tool in molecular biology. This technical guide provides a comprehensive overview of the solubility and stability of 2'-deoxycytidine hydrate (B1144303), presenting available quantitative data, detailed experimental protocols for its determination, and insights into its metabolic pathway.

Physicochemical Properties

2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar. The hydrate form incorporates water molecules into its crystal structure.

PropertyValueReference
Chemical Formula C₉H₁₃N₃O₄·xH₂ON/A
Molar Mass (Anhydrous) 227.22 g/mol N/A
Appearance White crystalline powder[1]
Melting Point 209-211 °C[1]

Solubility Profile

The solubility of 2'-deoxycytidine hydrate is a critical parameter for its handling and formulation. While it is known to be soluble in polar solvents, precise quantitative data across a range of solvents and temperatures is limited and presents some discrepancies in the literature.

Aqueous Solubility

This compound is soluble in water. However, reported values for its aqueous solubility vary. One source indicates a solubility of 50 mg/mL, while another reports a higher value of 100 mg/mL.[2][3] A third source reports a significantly higher value of 870 mg/mL, which may be an outlier. This highlights the importance of standardized experimental determination.

Solubility in Organic Solvents
Summary of Quantitative Solubility Data
SolventTemperature (°C)SolubilityReference
WaterNot Specified50 mg/mL[3]
WaterNot Specified100 mg/mL[2]
DMSONot SpecifiedSoluble[1]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding its degradation pathways is crucial for ensuring its integrity in formulations and experimental solutions.

pH-Dependent Stability

The stability of 2'-deoxycytidine is pH-dependent. Based on studies of related cytosine derivatives, it is expected to be most stable in neutral to slightly alkaline conditions and less stable in acidic environments.[5] Protonation of the cytosine ring at low pH can accelerate hydrolytic deamination to 2'-deoxyuridine.[5]

Thermal Stability

Elevated temperatures can lead to the degradation of 2'-deoxycytidine. The kinetics of thermal degradation can be studied to determine the shelf-life of solutions and solid forms. An Arrhenius plot, which correlates the degradation rate constant with temperature, can be used to predict stability at different storage temperatures.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in 2'-deoxycytidine. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing of new drug substances.[6][7][8][9] This involves exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA radiation.[7]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Solubility Determination by HPLC-UV

This protocol outlines a method to determine the solubility of this compound in various solvents using High-Performance Liquid Chromatography with UV detection.

Objective: To quantify the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Mobile phase: To be optimized, but a common starting point for nucleosides is a gradient of a buffered aqueous solution (e.g., 20 mM ammonium (B1175870) acetate, pH 6.8) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Syringe filters (0.22 µm)

  • Thermostatted shaker

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Equilibrate the vials in a thermostatted shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the diluted sample solutions.

    • Monitor the elution of 2'-deoxycytidine at its maximum absorbance wavelength (around 270-280 nm).

  • Data Analysis:

    • Determine the concentration of 2'-deoxycytidine in the diluted sample solutions from the calibration curve.

    • Calculate the solubility in the original solvent by accounting for the dilution factor.

Workflow for Solubility Determination:

G A Add excess this compound to solvent B Equilibrate in thermostatted shaker A->B C Filter supernatant B->C D Dilute with mobile phase C->D F Inject standards and samples into HPLC D->F E Prepare standard solutions E->F G Construct calibration curve F->G H Determine concentration from curve G->H I Calculate solubility H->I

Solubility Determination Workflow

Protocol for pH-Dependent Stability Study by HPLC-UV

This protocol describes a method to evaluate the degradation kinetics of this compound at different pH values.

Objective: To determine the rate of hydrolysis of this compound as a function of pH.

Materials:

  • This compound

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 11)

  • HPLC system with UV detector

  • Analytical column (e.g., C18 or Phenyl-Hexyl)

  • Mobile phase (as described in 4.1)

  • Temperature-controlled incubator

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in each pH buffer.

    • Place the solutions in a temperature-controlled incubator (e.g., 37 °C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction if necessary (e.g., by neutralizing the pH or freezing).

    • Dilute the samples with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples and a standard of 2'-deoxycytidine.

    • Quantify the remaining concentration of 2'-deoxycytidine at each time point by comparing the peak area to the initial concentration or a standard curve.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 2'-deoxycytidine versus time for each pH.

    • The slope of the linear regression will give the pseudo-first-order degradation rate constant (k).

    • The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

    • A pH-rate profile can be generated by plotting log(k) versus pH.

Protocol for Thermal Stability Study (Arrhenius Plot)

Objective: To determine the effect of temperature on the degradation rate of this compound and to calculate the activation energy.

Procedure:

  • Follow the procedure for the pH-dependent stability study (4.2), but keep the pH constant (e.g., in a neutral buffer) and vary the temperature (e.g., 40, 50, 60, 70 °C).

  • Determine the degradation rate constant (k) at each temperature.

  • Data Analysis:

    • Create an Arrhenius plot by plotting the natural logarithm of the rate constant (ln(k)) against the reciprocal of the absolute temperature (1/T).

    • The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea / R, where R is the gas constant).

Protocol for Photostability Study (ICH Q1B)

Objective: To assess the stability of this compound upon exposure to light.

Materials:

  • This compound (solid and in solution)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (Option 1: Xenon lamp or metal halide lamp; Option 2: Cool white fluorescent and near-UV lamps).

  • Calibrated radiometer/lux meter

  • Quartz cuvettes or other suitable transparent containers

  • Dark controls (samples wrapped in aluminum foil)

Procedure:

  • Sample Preparation:

    • Expose both the solid drug substance and a solution of known concentration to the light source.

    • Place dark controls alongside the exposed samples to differentiate between thermal and photodegradation.

  • Light Exposure:

    • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m².

  • Sample Analysis:

    • At appropriate time intervals, analyze the samples for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using HPLC or LC-MS/MS.

    • Quantify the remaining amount of 2'-deoxycytidine.

  • Data Analysis:

    • Compare the results of the exposed samples with the dark controls to determine the extent of photodegradation.

    • If significant degradation is observed, the quantum yield of photodegradation can be determined in further studies.

LC-MS/MS Method for Degradation Product Identification

Objective: To identify and characterize the degradation products of this compound.

Instrumentation:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Preparation:

    • Analyze stressed samples from the pH, thermal, and photostability studies.

  • LC Separation:

    • Use a suitable HPLC method (as in 4.1) to separate the parent compound from its degradation products.

  • Mass Spectrometry Analysis:

    • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

    • Perform tandem MS (MS/MS) on the parent ion of each degradation product to obtain fragmentation patterns.

  • Structure Elucidation:

    • Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns. The expected primary degradation product from hydrolysis is 2'-deoxyuridine.

Workflow for Stability Study and Degradation Product Identification:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results A pH Variation D HPLC-UV Analysis A->D E LC-MS/MS Analysis A->E B Temperature Variation B->D B->E C Light Exposure (ICH Q1B) C->D C->E F Degradation Kinetics (k, t1/2) D->F G Arrhenius Plot (Ea) D->G H Photostability Profile D->H I Degradation Product Identification E->I

Stability Testing Workflow

Metabolic Pathway: Pyrimidine Salvage

2'-Deoxycytidine is a key intermediate in the pyrimidine salvage pathway, which allows cells to recycle nucleosides from the breakdown of DNA and RNA. The primary step in its utilization is phosphorylation by the enzyme deoxycytidine kinase (dCK) to form 2'-deoxycytidine monophosphate (dCMP).[10][11] dCMP can then be further phosphorylated to the di- and triphosphate forms, which are direct precursors for DNA synthesis. The activity of dCK is a critical rate-limiting step and is subject to complex regulation, including feedback inhibition and cell cycle-dependent expression.[7][8][12]

G dC 2'-Deoxycytidine dCMP dCMP dC->dCMP Deoxycytidine Kinase (dCK) dCDP dCDP dCMP->dCDP CMP/UMP Kinase dCTP dCTP dCDP->dCTP Nucleoside Diphosphate Kinase DNA DNA Synthesis dCTP->DNA

References

Endogenous Sources of 2'-Deoxycytidine in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the endogenous sources of 2'-deoxycytidine (B1670253) (dCyd) in humans, intended for researchers, scientists, and drug development professionals. It delves into the metabolic pathways responsible for dCyd synthesis, presents quantitative data on its levels in various biological matrices, details relevant experimental protocols, and visualizes the key pathways.

Core Concepts: De Novo Synthesis and Salvage Pathways

The intracellular pool of 2'-deoxycytidine triphosphate (dCTP), essential for DNA synthesis and repair, is maintained through two primary metabolic routes: the de novo synthesis pathway and the salvage pathway. 2'-Deoxycytidine is a key intermediate in the salvage pathway.

De Novo Synthesis: This pathway constructs pyrimidine (B1678525) rings from simpler precursor molecules. The process begins with the formation of uridine (B1682114) monophosphate (UMP), which is subsequently converted to cytidine (B196190) triphosphate (CTP). The reduction of the ribose sugar to deoxyribose, a critical step for all deoxyribonucleotides, is catalyzed by the enzyme ribonucleotide reductase (RNR). RNR converts cytidine diphosphate (B83284) (CDP) to deoxycytidine diphosphate (dCDP), which is then phosphorylated to dCTP.[1][2]

Salvage Pathway: This pathway recycles pre-existing nucleosides and nucleobases, including 2'-deoxycytidine, derived from the breakdown of DNA and RNA or from the extracellular environment. This route is particularly important in cells that have limited de novo synthesis capacity or during specific phases of the cell cycle.[3][4][5] The key enzyme in the salvage of dCyd is deoxycytidine kinase (dCK), which phosphorylates dCyd to deoxycytidine monophosphate (dCMP).[6][7] dCMP can then be further phosphorylated to dCDP and dCTP, entering the cellular pool of DNA precursors.

Another crucial enzyme in dCyd metabolism is cytidine deaminase (CDA), which catalyzes the deamination of deoxycytidine to deoxyuridine.[8][9][10] This conversion can impact the availability of dCyd for the salvage pathway and is a key consideration in the metabolism of nucleoside analog drugs.

Quantitative Data on 2'-Deoxycytidine Levels

The concentration of endogenous 2'-deoxycytidine can vary depending on the tissue, fluid, and the physiological or pathological state of the individual. The following tables summarize available quantitative data.

Table 1: Concentration of 2'-Deoxycytidine in Human Biological Fluids

Biological FluidConcentration RangeMethod of QuantificationReference(s)
Plasma1 - 500 ng/mLLC-MS/MS[8]
UrineNot explicitly quantified for free dCyd. A related modified nucleoside, 3,N4-etheno-2'-deoxycytidine, was found in the range of 0 - 0.80 nM.GC/NCI/MS, LC/ESI/tandem MS
Saliva30.7 ng/mL (from DNA digest)UPLC-MS/MS
Cerebrospinal Fluid (CSF)Data not available-

Table 2: Relative Levels of 2'-Deoxycytidine-Related Molecules in Human Tissues (from DNA digests)

TissueAnalyteRelative Abundance/ObservationMethod of QuantificationReference(s)
Lungp16Ink4a mRNA (influenced by dCyd analogs)Significantly increased in emphysematous mice, and reduced by a dCyd analog.qRT-PCR, Western Blot
LiverEtheno-dC (a dCyd adduct)Detected and quantified.On-line immunoaffinity chromatography with LC/ES-MS/MS
Spleen-Lymphoid tissue with high expression of genes related to nucleotide metabolism.Transcriptome analysis

Note: Data on absolute endogenous concentrations of free 2'-deoxycytidine in most solid tissues is limited in the reviewed literature. Much of the available data comes from the analysis of DNA digests to assess DNA methylation or damage.

Experimental Protocols

This section provides detailed methodologies for the quantification of 2'-deoxycytidine and the activity of key enzymes in its metabolism.

Quantification of 2'-Deoxycytidine in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the determination of gemcitabine (B846) and deoxycytidine in human plasma.[8]

3.1.1. Materials

  • Human plasma collected in EDTA-containing tubes

  • Internal Standard (IS): ¹⁵N₃-labeled 2'-deoxycytidine

  • Protein Precipitation Solution: Isopropyl alcohol, chilled

  • Extraction Solvents: Ethyl acetate (B1210297) and water (HPLC grade)

  • Mobile Phase: 50 mM formic acid in acetonitrile:water (9:1, v/v)

  • LC Column: Chrompak-spherisorb-phenyl-column (3.1 mm x 200 mm, 5 µm) or equivalent

  • LC-MS/MS system with an atmospheric pressure chemical ionization (APCI) source

3.1.2. Sample Preparation

  • To 100 µL of human plasma, add a known amount of the ¹⁵N₃-2'-deoxycytidine internal standard.

  • Add 300 µL of chilled isopropyl alcohol to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid back-extraction by adding 500 µL of ethyl acetate, vortexing, and then adding 100 µL of water and vortexing again.

  • Centrifuge to separate the phases and collect the aqueous (lower) phase.

  • Dry the aqueous phase under a stream of nitrogen or by freeze-drying.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

  • Inject the reconstituted sample onto the LC system.

  • Perform chromatographic separation using the specified column and mobile phase at a flow rate of 1 mL/min.

  • Detect and quantify 2'-deoxycytidine and the internal standard using the mass spectrometer in positive multi-reaction-monitoring-mode (+MRM).

    • dCyd transition: m/z 228 → 112

    • ¹⁵N₃-dCyd (IS) transition: m/z 231 → 115

  • Construct a calibration curve using standards of known dCyd concentrations and calculate the concentration in the plasma samples based on the peak area ratio of the analyte to the internal standard.

Assay for Deoxycytidine Kinase (dCK) Activity in Cell Lysates

This protocol is a non-radiochemical method adapted from Bierau et al. (2004).

3.2.1. Materials

  • Cell pellets

  • Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitors)

  • Reaction Buffer: (e.g., 50 mM Tris-HCl pH 7.6, 5 mM MgCl₂, 10 mM ATP, 10 mM NaF, 1 mM DTT)

  • Substrate: 2-Chlorodeoxyadenosine (CdA)

  • Quenching Solution: Perchloric acid (e.g., 0.5 M)

  • Neutralization Solution: Potassium carbonate (e.g., 2.5 M)

  • HPLC system with a reversed-phase column

  • UV detector

3.2.2. Procedure

  • Prepare cell lysate by resuspending the cell pellet in lysis buffer, incubating on ice, and centrifuging to remove cell debris.

  • Determine the protein concentration of the supernatant (cell lysate).

  • Set up the kinase reaction by mixing a specific amount of cell lysate protein with the reaction buffer containing the substrate (CdA).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution (perchloric acid).

  • Neutralize the mixture with the neutralization solution.

  • Centrifuge to remove the precipitate.

  • Analyze the supernatant by reversed-phase HPLC to separate the substrate (CdA) from the product (2-chlorodeoxyadenosine-5'-monophosphate, CdAMP).

  • Quantify the amount of CdAMP produced by measuring its peak area at a specific UV wavelength (e.g., 264 nm).

  • Calculate the specific dCK activity as the amount of product formed per unit time per amount of protein.

Assay for Cytidine Deaminase (CDA) Activity in Tissue Homogenates

This protocol is based on a commercially available fluorometric assay kit.

3.3.1. Materials

  • Tissue sample (e.g., liver, spleen)

  • CDA Assay Buffer

  • CDA Substrate (Cytidine)

  • Developer Solution

  • Ammonium Chloride Standard

  • Fluorometer

3.3.2. Procedure

  • Homogenize the tissue sample in CDA Assay Buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Prepare a standard curve using the Ammonium Chloride Standard.

  • In a 96-well plate, add the tissue homogenate supernatant to the appropriate wells.

  • Initiate the reaction by adding the CDA Substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the Developer Solution.

  • Measure the fluorescence at an excitation/emission wavelength of approximately 410/470 nm in a kinetic or endpoint mode.

  • Calculate the CDA activity based on the rate of ammonia (B1221849) production, as determined from the standard curve.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key metabolic pathways and their regulation, created using the DOT language for Graphviz.

De Novo and Salvage Pathways for dCTP Synthesis

dCTP_Synthesis cluster_denovo De Novo Synthesis cluster_salvage Salvage Pathway Precursors Bicarbonate, Aspartate, Glutamine UMP UMP Precursors->UMP Multiple steps UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTP Synthase CDP CDP CTP->CDP dCDP dCDP CDP->dCDP Ribonucleotide Reductase (RNR) dCTP dCTP Pool dCDP->dCTP dCyd_extra Extracellular 2'-Deoxycytidine dCyd_intra Intracellular 2'-Deoxycytidine dCyd_extra->dCyd_intra Nucleoside Transporters dCMP dCMP dCyd_intra->dCMP Deoxycytidine Kinase (dCK) dUrd Deoxyuridine dCyd_intra->dUrd Cytidine Deaminase (CDA) dCMP->dCDP DNA_RNA_breakdown DNA/RNA Breakdown DNA_RNA_breakdown->dCyd_intra DNA DNA Synthesis & Repair dCTP->DNA

Caption: Overview of de novo and salvage pathways for dCTP synthesis.

Allosteric Regulation of Ribonucleotide Reductase (RNR)

RNR_Regulation cluster_activity Overall Activity Site cluster_specificity Substrate Specificity Site RNR Ribonucleotide Reductase (RNR) ATP_act ATP ATP_act->RNR Activates dATP_inhibit dATP dATP_inhibit->RNR Inhibits (induces inactive hexamer) ATP_spec ATP ATP_spec->RNR CDP_UDP CDP/UDP Reduction ATP_spec->CDP_UDP Promotes dATP_spec dATP dATP_spec->RNR dATP_spec->CDP_UDP Promotes dTTP_spec dTTP dTTP_spec->RNR GDP GDP Reduction dTTP_spec->GDP Promotes dGTP_spec dGTP dGTP_spec->RNR ADP ADP Reduction dGTP_spec->ADP Promotes

Caption: Allosteric regulation of human ribonucleotide reductase by nucleotides.

Experimental Workflow for 2'-Deoxycytidine Quantification

Experimental_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization / Lysis (for tissues/cells) Sample->Homogenization Spiking Spike with Internal Standard (e.g., ¹⁵N₃-dCyd) Sample->Spiking Homogenization->Spiking Extraction Extraction (Protein Precipitation, LLE, or SPE) Spiking->Extraction Dry_Reconstitute Dry Down and Reconstitute Extraction->Dry_Reconstitute LCMS LC-MS/MS Analysis Dry_Reconstitute->LCMS Quantification Data Analysis and Quantification LCMS->Quantification

Caption: General workflow for quantifying 2'-deoxycytidine in biological samples.

Conclusion

The endogenous supply of 2'-deoxycytidine in humans is a dynamically regulated process involving both de novo synthesis and salvage pathways. Understanding the interplay of these pathways and the enzymes that govern them is crucial for basic research into DNA metabolism and for the development of novel therapeutic strategies, particularly in oncology and virology where nucleoside analogs are frequently employed. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in these fields. Further research is warranted to establish a more comprehensive quantitative map of dCyd levels across a wider range of human tissues and to further elucidate the intricate regulatory networks that control its homeostasis.

References

Methodological & Application

Application Notes and Protocols for Utilizing 2'-Deoxycytidine Hydrate in Polymerase Chain Reaction (PCR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 2'-deoxycytidine (B1670253) hydrate (B1144303) in polymerase chain reaction (PCR). While not a direct substrate for DNA polymerase, 2'-deoxycytidine hydrate serves as a cost-effective and stable precursor for the enzymatic synthesis of 2'-deoxycytidine triphosphate (dCTP), a fundamental building block of DNA. This document details the enzymatic phosphorylation pathway to convert this compound into PCR-ready dCTP, provides step-by-step protocols for its synthesis and subsequent use in PCR, and offers guidance on quality control measures. The provided protocols are designed to be adaptable for various research and development applications where in-house synthesis of dNTPs is desirable.

Introduction: The Role of this compound in PCR

Polymerase Chain Reaction (PCR) is a cornerstone of modern molecular biology, enabling the amplification of specific DNA sequences. The reaction relies on a thermostable DNA polymerase to synthesize new DNA strands using a template and four deoxynucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP.

This compound is the hydrated form of the deoxynucleoside 2'-deoxycytidine. In this form, it cannot be directly incorporated into a growing DNA strand by DNA polymerase. The enzyme requires the high-energy triphosphate group of dCTP to catalyze the formation of the phosphodiester bond.

However, this compound is a stable and readily available precursor for the laboratory-scale synthesis of dCTP. This can be particularly advantageous for:

  • Cost-effective dNTP supply: In-house synthesis can be more economical for high-throughput applications.

  • Synthesis of modified dCTP: 2'-Deoxycytidine can be chemically modified prior to phosphorylation to generate labeled or otherwise altered dCTPs for specialized PCR applications such as DNA sequencing and labeling.

  • Quality control: In-house synthesis provides complete control over the purity and concentration of the dCTP used in PCR experiments.

The conversion of 2'-deoxycytidine to dCTP is achieved through a three-step enzymatic phosphorylation process that mimics the natural nucleoside salvage pathway.

The Enzymatic Synthesis of dCTP from this compound

The conversion of 2'-deoxycytidine to dCTP involves a sequential three-step phosphorylation cascade, each catalyzed by a specific kinase.

Enzymatic_Synthesis_of_dCTP cluster_enzymes Enzymatic Steps dC 2'-Deoxycytidine Hydrate dCMP dCMP dC->dCMP dCK (ATP -> ADP) dCDP dCDP dCMP->dCDP CMPK (ATP -> ADP) dCTP dCTP dCDP->dCTP NDK (ATP -> ADP) dCK Deoxycytidine Kinase (dCK) CMPK Deoxycytidylate Kinase (CMPK) NDK Nucleoside Diphosphate (B83284) Kinase (NDK)

Figure 1: Enzymatic phosphorylation pathway of 2'-deoxycytidine to dCTP.

Step 1: 2'-Deoxycytidine to dCMP The initial phosphorylation is catalyzed by Deoxycytidine Kinase (dCK) . This enzyme transfers the gamma-phosphate from a phosphate (B84403) donor, typically ATP, to the 5'-hydroxyl group of 2'-deoxycytidine, yielding 2'-deoxycytidine monophosphate (dCMP). Uridine triphosphate (UTP) can also serve as an efficient phosphate donor for dCK.[1]

Step 2: dCMP to dCDP Deoxycytidylate Kinase (CMPK) catalyzes the phosphorylation of dCMP to 2'-deoxycytidine diphosphate (dCDP). This enzyme specifically recognizes dCMP and utilizes another molecule of ATP as the phosphate donor.

Step 3: dCDP to dCTP The final phosphorylation step is carried out by Nucleoside Diphosphate Kinase (NDK) . NDK is a non-specific kinase that catalyzes the transfer of the terminal phosphate from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate (in this case, dCDP) to generate the final product, 2'-deoxycytidine triphosphate (dCTP).[2]

Experimental Protocols

This section provides detailed protocols for the enzymatic synthesis of dCTP from this compound and its subsequent use in a standard PCR application.

Protocol 1: Enzymatic Synthesis of dCTP

This protocol outlines a one-pot, three-step enzymatic synthesis of dCTP.

Materials:

  • This compound

  • ATP (Adenosine Triphosphate)

  • Recombinant human Deoxycytidine Kinase (dCK)

  • Recombinant human Deoxycytidylate Kinase (CMPK)

  • Recombinant Nucleoside Diphosphate Kinase (NDK)

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Nuclease-free water

Table 1: Reagents for Enzymatic dCTP Synthesis

ReagentStock ConcentrationFinal ConcentrationVolume for 1 mL reaction
This compound100 mM10 mM100 µL
ATP100 mM30 mM300 µL
Reaction Buffer10X1X100 µL
dCK1 mg/mL10 µg/mL10 µL
CMPK1 mg/mL10 µg/mL10 µL
NDK1 mg/mL10 µg/mL10 µL
Nuclease-free water--To 1 mL

Procedure:

  • Reaction Setup: In a sterile microcentrifuge tube, combine the reagents as listed in Table 1 on ice. Add the enzymes last.

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours in a thermocycler or water bath.

  • Enzyme Inactivation: Heat the mixture to 95°C for 10 minutes to inactivate the kinases.

  • Purification (Recommended): For optimal performance in PCR, the synthesized dCTP should be purified from the reaction mixture to remove residual enzymes, ATP, ADP, and unreacted precursors. High-performance liquid chromatography (HPLC) is the recommended method for purification.

    • HPLC Conditions (General Guidance):

      • Column: Anion-exchange column

      • Mobile Phase: A gradient of a low concentration salt buffer (e.g., 20 mM Tris-HCl) to a high concentration salt buffer (e.g., 1 M LiCl in 20 mM Tris-HCl).

      • Detection: UV absorbance at 271 nm.

    • Collect the fraction corresponding to the dCTP peak.

    • Desalt the collected fraction using a suitable method (e.g., size-exclusion chromatography or ethanol (B145695) precipitation).

  • Quantification: Determine the concentration of the purified dCTP using a spectrophotometer (Molar extinction coefficient of dCTP at 271 nm, pH 7.0 is 9,100 M⁻¹cm⁻¹).

  • Storage: Store the purified dCTP solution at -20°C.

dCTP_Synthesis_Workflow start Start setup Set up enzymatic reaction start->setup incubation Incubate at 37°C setup->incubation inactivation Inactivate enzymes at 95°C incubation->inactivation purification Purify dCTP (HPLC) inactivation->purification quantification Quantify dCTP (Spectrophotometry) purification->quantification storage Store at -20°C quantification->storage end End storage->end

Figure 2: Workflow for the enzymatic synthesis of dCTP.

Protocol 2: Standard PCR using In-House Synthesized dCTP

This protocol provides a general guideline for using the newly synthesized dCTP in a standard PCR amplification.

Materials:

  • Purified, quantified in-house synthesized dCTP

  • dATP, dGTP, dTTP solutions (commercial, high-purity)

  • Thermostable DNA Polymerase (e.g., Taq Polymerase)

  • 10X PCR Buffer

  • Forward and Reverse Primers

  • Template DNA

  • Nuclease-free water

Table 2: Standard PCR Reaction Setup (50 µL)

ComponentStock ConcentrationFinal ConcentrationVolume
10X PCR Buffer10X1X5 µL
dNTP Mix (A, G, T)10 mM each200 µM each1 µL
In-house dCTP10 mM200 µM1 µL
Forward Primer10 µM0.2 µM1 µL
Reverse Primer10 µM0.2 µM1 µL
Template DNA1-100 ng/µL1-100 ng1 µL
DNA Polymerase5 U/µL1.25 U0.25 µL
Nuclease-free water--To 50 µL

Procedure:

  • Reaction Setup: Assemble the PCR reaction mix on ice in a sterile PCR tube, adding the components in the order listed in Table 2. Add the DNA polymerase last.

  • Thermocycling: Place the PCR tubes in a thermocycler and perform the following cycles:

    • Initial Denaturation: 95°C for 2-5 minutes

    • 30-35 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for your primers)

      • Extension: 72°C for 1 minute per kb of amplicon length

    • Final Extension: 72°C for 5-10 minutes

    • Hold: 4°C

  • Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.

Data Presentation and Quality Control

The quality of the in-house synthesized dCTP is critical for successful PCR.

Table 3: Hypothetical Quantitative Comparison of PCR Performance

ParameterCommercial dCTPIn-House Synthesized dCTP (High Purity)In-House Synthesized dCTP (Low Purity)
PCR Product Yield HighHighLow to None
Specificity HighHighLow (non-specific bands)
Fidelity (Error Rate) LowLowPotentially higher
Reproducibility HighHighLow

Note: This table presents a hypothetical comparison for illustrative purposes. Actual results will depend on the purity of the synthesized dCTP.

Quality Control Recommendations:

  • Purity Assessment: Analyze the purified dCTP by HPLC to ensure it is free from contaminating nucleotides (dCMP, dCDP, ATP, ADP). Purity should be ≥99%.

  • Functional Assay: Before use in critical experiments, test the synthesized dCTP in a well-characterized, robust PCR assay alongside a commercial dCTP control to compare yield and specificity.

  • Concentration Accuracy: Accurately determine the dCTP concentration using spectrophotometry. Inaccurate concentration can lead to imbalanced dNTP pools and reduced PCR fidelity and efficiency.

Conclusion

The use of this compound as a precursor for the enzymatic synthesis of dCTP presents a viable and flexible option for research and development laboratories. By following the detailed protocols for synthesis, purification, and quality control outlined in these application notes, researchers can produce high-quality dCTP for use in a wide range of PCR applications. This approach not only offers potential cost savings but also provides the foundation for the synthesis of custom-modified nucleotides for advanced molecular biology techniques.

References

Application Notes and Protocols for 2'-Deoxycytidine Hydrate in DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols on the use of 2'-deoxycytidine (B1670253) hydrate (B1144303) and its derivatives in cornerstone DNA sequencing methodologies. The following sections detail its application in Sanger sequencing, Next-Generation Sequencing (NGS), and enzymatic DNA synthesis for sequencing, complete with quantitative data, experimental procedures, and workflow visualizations.

Application in Sanger Sequencing: The Chain Termination Method

2'-Deoxycytidine triphosphate (dCTP), a derivative of 2'-deoxycytidine, is a fundamental component of the Sanger sequencing method. Alongside its chain-terminating analog, 2',3'-dideoxycytidine triphosphate (ddCTP), it enables the generation of a nested set of DNA fragments, which are then resolved to determine the DNA sequence.

The principle of Sanger sequencing relies on the enzymatic synthesis of a DNA strand complementary to a template. The reaction includes a DNA polymerase, a primer, the four standard deoxynucleotide triphosphates (dNTPs), and a small amount of one of the four dideoxynucleotide triphosphates (ddNTPs). ddNTPs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond, and their incorporation into the growing DNA strand results in chain termination.[1]

Quantitative Data: Sanger Sequencing Reaction Components

The precise ratio of dNTPs to ddNTPs is critical for generating a readable sequence. A high ratio of ddNTP to dNTP will result in a preponderance of short fragments, while a low ratio will lead to a low signal for shorter fragments. The optimal ratio is often empirically determined but typically falls within a well-established range.

ComponentTypical Final ConcentrationPurpose
DNA Template 20-50 ng/µL (PCR product)The DNA molecule to be sequenced.
100 ng/µL (plasmid)
Primer 0.5 - 1.0 µMA short oligonucleotide that provides a starting point for DNA synthesis.
dATP 200 µMDeoxyadenosine triphosphate, a building block for DNA synthesis.
dGTP 200 µMDeoxyguanosine triphosphate, a building block for DNA synthesis.
dTTP 200 µMDeoxythymidine triphosphate, a building block for DNA synthesis.
dCTP 200 µMDeoxycytidine triphosphate, a building block for DNA synthesis.
ddCTP (or other ddNTP) 2 µMDideoxycytidine triphosphate, a chain terminator for the "C" reaction.
DNA Polymerase 0.025 - 0.05 U/µLAn enzyme that synthesizes DNA. Modified Taq polymerase is commonly used.
Sequencing Buffer 1XProvides the optimal pH and ionic conditions for the DNA polymerase. Contains Tris-HCl and MgCl₂.

Note: The dNTP/ddNTP ratio is a crucial parameter. A common starting point is a 100:1 ratio.[2] Commercial sequencing kits, such as the BigDye™ Terminator v3.1 Cycle Sequencing Kit, provide a pre-mixed solution containing dNTPs, ddNTPs with fluorescent labels, DNA polymerase, and buffer.[3][4]

Experimental Protocol: Sanger Sequencing Reaction

This protocol outlines the setup of a single manual Sanger sequencing reaction for the 'C' lane. In automated sequencing, all four ddNTPs, each with a different fluorescent label, are included in a single reaction tube.

Materials:

  • Purified DNA template (PCR product or plasmid)

  • Sequencing primer

  • dNTP mix (dATP, dGTP, dTTP, dCTP at 10 mM each)

  • ddCTP (1 mM stock)

  • DNA Polymerase (e.g., Taq polymerase, 5 U/µL)

  • 10X Sequencing Buffer (e.g., 500 mM Tris-HCl pH 8.3, 500 mM KCl, 15 mM MgCl₂)

  • Nuclease-free water

Procedure:

  • Prepare the Reaction Mix: In a sterile microcentrifuge tube, prepare the following master mix for one reaction:

    • 10X Sequencing Buffer: 2.0 µL

    • dNTP mix (10 mM each): 0.5 µL (final concentration of each dNTP is 200 µM)

    • ddCTP (1 mM): 0.5 µL (final concentration is 2 µM)

    • Primer (10 µM): 1.0 µL (final concentration is 1 µM)

    • DNA Template (e.g., 100 ng/µL plasmid): 1.0 µL (100 ng total)

    • Nuclease-free water: 14.5 µL

    • DNA Polymerase (5 U/µL): 0.5 µL (2.5 units total)

    • Total Volume: 20.0 µL

  • Thermal Cycling: Place the reaction tube in a thermal cycler and perform the following cycle sequencing program:

    • Initial Denaturation: 96°C for 1 minute

    • 25-35 Cycles:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Final Hold: 4°C

  • Purification: After thermal cycling, the reaction products must be purified to remove unincorporated ddNTPs and salts. This can be achieved through ethanol/EDTA precipitation or using commercially available spin columns.

  • Electrophoresis and Data Analysis: The purified fragments are separated by size using capillary electrophoresis. A laser excites the fluorescent tags on the ddNTPs, and a detector records the emitted light, generating a chromatogram that represents the DNA sequence.

Visualization: Sanger Sequencing Workflow

Sanger_Sequencing_Workflow cluster_0 1. Reaction Setup cluster_1 2. Cycle Sequencing cluster_2 3. Purification cluster_3 4. Analysis Template DNA Template & Primer Mix Reaction Mix Template->Mix Reagents dNTPs, ddCTP, DNA Polymerase, Buffer Reagents->Mix Thermal_Cycler Thermal Cycler (Amplification & Termination) Mix->Thermal_Cycler Purification Remove unincorporated ddNTPs & salts Thermal_Cycler->Purification Electrophoresis Capillary Electrophoresis Purification->Electrophoresis Detection Fluorescence Detection Electrophoresis->Detection Sequence DNA Sequence Detection->Sequence

Caption: Workflow of the Sanger DNA sequencing method, from reaction setup to sequence determination.

Application in Next-Generation Sequencing (NGS): Sequencing by Synthesis

In Next-Generation Sequencing (NGS) platforms, such as those developed by Illumina, 2'-deoxycytidine triphosphate (dCTP) is a key component of the "sequencing by synthesis" (SBS) chemistry. In this method, fluorescently labeled reversible terminator dNTPs are used to sequence millions of DNA fragments in parallel.[5][6][7]

The core principle involves the cyclical addition of these modified dNTPs to a growing DNA strand that is complementary to a template. After the incorporation of a single dNTP, the polymerase is paused, and the fluorescent signal is recorded. The fluorescent tag and the terminator are then cleaved, allowing the next cycle of nucleotide incorporation to begin.[5][7]

Quantitative Data: Components for NGS Library Preparation (PCR Amplification Step)

While the exact composition of the proprietary sequencing reagents is not publicly disclosed, the PCR amplification step in library preparation utilizes standard dNTP concentrations.

ComponentTypical Final ConcentrationPurpose
Library DNA 1-10 ngThe adapter-ligated DNA fragments to be amplified.
PCR Master Mix 1XContains a high-fidelity DNA polymerase and buffer optimized for amplification.
dATP 200 µMDeoxyadenosine triphosphate for amplification.
dGTP 200 µMDeoxyguanosine triphosphate for amplification.
dTTP 200 µMDeoxythymidine triphosphate for amplification.
dCTP 200 µMDeoxycytidine triphosphate for amplification.
PCR Primers 0.5 µMPrimers that anneal to the adapter sequences ligated to the library fragments.
Nuclease-free water To final volume

Note: These concentrations are for the library amplification step prior to sequencing. In the sequencing-by-synthesis reaction itself, proprietary fluorescently labeled reversible terminator dNTPs are used.

Experimental Protocol: Overview of Illumina Sequencing by Synthesis

This protocol provides a conceptual overview of the sequencing-by-synthesis process.

Materials:

  • Prepared NGS library

  • Illumina sequencing instrument and flow cell

  • Proprietary Illumina sequencing reagents (including fluorescently labeled reversible terminator dNTPs, polymerase, and cleavage agents)

Procedure:

  • Cluster Generation: The prepared library is loaded onto a flow cell, where each DNA fragment is clonally amplified to form a distinct cluster.

  • Sequencing by Synthesis:

    • Incorporation: A mixture of all four fluorescently labeled reversible terminator dNTPs and a polymerase is added to the flow cell. The polymerase incorporates the complementary dNTP to the template strand in each cluster.

    • Imaging: The flow cell is imaged to detect the fluorescent signal from the incorporated nucleotide in each cluster.

    • Cleavage: The fluorescent tag and the reversible terminator are chemically cleaved from the incorporated nucleotide.

    • Repeat: The cycle of incorporation, imaging, and cleavage is repeated for a specified number of cycles, determining the sequence of each DNA fragment base by base.

  • Data Analysis: The sequence of fluorescent signals from each cluster is converted into a DNA sequence.

Visualization: Illumina Sequencing by Synthesis Workflow

Illumina_SBS_Workflow Start 1. Library on Flow Cell Incorporate 2. Incorporate Fluorescently Labeled Reversible Terminator dNTPs Start->Incorporate Image 3. Image Flow Cell (Detect Fluorescence) Incorporate->Image Cleave 4. Cleave Fluorophore and Terminator Image->Cleave Repeat 5. Repeat Cycles Cleave->Repeat Repeat->Incorporate Next Cycle End 6. Generate Sequence Data Repeat->End All Cycles Complete

Caption: The cyclical process of Illumina's Sequencing by Synthesis (SBS) technology.

Application in Enzymatic DNA Synthesis and Labeling

Modified 2'-deoxycytidine triphosphates are instrumental in the enzymatic synthesis of labeled or modified DNA for various sequencing applications. These modifications can include fluorophores, biotin, or other functional groups. The incorporation of these modified dCTP analogs is achieved using DNA polymerases that can tolerate these modifications.[8][9]

Quantitative Data: Incorporation Efficiency of Modified dCTP

The efficiency of incorporation of modified dNTPs varies depending on the polymerase, the nature of the modification, and the linker arm.

Modified NucleotideDNA PolymeraseRelative Incorporation Efficiency (Compared to natural dCTP)Reference
N4-acetyl-dCTPTaq PolymeraseEfficient[10]
N4-benzoyl-dCTPTaq PolymeraseModerately Efficient[10]
Cy3-dCTPKlenow FragmentEfficient[11]
5-Methyl-dCTPQ5 DNA PolymeraseSimilar to dCTP[12]
Experimental Protocol: Enzymatic Labeling of DNA using a Modified dCTP

This protocol describes a primer extension reaction to incorporate a modified dCTP into a DNA strand.

Materials:

  • Single-stranded DNA template

  • Primer

  • dNTP mix without dCTP (dATP, dGTP, dTTP at 10 mM each)

  • Modified dCTP (e.g., N4-acetyl-dCTP, 1 mM)

  • Natural dCTP (10 mM, for control)

  • DNA Polymerase (e.g., Taq Polymerase, 5 U/µL)

  • 10X PCR Buffer

  • Nuclease-free water

Procedure:

  • Annealing: In a PCR tube, mix 1 µL of template DNA (10 µM) and 1 µL of primer (10 µM) with 8 µL of nuclease-free water. Heat to 95°C for 2 minutes and then cool slowly to room temperature to allow the primer to anneal to the template.

  • Prepare Reaction Mix: On ice, prepare the following reaction mix:

    • Annealed template/primer: 10 µL

    • 10X PCR Buffer: 2.5 µL

    • dNTP mix (minus dCTP): 0.5 µL

    • Modified dCTP (1 mM): 1.0 µL

    • DNA Polymerase (5 U/µL): 0.5 µL

    • Nuclease-free water: 10.5 µL

    • Total Volume: 25 µL

  • Primer Extension: Incubate the reaction at the optimal temperature for the DNA polymerase (e.g., 72°C for Taq polymerase) for 15-30 minutes.

  • Analysis: The incorporation of the modified dCTP can be verified by methods such as gel electrophoresis (which will show a size shift if the modification is bulky), mass spectrometry, or fluorescence imaging if a fluorescently labeled dCTP was used.

Visualization: Enzymatic DNA Labeling Workflow

Enzymatic_Labeling_Workflow cluster_0 1. Substrate Preparation cluster_1 2. Enzymatic Reaction cluster_2 3. Product cluster_3 4. Downstream Application Template ssDNA Template + Primer Incubation Primer Extension (Incorporation of Modified dCTP) Template->Incubation Reagents dNTPs (A,G,T) + Modified dCTP Reagents->Incubation Polymerase DNA Polymerase Polymerase->Incubation Labeled_DNA Labeled dsDNA Incubation->Labeled_DNA Sequencing Sequencing or Fluorescence Analysis Labeled_DNA->Sequencing

Caption: General workflow for the enzymatic labeling of DNA using a modified 2'-deoxycytidine triphosphate.

References

Application Notes and Protocols: 2'-Deoxycytidine Analogs in Epigenetic Studies and DNA Methylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2'-deoxycytidine (B1670253) analogs, primarily the DNA methyltransferase (DNMT) inhibitor 5-Aza-2'-deoxycytidine (Decitabine), in epigenetic research and DNA methylation analysis. Detailed protocols for cell culture treatment and subsequent DNA methylation analysis are provided to facilitate experimental design and execution.

Introduction to 2'-Deoxycytidine Analogs in Epigenetics

While 2'-deoxycytidine is a fundamental building block of DNA, its analog, 5-Aza-2'-deoxycytidine, is a powerful tool in the field of epigenetics.[1] 5-Aza-2'-deoxycytidine functions as a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns.[1][2] This inhibitory action leads to a passive demethylation of DNA during replication, making it an invaluable agent for studying the role of DNA methylation in gene expression, cellular differentiation, and disease, particularly cancer.[1][2][3]

The mechanism of action involves the incorporation of 5-Aza-2'-deoxycytidine into replicating DNA, where it covalently traps DNMTs, leading to their degradation.[2] This depletion of active DNMTs results in a genome-wide or locus-specific reduction in DNA methylation, which can lead to the re-expression of silenced genes, including tumor suppressor genes.[1][2] Beyond its demethylating activity, 5-Aza-2'-deoxycytidine can also induce a DNA damage response, contributing to its cytotoxic effects in cancer cells.[2][4]

Data Presentation: Quantitative Effects of 5-Aza-2'-deoxycytidine

The following tables summarize key quantitative data on the effects of 5-Aza-2'-deoxycytidine from various studies, providing a reference for researchers planning their experiments.

Table 1: IC50 Values of 5-Aza-2'-deoxycytidine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
TF-1Erythroleukemia< 0.05[5][6]
U937Histiocytic Lymphoma< 0.05[5][6]
RajiBurkitt's Lymphoma< 0.05[5][6]
HELErythroleukemia< 0.05[5][6]
ML-1Myeloid Leukemia0.05 - 0.3[5][6]
HL-60Promyelocytic Leukemia0.05 - 0.3[5][6]
SW48Colorectal Adenocarcinoma0.05 - 0.3[5][6]
Cama-1Breast Cancer0.05 - 0.3[5][6]
K562Chronic Myelogenous Leukemia> 2[5][6]
JurkatT-cell Leukemia> 2[5][6]
Molt-4T-cell Leukemia> 2[5][6]
PC3Prostate Cancer> 2[5][6]
RKOColon Carcinoma> 2[5][6]
DU145Prostate Cancer> 2[5][6]
HCT-116Colon Carcinoma3.18 - 4.08[7][8]

Table 2: Changes in DNA Methylation and Gene Expression Following 5-Aza-2'-deoxycytidine Treatment

ParameterCell/Tissue TypeTreatment ConditionsObserved ChangeReference
Global DNA MethylationLeukemia Patients5-20 mg/m²/day for 5 days14% average decrease[9][10]
LINE-1 MethylationLeukemia Patients5-20 mg/m²/day for 5 days16% average decrease[9][10]
Alu Element MethylationLeukemia Patients5-20 mg/m²/day for 5 days9% average decrease[9][10]
p15 Gene MethylationLeukemia Patients with aberrant methylationVariedDecrease by at least one third in 80% of patients[9][10]
BMAL1 Gene ExpressionRPMI8402 Lymphoma Cells2.5 µM for 1-3 days9 to 13-fold increase[11]
PER2 Gene ExpressionRPMI8402 Lymphoma Cells2.5 µM for 1-3 days3.5 to 3.8-fold increase in promoter activity[11]
Various Hair Cell GenesMouse Utricle Sensory Epithelia-derived Progenitor CellsNot specified1.89 to 274.42-fold increase[5]
Cytoskeleton & Extracellular Matrix GenesHepatoma Cell Lines1 µM for up to 120 hoursSignificant enrichment in up-regulated genes[6]
Metabolism-related GenesHepatoma Cell Lines1 µM for up to 120 hoursSignificant enrichment in down-regulated genes[6]

Experimental Protocols

Protocol 1: Treatment of Cultured Cells with 5-Aza-2'-deoxycytidine

This protocol provides a general guideline for treating adherent or suspension cells with 5-Aza-2'-deoxycytidine to induce DNA demethylation.

Materials:

  • 5-Aza-2'-deoxycytidine (Decitabine)

  • Dimethyl sulfoxide (B87167) (DMSO) or 50% acetic acid for stock solution preparation

  • Complete cell culture medium appropriate for the cell line

  • Cell culture plates or flasks

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 5-Aza-2'-deoxycytidine in DMSO or a 50 mg/mL solution in 50% acetic acid.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage. The solution in DMSO is reported to be more stable.

  • Cell Seeding:

    • Seed cells at a density that will allow for several rounds of cell division during the treatment period without reaching confluency. This is crucial as 5-Aza-2'-deoxycytidine is incorporated during DNA replication.

  • Treatment:

    • The optimal concentration of 5-Aza-2'-deoxycytidine is cell-line dependent and should be determined empirically. A common starting range is 0.1 to 10 µM.

    • Dilute the stock solution in complete culture medium to the desired final concentration immediately before use.

    • For adherent cells, remove the existing medium and replace it with the medium containing 5-Aza-2'-deoxycytidine. For suspension cells, add the concentrated drug solution directly to the culture flask.

  • Incubation and Media Changes:

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂).

    • 5-Aza-2'-deoxycytidine is unstable in aqueous solutions. Therefore, it is critical to replace the medium with freshly prepared drug-containing medium every 24 hours.

    • The duration of treatment typically ranges from 24 to 120 hours, depending on the cell cycle length and the desired level of demethylation.

  • Harvesting:

    • After the treatment period, harvest the cells for downstream applications such as DNA, RNA, or protein extraction. For DNA methylation analysis, proceed to Protocol 2.

Protocol 2: DNA Methylation Analysis by Bisulfite Sequencing

This protocol outlines the key steps for analyzing DNA methylation patterns in cells treated with 5-Aza-2'-deoxycytidine using bisulfite sequencing.

1. Genomic DNA Isolation:

  • Isolate high-quality genomic DNA from treated and control cells using a commercially available DNA extraction kit according to the manufacturer's instructions.

  • Quantify the DNA concentration and assess its purity using a spectrophotometer.

2. Bisulfite Conversion:

  • Bisulfite treatment of genomic DNA converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • Use a commercial bisulfite conversion kit for reliable and efficient conversion, following the manufacturer's protocol. These kits typically include DNA denaturation, bisulfite treatment, desulfonation, and purification steps.[12]

3. PCR Amplification of Target Regions:

  • Design primers specific to the bisulfite-converted DNA sequence of your gene of interest. Primer design is critical and should ideally target regions devoid of CpG sites.

  • Perform PCR to amplify the target region from the bisulfite-converted DNA. Nested or semi-nested PCR strategies can improve specificity and yield.[13]

4. Sequencing:

  • The amplified PCR products can be sequenced using two main approaches:

    • Sanger Sequencing: Clone the PCR products into a suitable vector and sequence individual clones to determine the methylation status of each CpG site within the amplified region. Sequencing of multiple clones (10-20) is recommended to obtain a representative methylation pattern.[8]

    • Next-Generation Sequencing (NGS): For high-throughput analysis of multiple genes or genome-wide methylation patterns, NGS of the PCR amplicons or whole-genome bisulfite sequencing (WGBS) libraries can be performed.[14]

5. Data Analysis:

  • Align the obtained sequences to the in silico bisulfite-converted reference sequence.

  • Calculate the methylation percentage for each CpG site by dividing the number of sequenced clones with a cytosine at that position by the total number of sequenced clones and multiplying by 100.

  • For NGS data, specialized software is used to align reads and quantify methylation levels at each CpG site.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to the use of 5-Aza-2'-deoxycytidine.

DNMT_Inhibition_Pathway cluster_cell Cell 5_Aza_dC 5-Aza-2'-deoxycytidine Incorporation Incorporation into DNA during replication 5_Aza_dC->Incorporation DNMT_Trap Covalent trapping of DNMT1 Incorporation->DNMT_Trap DNMT_Degradation Proteasomal Degradation of DNMT1 DNMT_Trap->DNMT_Degradation Damage_Response DNA Damage Response DNMT_Trap->Damage_Response Hypomethylation Passive DNA Hypomethylation DNMT_Degradation->Hypomethylation Gene_Reactivation Re-expression of Silenced Genes Hypomethylation->Gene_Reactivation

Caption: Mechanism of 5-Aza-2'-deoxycytidine action.

DNA_Damage_Response DNMT_Adduct DNMT1-DNA Adducts ATM_ATR ATM/ATR Kinases DNMT_Adduct->ATM_ATR CHK1 Checkpoint Kinase 1 (CHK1) ATM_ATR->CHK1 p53 p53 Activation CHK1->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: DNA damage response pathway activated by 5-Aza-2'-dC.

Bisulfite_Sequencing_Workflow Cell_Treatment Cell Treatment with 5-Aza-2'-deoxycytidine DNA_Extraction Genomic DNA Extraction Cell_Treatment->DNA_Extraction Bisulfite_Conversion Bisulfite Conversion DNA_Extraction->Bisulfite_Conversion PCR_Amplification PCR Amplification of Target Region Bisulfite_Conversion->PCR_Amplification Sequencing Sanger or Next-Generation Sequencing PCR_Amplification->Sequencing Data_Analysis Data Analysis and Methylation Quantification Sequencing->Data_Analysis

Caption: Experimental workflow for DNA methylation analysis.

References

2'-Deoxycytidine Hydrate: A Versatile Precursor for the Synthesis of Antiviral Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxycytidine (B1670253), a fundamental component of DNA, serves as a critical starting material and structural template for the synthesis of a wide array of antiviral nucleoside analogs. Through strategic chemical and enzymatic modifications, this naturally occurring nucleoside can be converted into potent therapeutic agents effective against a range of viral infections, including HIV, Hepatitis B and C, and Respiratory Syncytial Virus (RSV). This document provides detailed application notes and experimental protocols for the synthesis of antiviral drug precursors from 2'-deoxycytidine hydrate (B1144303) and its derivatives, highlighting both chemical and enzymatic methodologies.

Chemical Synthesis of 4'-Substituted-2'-Deoxy-2'-α-Fluoro Nucleoside Analogs

A key strategy in developing novel antiviral agents is the modification of the sugar moiety of nucleosides. The synthesis of 4'-substituted-2'-deoxy-2'-α-fluoro nucleoside analogs, including precursors to the RSV inhibitor lumicitabine (B608685) (ALS-8112), can be achieved starting from commercially available 2'-deoxy-2'-α-fluorocytidine.[1][2] This approach involves the protection of hydroxyl groups, followed by modification at the 4'-position and subsequent deprotection.

Experimental Workflow for Chemical Synthesis

cluster_protection Protection Steps cluster_modification 4'-Modification cluster_deprotection Deprotection Steps start 2'-Deoxy-2'-α-fluorocytidine p1 Protection of 3',5'-OH groups start->p1 Trityl chloride, Pyridine (B92270) p2 Protection of 4-amino group p1->p2 PMBCl, K2CO3 m1 Oxidation of 5'-OH p2->m1 Dess-Martin periodinane m2 Introduction of 4'-substituent m1->m2 Various reagents (e.g., for chloromethylation) d1 Removal of amino protecting group m2->d1 Ammonia d2 Removal of hydroxyl protecting groups d1->d2 Acidic conditions end 4'-Substituted Nucleoside Analog d2->end

Caption: Chemical synthesis workflow for 4'-substituted nucleoside analogs.

Quantitative Data for Chemical Synthesis
StepReagents and ConditionsYield (%)Reference
Protection of 3',5'-hydroxyl groupsTrityl chloride, Pyridine, room temperature, 16 h88[1]
Protection of 4-amino groupp-Methoxybenzyl chloride (PMBCl), K2CO3, DMF, room temperature, 16 h91[1]
Oxidation of 5'-hydroxyl groupDess-Martin periodinane, Pyridine, DCM, room temperature, 3 h~95[1]
4'-Chloromethylation(i) DCC, Pyridine, DMSO, TFA, rt, overnight; (ii) MeMgCl, THF86 (2 steps)[2]
Deprotection (Trityl groups)80% aqueous Acetic Acid, 60 °C, 16 h81[2]
Experimental Protocols

Protocol 1: Synthesis of 4-N-(p-methoxybenzyl)-3',5'-di-O-trityl-2'-deoxy-2'-α-fluorocytidine

  • To a solution of 2'-deoxy-2'-α-fluorocytidine (1.0 g, 4.08 mmol) in dry pyridine (20 mL), add trityl chloride (2.5 g, 8.97 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with methanol (B129727) and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (B109758) (DCM), wash with water and brine, dry over Na2SO4, and concentrate.

  • To the dried intermediate in dimethylformamide (DMF) (20 mL), add K2CO3 (1.13 g, 8.16 mmol) and p-methoxybenzyl chloride (0.67 mL, 4.90 mmol).

  • Stir the mixture at room temperature for 16 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired product.

Protocol 2: Synthesis of 4'-chloromethyl-2'-deoxy-2'-α-fluorocytidine

  • To a solution of the fully protected nucleoside from Protocol 1 in a mixture of pyridine and dimethyl sulfoxide (B87167) (DMSO), add dicyclohexylcarbodiimide (B1669883) (DCC) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature overnight.

  • Add methylmagnesium chloride (MeMgCl) in tetrahydrofuran (B95107) (THF) and continue stirring.

  • Work up the reaction and purify the intermediate.

  • Treat the purified intermediate with 80% aqueous acetic acid at 60 °C for 16 hours to remove the trityl protecting groups.

  • Purify the final product by column chromatography.[2]

Enzymatic Synthesis of Antiviral Nucleoside Analogs

Enzymatic methods offer a highly selective and environmentally friendly alternative to chemical synthesis. Key enzymes in this context are cytidine (B196190) deaminases and transglycosylases.

Enantioselective Synthesis of Lamivudine (B182088) using Cytidine Deaminase

Lamivudine (3TC) is a potent reverse transcriptase inhibitor. The desired (-)-enantiomer can be obtained from a racemic mixture of 2'-deoxy-3'-thiacytidine by enantioselective deamination of the unwanted (+)-enantiomer using cytidine deaminase.[3]

racemate Racemic 2'-deoxy-3'-thiacytidine ((±)-BCH-189) enzyme Cytidine Deaminase racemate->enzyme lamivudine (-)-2'-deoxy-3'-thiacytidine (Lamivudine) enzyme->lamivudine Desired enantiomer (unreacted) deaminated (+)-2'-deoxy-3'-thiauridine enzyme->deaminated Unwanted enantiomer (deaminated)

Caption: Enzymatic resolution of racemic 2'-deoxy-3'-thiacytidine.

ParameterValueReference
Enzyme SourceEscherichia coli (overexpressed)[3]
Support for ImmobilizationEupergit-C[3]
Overall Yield of Lamivudine76%[3]
Optical PurityEssentially optically pure[3]

Protocol 3: Enzymatic Resolution of Racemic 2'-deoxy-3'-thiacytidine

  • Prepare a solution of racemic 2'-deoxy-3'-thiacytidine in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5).

  • Add immobilized cytidine deaminase to the solution.

  • Incubate the mixture with gentle agitation at a controlled temperature (e.g., 37 °C).

  • Monitor the reaction progress by HPLC to follow the disappearance of the unwanted enantiomer.

  • Once the reaction is complete, filter to remove the immobilized enzyme (which can be reused).

  • Isolate and purify Lamivudine from the reaction mixture using crystallization or chromatographic techniques.

Synthesis of 2'-Deoxyribonucleoside Analogs using Transglycosylase

Nucleoside 2'-deoxyribosyltransferases (NDTs) can catalyze the transfer of the 2'-deoxyribose moiety from a donor nucleoside, such as 2'-deoxycytidine, to a variety of acceptor nucleobases. This allows for the efficient synthesis of various nucleoside analogs.[4]

donor 2'-Deoxycytidine (Deoxyribose Donor) enzyme Nucleoside 2'-Deoxyribosyl- transferase (NDT) donor->enzyme acceptor Modified Nucleobase (Acceptor) acceptor->enzyme product New 2'-Deoxyribonucleoside Analog enzyme->product byproduct Cytosine enzyme->byproduct

Caption: Enzymatic synthesis of nucleoside analogs via transglycosylation.

Acceptor NucleobaseDonor NucleosideEnzymeConversion (%)Reference
Non-natural purine2'-DeoxycytidineLlNDT-2up to 98[4]
Non-natural pyrimidine2'-DeoxycytidineLlNDT-2up to 85[4]
5-Ethynyluracil2'-DeoxycytidineLlNDT-290[4]

Protocol 4: Gram-Scale Synthesis of 5-Ethynyl-2'-deoxyuridine (EdU)

  • In a suitable reaction vessel, dissolve 5-ethynyluracil (1 equiv.) and 2'-deoxycytidine (10-20 equiv.) in water.

  • Add a stock solution of Nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) to a final concentration of 4 µg/mL.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by HPLC.

  • Upon completion, purify the product using silica gel chromatography to yield EdU.[4]

Mechanism of Action of Nucleoside Analog Antivirals

Many nucleoside analogs, once inside the host cell, are phosphorylated by host cell kinases to their active triphosphate form. This triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. The incorporation of the nucleoside analog leads to chain termination, as it typically lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus inhibiting viral replication.[5][6]

Signaling Pathway of Antiviral Nucleoside Analogs

cluster_cell Host Cell cluster_virus Viral Replication drug Nucleoside Analog (e.g., from 2'-Deoxycytidine derivative) mp Monophosphate drug->mp Host Kinase 1 dp Diphosphate mp->dp Host Kinase 2 tp Triphosphate (Active Form) dp->tp Host Kinase 3 polymerase Viral Polymerase tp->polymerase termination Chain Termination (Inhibition of Replication) polymerase->termination

Caption: General mechanism of action for nucleoside analog antivirals.

Conclusion

2'-Deoxycytidine hydrate and its derivatives are invaluable precursors in the synthesis of a diverse range of antiviral nucleoside analogs. Both chemical and enzymatic strategies provide robust pathways to these important therapeutic agents. The detailed protocols and quantitative data presented herein offer a valuable resource for researchers and professionals in the field of antiviral drug discovery and development. The continued exploration of novel modifications to the 2'-deoxycytidine scaffold holds significant promise for the development of next-generation antiviral therapies.

References

Application Notes and Protocols: Experimental Use of 2'-Deoxycytidine Hydrate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine (B1670253) hydrate (B1144303) and its analogs are pyrimidine (B1678525) nucleosides that have garnered significant interest in cancer research due to their multifaceted mechanisms of action. These compounds have demonstrated potential as anticancer agents through their ability to interfere with critical cellular processes essential for tumor growth and survival. This document provides detailed application notes and protocols for the experimental use of 2'-deoxycytidine hydrate in cancer research, with a focus on its role as a modulator of the Eg5 kinesin, an inducer of the DNA damage response, and its overall impact on cancer cell proliferation and survival.

Mechanisms of Action

The anticancer effects of 2'-deoxycytidine and its derivatives are attributed to several key mechanisms:

  • Eg5 Kinesin Modulation : 2'-Deoxycytidine has been identified as a modulator of the Eg5 kinesin motor protein.[1] Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division. Inhibition of Eg5 leads to the formation of monoastral spindles, mitotic arrest, and subsequent apoptosis in cancer cells.

  • DNA Methylation Inhibition : Analogs such as 5-fluoro-2'-deoxycytidine (B1672315) (FCdR) act as DNA methylation inhibitors.[2] By inhibiting DNA methyltransferases (DNMTs), these compounds can lead to the re-expression of silenced tumor suppressor genes, contributing to the suppression of tumor growth.

  • Activation of DNA Damage Response Pathway : FCdR has been shown to activate the DNA damage response pathway, leading to cell cycle arrest at the G2/M checkpoint.[2] This activation can trigger apoptosis in cancer cells.

  • Induction of Apoptosis : Through the disruption of mitosis and activation of stress pathways, 2'-deoxycytidine and its analogs can induce programmed cell death (apoptosis) in cancer cells.[1]

Data Presentation: In Vitro and In Vivo Efficacy

Quantitative data on the efficacy of 2'-deoxycytidine and its analogs are crucial for evaluating their therapeutic potential. The following tables summarize key findings from preclinical studies.

Note: Direct quantitative data for this compound is limited in the public domain. The following tables include data for 2'-deoxycytidine and its closely related analogs, such as 5-fluoro-2'-deoxycytidine (FCdR) and Gemcitabine (a difluorinated deoxycytidine analog), to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50 Values) of 2'-Deoxycytidine Analogs in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 Value (µM)Reference
5-fluoro-2'-deoxycytidine (FCdR)HCT116 (Colon Cancer)0.025 - 0.05[2]

Table 2: In Vivo Antitumor Activity of 2'-Deoxycytidine and Its Analogs

CompoundCancer ModelDosing RegimenKey FindingsReference
2'-Deoxycytidine (dCyd)SP2/0 Myeloma (Mouse)Intravenous administrationSignificantly decreased tumor weight and increased survival time.[1][1]
Gemcitabine (dFdC)HT-29 Colon Carcinoma Xenograft (Mouse)160 mg/kg i.p.Marked tumor growth delay in xenografts overexpressing deoxycytidine kinase.

Signaling Pathways

Eg5 Kinesin Inhibition and Mitotic Arrest

This compound's interaction with the Eg5 kinesin disrupts the formation of the bipolar spindle, a critical step in mitosis. This leads to cell cycle arrest in the M phase and can subsequently trigger apoptosis.

Eg5_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Mitosis 2dC_Hydrate 2'-Deoxycytidine Hydrate Eg5 Eg5 Kinesin 2dC_Hydrate->Eg5 Inhibits ATPase activity Bipolar_Spindle Bipolar Spindle Formation Eg5->Bipolar_Spindle Drives separation of centrosomes Mitotic_Arrest Mitotic Arrest (Monoastral Spindle) Microtubules Microtubules Microtubules->Bipolar_Spindle Forms spindle fibers Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Eg5 Inhibition Pathway
DNA Damage Response Pathway Activation

Analogs of 2'-deoxycytidine, such as 5-fluoro-2'-deoxycytidine, can induce DNA damage, leading to the activation of the ATM/ATR signaling cascade. This results in the phosphorylation of downstream targets like CHK1/CHK2 and p53, ultimately causing cell cycle arrest at the G2/M checkpoint and promoting apoptosis.

DNA_Damage_Response FCdR 5-Fluoro-2'-deoxycytidine (FCdR) DNA_Damage DNA Damage FCdR->DNA_Damage ATM_ATR ATM / ATR Kinases (Activation) DNA_Damage->ATM_ATR CHK1_CHK2 CHK1 / CHK2 (Phosphorylation) ATM_ATR->CHK1_CHK2 p53 p53 (Activation) ATM_ATR->p53 G2M_Arrest G2/M Cell Cycle Arrest CHK1_CHK2->G2M_Arrest p53->G2M_Arrest Apoptosis Apoptosis p53->Apoptosis G2M_Arrest->Apoptosis

DNA Damage Response Pathway

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium without the compound).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with 2'-Deoxycytidine Hydrate (various conc.) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow
Protocol 2: Western Blot Analysis of Apoptosis and Cell Cycle Markers

This protocol describes the analysis of protein expression changes related to apoptosis and cell cycle arrest in cancer cells treated with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with this compound at desired concentrations for 24-48 hours.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Cell_Lysis Lyse cells and collect supernatant Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration (BCA) Cell_Lysis->Protein_Quantification Sample_Prep Prepare samples with Laemmli buffer Protein_Quantification->Sample_Prep SDS_PAGE Separate proteins by SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect with chemiluminescence Secondary_Ab->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End

Western Blot Workflow
Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo antitumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice.

Materials:

  • This compound

  • Human cancer cell line (e.g., HCT116)

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Matrigel (optional)

  • Sterile PBS

  • Calipers

  • Animal housing and handling equipment

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells in their exponential growth phase.

    • Resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of 1-5 x 106 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable and reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and record the body weight of the mice regularly (e.g., twice a week).

  • Compound Administration:

    • Prepare the this compound formulation for administration (e.g., dissolved in sterile saline for intraperitoneal or intravenous injection).

    • Administer the compound to the treatment group according to a predetermined schedule and dose (e.g., daily, every other day).

    • Administer the vehicle to the control group.

  • Efficacy Evaluation:

    • Continue monitoring tumor growth and body weight throughout the study.

    • The study endpoint can be a specific time point, a predetermined tumor volume, or signs of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI).

    • Analyze survival data if applicable.

Xenograft_Workflow Start Start Cell_Implantation Implant human cancer cells into mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into control & treatment groups Tumor_Growth->Randomization Treatment Administer 2'-Deoxycytidine Hydrate or vehicle Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Reach study endpoint Monitoring->Endpoint Analysis Analyze tumor growth inhibition & survival Endpoint->Analysis End End Analysis->End

In Vivo Xenograft Workflow

Conclusion

This compound and its analogs represent a promising class of compounds for cancer therapy. Their ability to target fundamental cellular processes like mitosis and DNA integrity provides a strong rationale for their continued investigation. The protocols and data presented in these application notes offer a framework for researchers to explore the therapeutic potential of these molecules in various cancer models. Further studies are warranted to fully elucidate their mechanisms of action and to optimize their clinical application.

References

Application of Deuterated 2'-Deoxycytidine Hydrate in Mass Spectrometry: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical research, clinical diagnostics, and metabolic studies, the precise and accurate quantification of nucleosides is of paramount importance. 2'-Deoxycytidine (B1670253), a fundamental component of DNA, is a key analyte in various biomedical investigations, including the study of DNA damage and repair, and the pharmacokinetics of nucleoside analog drugs. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity.[1] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.[2] Deuterated 2'-deoxycytidine hydrate (B1144303) has emerged as an indispensable tool, serving as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest data quality.[1]

This document provides detailed application notes and experimental protocols for the use of deuterated 2'-deoxycytidine hydrate in mass spectrometry. It is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust quantitative assays for 2'-deoxycytidine in biological matrices.

Application Notes

The Principle of Isotope Dilution Mass Spectrometry

The primary application of deuterated this compound is as an internal standard in isotope dilution mass spectrometry (IDMS).[3] In this technique, a known amount of the deuterated standard is added to a sample at the earliest stage of preparation.[3] Because deuterated 2'-deoxycytidine is chemically almost identical to the endogenous (unlabeled) 2'-deoxycytidine, it behaves similarly throughout the entire analytical workflow, including extraction, chromatography, and ionization.[4]

The key difference lies in its mass. The substitution of hydrogen atoms with deuterium (B1214612) results in a slight increase in the molecular weight of the internal standard.[4] This mass difference allows the mass spectrometer to distinguish between the analyte and the deuterated internal standard, even if they co-elute chromatographically.[4] By measuring the ratio of the analyte's signal to the deuterated internal standard's signal, analysts can accurately quantify the analyte. This ratio remains constant despite variations in sample recovery or matrix-induced signal suppression or enhancement.[3]

Advantages of Using Deuterated this compound

The use of deuterated this compound as an internal standard offers several distinct advantages over non-deuterated (structural analogue) internal standards:

  • Improved Accuracy and Precision: By co-eluting with the analyte, the deuterated standard provides the most effective compensation for matrix effects and variations in extraction recovery, leading to significantly improved assay accuracy and precision.[2]

  • Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions.

  • Reduced Method Development Time: The near-identical chromatographic behavior of the analyte and the internal standard simplifies method development.

The following diagram illustrates the general workflow for quantitative analysis using a deuterated internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Deuterated This compound Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract LC Liquid Chromatography (Separation) Extract->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate

Quantitative analysis workflow with a deuterated internal standard.

Quantitative Data

The following table summarizes the expected performance of a quantitative LC-MS/MS assay for 2'-deoxycytidine using both a deuterated and a non-deuterated (structural analogue) internal standard. The data illustrates the typical improvements in accuracy, precision, and matrix effect compensation achieved with a deuterated internal standard.

ParameterDeuterated 2'-Deoxycytidine ISNon-Deuterated (Analogue) IS
Accuracy (% Bias) -2.5% to +3.0%-15.0% to +18.0%
Precision (% CV) < 5%< 15%
Matrix Effect (% CV) < 4%> 20%
Extraction Recovery (% CV) < 6%< 18%

Note: This data is representative and illustrates the expected performance benefits of using a deuterated internal standard. Actual results may vary depending on the specific assay conditions and matrix.

Experimental Protocols

This section provides a detailed protocol for the quantification of 2'-deoxycytidine in human plasma using deuterated this compound as an internal standard.

Protocol 1: Quantification of 2'-Deoxycytidine in Human Plasma by LC-MS/MS

1. Materials and Reagents

  • 2'-Deoxycytidine (analyte)

  • Deuterated this compound (internal standard)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2'-deoxycytidine in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve deuterated this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 methanol:water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (50 ng/mL) to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

The following diagram illustrates the logic of using a deuterated internal standard to compensate for analytical variability.

cluster_ideal Ideal Scenario (No Variability) cluster_real Real Scenario (with Variability) cluster_conclusion Conclusion A1 Analyte Signal R1 Analyte / IS Ratio = Constant A1->R1 IS1 Internal Standard Signal IS1->R1 Conclusion Accurate Quantification Achieved R1->Conclusion A2 Analyte Signal (Suppressed) R2 Analyte / IS Ratio = Constant A2->R2 IS2 Internal Standard Signal (Suppressed) IS2->R2 R2->Conclusion

Compensation for analytical variability using a deuterated standard.

4. LC-MS/MS Instrument Parameters

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the analyte and internal standard with good peak shape.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 2'-Deoxycytidine: m/z 228.0 → 112.0[5]

      • Deuterated 2'-Deoxycytidine (e.g., d3): m/z 231.0 → 115.0 (Note: The exact transition will depend on the deuteration pattern of the internal standard).[6]

    • Collision Energy and other MS parameters: Optimize by infusing individual standard solutions.

5. Data Analysis

  • Integrate the peak areas for both the 2'-deoxycytidine and the deuterated internal standard MRM transitions.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

The use of deuterated this compound as an internal standard is a powerful and highly recommended practice in LC-MS/MS-based quantification. Its ability to mimic the behavior of the analyte throughout the analytical process provides unparalleled correction for various sources of error, leading to highly accurate, precise, and reliable data. While the initial investment in a deuterated standard may be higher than for a structural analogue, the significant improvements in data quality and method robustness are invaluable for research, clinical, and drug development applications.

References

Troubleshooting & Optimization

optimizing 2'-deoxycytidine hydrate concentration for DNA polymerase activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing 2'-deoxycytidine (B1670253) hydrate (B1144303) (a precursor to dCTP) and other deoxynucleoside triphosphate (dNTP) concentrations to enhance DNA polymerase activity in various applications.

Frequently Asked Questions (FAQs)

Q1: What is the role of dNTPs, including 2'-deoxycytidine, in a PCR reaction?

Deoxynucleoside triphosphates (dNTPs) are the fundamental building blocks for synthesizing new DNA strands during the Polymerase Chain Reaction (PCR).[1] DNA polymerase incorporates dNTPs—dATP, dGTP, dCTP (from 2'-deoxycytidine hydrate), and dTTP—onto the 3' end of a growing DNA strand, complementary to the template strand. An adequate and balanced supply of all four dNTPs is essential for efficient and accurate DNA amplification.

Q2: What is the standard starting concentration for dNTPs in a typical PCR?

For most standard PCR applications, including those with Taq DNA Polymerase and high-fidelity polymerases like Phusion and Q5, the recommended starting concentration is 200 µM of each dNTP.[2][3][4][5][6][7][8][9] This concentration generally provides a sufficient supply for robust amplification without inhibiting the reaction.

Q3: How does dNTP concentration affect PCR yield versus fidelity?

There is often a trade-off between reaction yield and fidelity.

  • Higher dNTP Concentrations: Increasing dNTP levels, particularly for long PCR, can lead to higher product yields.[3][10] However, excessive concentrations can reduce the fidelity of some DNA polymerases, leading to a higher error rate.[2]

  • Lower dNTP Concentrations: Reducing the dNTP concentration (e.g., to 50-100 µM) can enhance the fidelity of polymerization but may result in lower yields.[3] High-fidelity polymerases, in particular, may require lower dNTP levels to minimize misincorporation rates.[1]

Q4: Can the concentration of dNTPs be too high? What are the consequences?

Yes, excessively high dNTP concentrations can be detrimental to PCR. Potential consequences include:

  • Chelation of Magnesium Ions (Mg²⁺): dNTPs can bind to and sequester Mg²⁺, which is an essential cofactor for DNA polymerase activity.[2][11] This can inhibit the enzyme and lead to failed amplification.

  • Reduced Fidelity: As mentioned, high levels of dNTPs can decrease the accuracy of some polymerases.[2]

  • Non-specific Amplification: In some cases, high dNTP concentrations can contribute to the formation of non-specific products or primer-dimers.[1][10]

Q5: When should I consider adjusting the standard dNTP concentration?

Adjusting the dNTP concentration is recommended under several circumstances:

  • Long-Range PCR: For amplifying long DNA fragments (>5 kb), increasing the concentration of each dNTP to around 500 µM may be necessary to prevent depletion of the building blocks and increase yield.[10]

  • High-Fidelity PCR: When using high-fidelity polymerases with proofreading activity, it is crucial to stick to the recommended 200 µM, as higher concentrations do not typically improve yield and may compromise fidelity.[2][5]

  • Troubleshooting: If you experience low yield, no amplification, or non-specific products, dNTP concentration is a key parameter to optimize.[1][10][12]

  • GC-Rich Templates: Amplifying templates with high GC content may require adjustments to dNTP levels in conjunction with other additives like DMSO.[1][5]

Q6: How does the choice of DNA polymerase influence the optimal dNTP concentration?

The type of DNA polymerase is a critical factor.[1]

  • High-Fidelity Polymerases (e.g., Phusion, Q5): These enzymes are highly processive, and increasing dNTP concentration beyond the recommended 200 µM offers no advantage in yield.[5][7][8][9]

  • Standard Polymerases (e.g., Taq): While 200 µM is a standard starting point, these enzymes may tolerate a wider range of dNTP concentrations. Higher concentrations can be used to boost yield for long amplicons.[3]

  • Long-Range Polymerase Mixes: These often require higher dNTP concentrations (e.g., 300-500 µM) to ensure the complete synthesis of very long DNA targets.[6][10]

Troubleshooting Guide

Observed ProblemPotential Cause Related to dNTPsRecommended Solution
Low or No PCR Product Suboptimal dNTP Concentration: The concentration may be too low, leading to insufficient building blocks for DNA synthesis.[10]Increase the final concentration of each dNTP in increments. For standard PCR, you can test a range from 200 µM to 400 µM. For long-range PCR, a target of 500 µM is a good starting point.[1][10]
dNTP Degradation: Repeated freeze-thaw cycles can degrade dNTPs, reducing their effective concentration.[10]Use fresh aliquots of dNTPs for each experiment to ensure their integrity.[10]
Excessive dNTP Concentration: Very high dNTP levels can chelate Mg²⁺, inhibiting polymerase activity.[2][11]If you suspect concentrations are too high, perform a titration experiment to find the optimal level. Ensure the Mg²⁺ concentration is also optimized, typically 0.5 to 1.0 mM above the total dNTP concentration.[2]
Non-specific Bands or Smearing Excessive dNTP Concentration: High dNTP levels can sometimes promote non-specific amplification or the formation of primer-dimers.[1][10]Try reducing the dNTP concentration back to the standard 200 µM. Also, consider optimizing the annealing temperature and primer design.[10]
Imbalanced dNTPs: An incorrect or unequal ratio of the four dNTPs can lead to synthesis errors and non-specific products.[10]Ensure you are using a validated, premixed dNTP solution or are accurately mixing individual dNTPs to achieve equimolar concentrations.[10]
Failed Amplification of Very Long Targets (>20 kb) dNTP Depletion: For very long amplicons, the dNTPs may be entirely consumed before the reaction is complete.[10]Increase the starting concentration of each dNTP to 500 µM to ensure a sufficient supply for the entire synthesis process.[10]
Inhibitory Effect of High dNTPs: Paradoxically, very high concentrations can inhibit some polymerases, even in long-range PCR.If simply increasing the dNTP concentration does not work, perform a titration experiment (e.g., testing 300 µM, 400 µM, 500 µM, and 600 µM) to find the optimal concentration for your specific enzyme and template combination.[10]

Data Presentation: Recommended dNTP and Mg²⁺ Concentrations

Polymerase TypeRecommended dNTP Concentration (each)Recommended Mg²⁺ ConcentrationNotes
Standard (e.g., Taq) 200 µM1.5 - 2.0 mMHigher dNTP concentrations can increase yield for long PCR but may reduce fidelity.[3]
High-Fidelity (e.g., Phusion, Q5) 200 µM0.5 - 1.0 mM above total dNTPsIncreasing dNTP concentration is not recommended as it does not improve yield and may lower fidelity.[2][6]
Long-Range Mixes 300 - 500 µMTitration recommended (start at 2.0 mM)Higher dNTP levels are often required to prevent substrate depletion during amplification of long targets.[6][10]

Experimental Protocols

Protocol 1: Titration of dNTP Concentration for a Standard PCR Assay

This protocol outlines a method for determining the optimal dNTP concentration for a specific template and primer set.

1. Prepare Master Mix:

  • Prepare a PCR master mix containing all components except for the dNTPs. This should include the DNA polymerase, reaction buffer, primers, template DNA, and nuclease-free water.

  • Ensure the volume is sufficient for the number of reactions planned (e.g., for 6 reactions, prepare enough for 7 to account for pipetting errors).

2. Prepare dNTP Dilutions:

  • From a stock solution (e.g., 10 mM each), prepare a series of dNTP working solutions that, when added to the reaction, will yield final concentrations for testing. A good range to test is 50 µM, 100 µM, 200 µM, 400 µM, and 600 µM of each dNTP.

3. Set Up Reactions:

  • Aliquot the master mix into separate PCR tubes for each concentration to be tested.

  • Add the corresponding volume of each dNTP working solution to the appropriately labeled tube.

  • Include a negative control (no template DNA) to check for contamination.

4. Perform PCR:

  • Run the PCR reactions using your established cycling protocol (denaturation, annealing, and extension times and temperatures). A gradient cycler can be used to simultaneously optimize annealing temperature if needed.[1]

5. Analyze Results:

  • Analyze the PCR products by agarose (B213101) gel electrophoresis.

  • Evaluate the yield (band intensity) and specificity (presence of a single, correct-sized band) at each dNTP concentration.

  • The optimal condition is the one that produces the highest yield of the specific product with minimal or no non-specific amplification.[2]

Visualizations

experimental_workflow prep_mm Prepare Master Mix (w/o dNTPs) dntp_grad Create dNTP Titration Series (e.g., 50 µM to 600 µM) prep_mm->dntp_grad setup_rxn Set Up PCR Reactions for each [dNTP] dntp_grad->setup_rxn run_pcr Run PCR Protocol setup_rxn->run_pcr analyze_gel Analyze Products on Agarose Gel run_pcr->analyze_gel det_opt Determine Optimal [dNTP] (Highest Specific Yield) analyze_gel->det_opt Success fail Troubleshoot Further (e.g., Mg²⁺, Annealing Temp) analyze_gel->fail No/Poor Result

Caption: Experimental workflow for optimizing dNTP concentration.

logical_relationship dntp [dNTP] Concentration mg [Mg²⁺] Availability dntp->mg Chelates (High [dNTP] decreases free [Mg²⁺]) fidelity Polymerase Fidelity dntp->fidelity Inversely Affects (High [dNTP] can lower) yield PCR Product Yield dntp->yield Directly Affects (to a limit) nonspecific Non-Specific Products & Primer-Dimers dntp->nonspecific Can Increase (if too high) polymerase Polymerase Type (Standard vs. Hi-Fi) polymerase->dntp Determines Optimal Range target Target Length & Complexity target->dntp Influences Requirement (Long targets need more)

Caption: Logical relationship of dNTP concentration and other PCR factors.

References

troubleshooting poor incorporation of 2'-deoxycytidine hydrate in PCR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor incorporation of 2'-deoxycytidine (B1670253) triphosphate (dCTP), often prepared from a solid 2'-deoxycytidine hydrate, in PCR applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it relate to the dCTP used in my PCR?

A1: 2'-deoxycytidine is a deoxynucleoside. For it to be used in PCR, it must be in its triphosphate form, 2'-deoxycytidine triphosphate (dCTP), which acts as a building block for the new DNA strand.[] The term "hydrate" indicates that water molecules are incorporated into the solid, crystalline structure of the compound.[2][3] If you are preparing your own dCTP solutions from a solid powder, it is critical to account for the mass of this water of hydration. Failing to do so will result in a lower actual concentration of dCTP than calculated, leading to suboptimal or failed PCR.[4]

Q2: My PCR has failed or shows very low yield. Could my dCTP be the problem?

A2: Yes, the quality, concentration, and stability of dNTPs, including dCTP, are critical for successful PCR.[5][6] Several factors related to dCTP could be the cause:

  • Incorrect Concentration: The final concentration of each dNTP is crucial. Too low, and the polymerase will not have enough substrate, resulting in low yield.[7] Too high, and it can inhibit the reaction by binding up essential Mg²⁺ cofactors.[8][9]

  • Poor Quality: dNTP preparations can contain contaminants like deoxyribonucleotide diphosphates (dNDPs) or tetraphosphates, which can inhibit DNA polymerase.[6][10] The purity of dNTPs should be ≥99%.[6][11]

  • Degradation: dNTPs are sensitive to repeated freeze-thaw cycles and acidic pH.[12][13] Degradation can lead to failed amplification.[]

  • dNTP Imbalance: The four dNTPs (dATP, dGTP, dCTP, dTTP) must be present in equimolar amounts for optimal, high-fidelity amplification.[][14] An imbalance can lead to increased misincorporation by the polymerase.[15]

Q3: What is the optimal concentration for dCTP in a PCR reaction?

A3: The optimal concentration depends on the specific application.

  • Standard PCR: A final concentration of 200 µM for each dNTP is recommended for most standard PCR applications.[7][14] The typical range is between 50 µM and 250 µM.[7][9]

  • Long-Range PCR: For amplifying long DNA fragments, a higher concentration, typically around 500 µM of each dNTP, is often required to increase yield.[8]

  • High-Fidelity PCR: For applications requiring high fidelity, lower dNTP concentrations (50-100 µM) can enhance the accuracy of proofreading polymerases, though this may slightly reduce the overall yield.[8]

Excessive dNTP concentrations (above 500 µM) can inhibit PCR and are generally not recommended.[7][8]

Q4: How can I verify the concentration and quality of my dCTP solution?

A4: You can verify the concentration of a dCTP solution using UV spectrophotometry.[16] Purity is often assessed by the manufacturer using HPLC, which should show ≥99% purity.[6][11] For a functional quality check, you can run a control PCR with a reliable template and primer set that is known to work, using your dCTP solution alongside a new, trusted dNTP mix as a positive control.

Q5: What are the best practices for storing and handling dNTP solutions?

A5: Proper storage and handling are crucial to prevent degradation.

  • Storage Temperature: Store dNTP solutions at -20°C in a constant temperature freezer for long-term stability.[12][17][18] At this temperature, the degradation rate is typically less than 1% per year.[12]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing dNTP solutions can lead to degradation.[13][18] It is highly recommended to prepare small, single-use aliquots to minimize this.[13]

  • Maintain pH: The optimal pH for dNTP stability in solution is between 7.5 and 8.2.[5][12] Acidic conditions can cause hydrolysis.

Troubleshooting Workflow

If you suspect an issue with dCTP incorporation, follow this logical troubleshooting workflow.

PCR_Troubleshooting_Workflow Start Poor PCR Result (Low/No Yield) Check_Components Verify Core PCR Components Start->Check_Components dNTPs Focus on dNTPs (dCTP Suspected) Check_Components->dNTPs Other_Issues Troubleshoot Other Components (Template, Primers, Polymerase) Check_Components->Other_Issues Concentration 1. Verify Concentration dNTPs->Concentration Quality 2. Assess Quality & Stability dNTPs->Quality Optimization 3. Optimize Reaction Mix dNTPs->Optimization Protocol_Spec Use UV Spectrophotometry (See Protocol 1) Concentration->Protocol_Spec Success Problem Solved Concentration->Success Protocol_QC Run Control PCR vs. New Lot (See Protocol 2) Quality->Protocol_QC Aliquoting Check for Degradation: - Multiple freeze-thaws? - Prepare fresh aliquots Quality->Aliquoting Quality->Success Mg_Balance Adjust MgCl₂ Concentration (Titrate 1.0-4.0 mM) Optimization->Mg_Balance Optimization->Success

Caption: A logical workflow for troubleshooting poor PCR results, focusing on dNTP-related issues.

Quantitative Data Summary

Table 1: Molar Extinction Coefficients for dNTP Quantification

Accurate concentration determination by UV spectrophotometry relies on using the correct molar extinction coefficient (ε).[19]

Deoxynucleotide (dNTP)Wavelength (λmax)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)
dATP259 nm15,400[19]
dCTP 271 nm 9,100[19]
dGTP253 nm13,700[19]
dTTP267 nm9,600[16]
Table 2: Recommended Final Concentrations in PCR
PCR ApplicationRecommended Final Conc. (per dNTP)Recommended Final MgCl₂ Conc.
Standard PCR200 µM[7][14]1.5 - 2.0 mM
High-Fidelity PCR50 - 200 µM[7]Titrate 1.5 - 2.5 mM
Long-Range PCR300 - 500 µM[8]Titrate 2.0 - 3.0 mM

Note: Since dNTPs chelate Mg²⁺, adjusting the MgCl₂ concentration is often necessary when changing the dNTP concentration. A good starting point is to have the Mg²⁺ concentration 0.5 to 1.0 mM higher than the total dNTP concentration.[7][8]

Key Experimental Protocols

Protocol 1: Quantification of dCTP via UV Spectrophotometry

This protocol allows you to determine the concentration of your dCTP stock solution.

Materials:

  • dCTP stock solution (the one you are troubleshooting)

  • Low-salt buffer, pH 7.0-7.5 (e.g., 10 mM Tris-HCl)

  • UV-transparent cuvettes (e.g., quartz)

  • UV spectrophotometer

Methodology:

  • Turn on and warm up the spectrophotometer. Set the wavelength to 271 nm for dCTP.[19]

  • Prepare a dilution of your dCTP stock. A high dilution factor (e.g., 1:100 or 1:200) is necessary to get an absorbance reading within the reliable linear range of the instrument (typically 0.1 - 1.0).

    • Example: Add 5 µL of your dCTP stock to 495 µL of Tris-HCl buffer for a 1:100 dilution. Mix thoroughly.

  • Blank the spectrophotometer. Fill a cuvette with the same buffer used for dilution and use it to zero the absorbance.

  • Measure the absorbance. Rinse the cuvette with your diluted dCTP solution, then fill it and measure the absorbance at 271 nm (A₂₇₁).

  • Calculate the concentration using the Beer-Lambert law (A = εcl):

    • Concentration (mol/L) = Absorbance / (ε × path length)

    • The path length (l) is typically 1 cm. The molar extinction coefficient (ε) for dCTP at 271 nm is 9,100 L·mol⁻¹·cm⁻¹.[19]

    • Final Concentration (M) = (A₂₇₁ / 9100) × Dilution Factor

Protocol 2: Functional Quality Control by Control PCR

This protocol helps determine if your dCTP solution is functionally active and free of inhibitors.

Materials:

  • Your dCTP stock and other dNTPs (dATP, dGTP, dTTP)

  • A trusted, new commercial dNTP mix (as a positive control)

  • A well-characterized DNA template and primer pair known to produce a robust amplicon

  • High-quality DNA polymerase and its corresponding reaction buffer

  • Nuclease-free water

  • Thermocycler

Methodology:

  • Prepare a dNTP Mix: Create a working dNTP mix using your individual stocks, ensuring a final concentration of 10 mM for each nucleotide.

  • Set up two PCR reactions in parallel. They should be identical in every way except for the source of dNTPs.

    • Reaction A (Test): Use the dNTP mix you prepared in Step 1.

    • Reaction B (Control): Use the new, commercial dNTP mix.

  • Assemble the reactions according to the polymerase manufacturer's protocol. A typical 25 µL reaction might include:

    • 5 µL of 5x Reaction Buffer

    • 0.5 µL of 10 mM "Test" or "Control" dNTP mix (for a final conc. of 200 µM each)

    • 1.25 µL of Forward Primer (10 µM stock)

    • 1.25 µL of Reverse Primer (10 µM stock)

    • 1 µL of Template DNA

    • 0.25 µL of DNA Polymerase

    • Nuclease-free water to 25 µL

  • Run the PCR using the optimized cycling conditions for your template/primer set.

  • Analyze the results by running 5-10 µL of each reaction on an agarose (B213101) gel.

    • If Reaction B (Control) works but Reaction A (Test) fails or shows a significantly weaker band, it strongly indicates a problem with one or more of your dNTP stocks.

PCR Component Relationships

The successful amplification of DNA in PCR depends on the precise interaction of several key components. A failure in any single component, such as dCTP, will compromise the entire reaction.

Caption: The core components of a PCR and their relationship to successful DNA amplification.

References

improving the stability of 2'-deoxycytidine hydrate for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2'-deoxycytidine (B1670253) hydrate (B1144303) for long-term storage. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is 2'-deoxycytidine hydrate and why is its stability important?

This compound is a deoxyribonucleoside, a fundamental component of deoxyribonucleic acid (DNA). Its stability is crucial for the accuracy and reproducibility of research, particularly in drug development and genomic studies where it is used as a reference standard or a building block for synthetic DNA. Degradation can lead to inaccurate quantification, impurities in synthesized oligonucleotides, and unreliable experimental outcomes.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound is primarily influenced by:

  • Temperature: Higher temperatures accelerate degradation.[1][2]

  • pH: It is most stable in neutral solutions. Both acidic and alkaline conditions can promote hydrolysis and deamination.[3]

  • Humidity: For the solid (hydrate) form, high humidity can lead to physical changes and may accelerate degradation.

  • Light: Exposure to UV light can cause photohydration and other forms of degradation.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of the compound.[4][5]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of various degradation products.

Q3: What are the recommended long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored as a dry solid in a tightly sealed container at low temperatures, protected from light and moisture.

Storage FormatRecommended TemperatureAdditional Recommendations
Solid (hydrate powder) -20°C or -80°CStore in a desiccator to maintain low humidity. Protect from light.
Aqueous Solution -80°C (for long-term)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use a buffered solution (e.g., TE buffer, pH 7.5) for better stability than water.
DMSO Solution -20°C or -80°CStore in tightly sealed containers to prevent moisture absorption by the DMSO. Aliquot to minimize freeze-thaw cycles.

II. Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Unexpected peaks in HPLC analysis of a stored solution. Degradation of this compound.1. Identify the degradation products: Compare the retention times of the new peaks with known degradation products (e.g., deoxyuridine, cytosine). Mass spectrometry can be used for definitive identification. 2. Review storage conditions: Ensure the solution was stored at the recommended temperature, protected from light, and that the pH of the solution is neutral. 3. Minimize freeze-thaw cycles: Prepare smaller aliquots for future use.
Decreased concentration of this compound in a stock solution over time. Hydrolysis or other degradation pathways.1. Verify storage conditions: Confirm that the solution is stored at -80°C for long-term storage. 2. Check the solvent: If dissolved in water, consider preparing future solutions in a neutral buffer (e.g., TE buffer) to maintain a stable pH. 3. Perform a stability study: If precise stability is critical, conduct a small-scale stability study under your specific storage conditions to determine the rate of degradation.
Solid this compound appears clumpy or discolored. Moisture absorption or degradation.1. Check storage environment: Ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment. 2. Assess purity: Analyze a small sample by HPLC to check for the presence of degradation products. 3. If purity is compromised, it is recommended to use a fresh batch of the compound.
Variability in experimental results using the same stock solution. Inconsistent concentration due to repeated freeze-thaw cycles or degradation between uses.1. Aliquot the stock solution: Prepare single-use aliquots to ensure that the solution is not repeatedly frozen and thawed. 2. Thaw on ice: When thawing an aliquot, do so on ice to minimize the time spent at room temperature. 3. Use freshly prepared solutions for critical experiments.
Peak tailing or splitting in HPLC analysis. Chromatographic issues.1. Check column health: The column may be degraded or contaminated. Flush the column or replace it if necessary. 2. Mobile phase incompatibility: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase. 3. Check for system leaks: Inspect all fittings for any signs of leaks.[6][7]

III. Quantitative Data Summary

The following table summarizes the expected stability of 2'-deoxycytidine under different conditions. Note: This data is compiled from studies on 2'-deoxycytidine and its close analogs. The stability of the hydrate form in the solid state is highly dependent on humidity.

ConditionMatrixTemperatureDurationExpected DegradationReference
Accelerated Stability Solid40°C / 75% RH1 monthMinor degradation expected, dependent on packaging.Inferred from[8]
Long-Term Storage Solid-20°C> 1 yearMinimal degradation (<2%) if kept dry and protected from light.Inferred from[9]
Solution Stability Neutral buffer (pH 7.4)37°C24 hoursSignificant degradation can occur.Inferred from[7]
Solution Stability Neutral buffer (pH 7.4)4°C1 weekSome degradation may be observable.Inferred from[9]
Freeze-Thaw Stability Aqueous Solution-20°C to RT5 cyclesObservable degradation, dependent on concentration and buffer.Inferred from[4][5]

IV. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and separating it from its potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Deoxyuridine and cytosine (potential degradation products) reference standards

  • HPLC grade water

  • HPLC grade methanol (B129727) or acetonitrile

  • Ammonium acetate (B1210297) or phosphate (B84403) buffer salts

  • Formic acid or phosphoric acid to adjust pH

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 20 mM Ammonium acetate in water, pH 6.0

  • Mobile Phase B: Methanol

  • Gradient: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30% B; 25-30 min, 30-5% B; 30-35 min, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in the mobile phase A to a final concentration of 1 mg/mL.

  • Working Standard: Dilute the stock solution with mobile phase A to a concentration of 0.1 mg/mL.

  • Degradation Samples: Subject the stock solution to forced degradation conditions (see Protocol 2) and dilute to a final concentration of 0.1 mg/mL with mobile phase A.

5. Analysis:

  • Inject the working standard to determine the retention time and peak area of the intact 2'-deoxycytidine.

  • Inject the degraded samples and monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Protocol 2: Forced Degradation Study

This protocol describes how to subject this compound to stress conditions to generate degradation products and validate the stability-indicating nature of the HPLC method.

1. Acid Hydrolysis:

  • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.1 M HCl.

  • Incubate at 60°C for 24 hours.

  • Neutralize with 0.1 M NaOH before HPLC analysis.

2. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Incubate at 60°C for 4 hours.

  • Neutralize with 0.1 M HCl before HPLC analysis.

3. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

  • Keep at room temperature for 24 hours, protected from light.

4. Thermal Degradation (Solid State):

  • Place a small amount of solid this compound in an oven at 80°C for 48 hours.

  • Dissolve the stressed solid in mobile phase A for HPLC analysis.

5. Photolytic Degradation (Solution):

  • Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of 200 W·h/m² (as per ICH Q1B guidelines).

  • Analyze by HPLC.

V. Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL 2'-dC Hydrate) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Subject to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Subject to stress oxide Oxidative Stress (3% H2O2, RT) stock->oxide Subject to stress thermal Thermal Stress (Solid, 80°C) stock->thermal Subject to stress photo Photolytic Stress (UV/Vis Light) stock->photo Subject to stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze samples base->hplc Analyze samples oxide->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Analysis (Purity, Degradation %) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Degradation Products dC 2'-Deoxycytidine dU Deoxyuridine dC->dU Deamination (Acid/Heat) Cyt Cytosine dC->Cyt Hydrolysis of N-glycosidic bond RingOpen Ring-Opened Products dC->RingOpen Hydrolysis of Pyrimidine Ring (Alkaline)

Caption: Major chemical degradation pathways for 2'-deoxycytidine.

References

Technical Support Center: Synthesis of 2'-Deoxycytidine Hydrate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2'-deoxycytidine (B1670253) hydrate (B1144303) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of 2'-deoxycytidine analogs?

A1: The synthesis of 2'-deoxycytidine analogs is often complicated by several factors:

  • Stereoselectivity: Achieving the desired β-anomer during the glycosylation reaction can be challenging, with the formation of the α-anomer being a common side product.

  • Protecting Group Strategy: The selection, introduction, and removal of protecting groups for the hydroxyl and amino functionalities require careful planning to avoid side reactions and ensure high yields.

  • Stability of the Glycosidic Bond: The N-glycosidic bond in 2'-deoxynucleosides can be susceptible to cleavage under acidic conditions used for deprotection.

  • Purification: Separation of the desired product from closely related impurities and diastereomers often requires careful chromatographic techniques.

  • Hydrate Formation and Characterization: Controlling and characterizing the hydration state of the final product can be complex.

Q2: How do I choose the right protecting groups for my synthesis?

A2: The choice of protecting groups is critical and depends on the overall synthetic strategy. Key considerations include:

  • Orthogonality: Select protecting groups that can be removed under different conditions without affecting other groups.

  • Stability: The protecting groups must be stable to the reaction conditions used in subsequent steps.

  • Ease of Introduction and Removal: The protecting group should be introduced and removed in high yield with readily available reagents.

  • Impact on Reactivity: The protecting group should not adversely affect the reactivity of other functional groups.

Common protecting groups for the 5'- and 3'-hydroxyl groups include silyl (B83357) ethers (e.g., TBDMS, TIPS) and trityl ethers (e.g., DMT, MMT). The N4-amino group of cytidine (B196190) is often protected with an acyl group, such as a benzoyl (Bz) group.

Q3: What are the key parameters to control during the glycosylation reaction?

A3: The glycosylation step is crucial for establishing the correct stereochemistry at the anomeric center. Important parameters to control include:

  • Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid (e.g., TMSOTf, SnCl₄) can significantly influence the α/β ratio.

  • Solvent: The polarity and coordinating ability of the solvent can affect the reaction mechanism and stereochemical outcome.

  • Temperature: Lower temperatures often favor the desired β-anomer.

  • Nature of the Glycosyl Donor: The leaving group on the sugar donor (e.g., halide, acetate (B1210297), trichloroacetimidate) impacts its reactivity and the stereoselectivity of the glycosylation.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 2'-deoxycytidine hydrate analogs.

Problem Possible Cause(s) Troubleshooting Solution(s)
Low Yield in Glycosylation Step 1. Incomplete activation of the glycosyl donor.2. Poor nucleophilicity of the cytosine base.3. Decomposition of starting materials or product under reaction conditions.4. Suboptimal Lewis acid or promoter.1. Ensure anhydrous conditions. Use freshly distilled solvents and dried reagents. Increase the stoichiometry of the activating agent.2. Use a silylated cytosine derivative to enhance its nucleophilicity.3. Run the reaction at a lower temperature and monitor by TLC/LC-MS to determine the optimal reaction time.4. Screen different Lewis acids (e.g., TMSOTf, SnCl₄, BF₃·OEt₂) and promoters.
Formation of α-Anomer 1. Reaction conditions favoring thermodynamic control.2. Use of a participating group at the C2' position of the sugar donor is not possible.3. Inappropriate solvent choice.1. Perform the reaction at lower temperatures to favor the kinetically controlled β-anomer.2. Employ a glycosyl donor with a non-participating group and optimize the reaction conditions for Sₙ2-like displacement.3. Use of a nitrile solvent (e.g., acetonitrile) can sometimes favor the formation of the β-anomer through the "nitrile effect".
Cleavage of Glycosidic Bond during Deprotection 1. Strongly acidic conditions for the removal of acid-labile protecting groups (e.g., trityl).2. Prolonged reaction times in acidic media.1. Use milder acidic conditions (e.g., dichloroacetic acid in a non-polar solvent) for detritylation.2. Carefully monitor the deprotection reaction by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Incomplete Deprotection 1. Steric hindrance around the protecting group.2. Insufficient reagent or reaction time.1. For sterically hindered silyl ethers, use a more potent fluoride (B91410) source like TBAF or HF-Pyridine.2. Increase the equivalents of the deprotecting agent and/or the reaction time. Gentle heating may be required in some cases.
Difficult Purification of Final Product 1. Presence of closely eluting impurities (e.g., anomers, incompletely deprotected intermediates).2. Poor solubility of the product.1. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18, phenyl-hexyl) and an optimized gradient elution.[1][2][3][4][5]2. Screen different solvent systems for crystallization or chromatography.

Data Presentation

Table 1: Comparison of Glycosylation Methods for the Synthesis of a Protected 2'-Deoxycytidine Analog

Glycosyl Donor Promoter/Lewis Acid Solvent Temperature (°C) α:β Ratio Yield (%) Reference
1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranoseN/AAcetonitrileReflux1:465Fictionalized Data
1-O-acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranoseTMSOTfDichloromethane0 to rt1:985Fictionalized Data
2-deoxy-3,5-di-O-(p-toluoyl)-α-D-ribofuranosyl-trichloroacetimidateBF₃·OEt₂Dichloromethane-20>1:2092Fictionalized Data

Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Glycosylation of N4-Benzoyl-cytosine with a 2-Deoxy-sugar Donor
  • Preparation of Silylated Cytosine: To a suspension of N4-benzoyl-cytosine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA, 2.5 eq).

  • Heat the mixture at 60 °C under an argon atmosphere until a clear solution is obtained (approximately 1-2 hours).

  • Cool the solution to room temperature.

  • Glycosylation: In a separate flask, dissolve the 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose donor (1.2 eq) in anhydrous dichloromethane.

  • Cool the donor solution to 0 °C and add the silylated cytosine solution via cannula.

  • Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexanes to afford the protected nucleoside.

Protocol 2: Deprotection of Hydroxyl and Amino Protecting Groups
  • Silyl Ether Deprotection: Dissolve the protected nucleoside (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add tetrabutylammonium (B224687) fluoride (TBAF, 1.1 eq per silyl group) as a 1 M solution in THF.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture.

  • Acyl Group Deprotection: Dissolve the residue in a saturated solution of ammonia (B1221849) in methanol.

  • Stir the mixture in a sealed vessel at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the final product by reverse-phase HPLC to obtain the pure 2'-deoxycytidine analog.[1][2][3][4][5]

Mandatory Visualizations

Signaling Pathway Diagrams

Certain 2'-deoxycytidine analogs, such as gemcitabine (B846), are potent anticancer agents that function by interfering with DNA synthesis and repair pathways.

Gemcitabine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gemcitabine_ext Gemcitabine Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int hENT1 dFdCMP dFdCMP Gemcitabine_int->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP UMP-CMPK dFdCTP dFdCTP dFdCDP->dFdCTP NDPK RRM Ribonucleotide Reductase dFdCDP->RRM Inhibition DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Incorporation dCK dCK UMP_CMPK UMP-CMPK NDPK NDPK DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Chain_Termination Chain Termination DNA_Polymerase->Chain_Termination Apoptosis Apoptosis DNA_Synthesis_Inhibition->Apoptosis Chain_Termination->Apoptosis

Caption: Mechanism of action of Gemcitabine.[6][7][8][9][10]

Zidovudine (AZT), an analog of thymidine (B127349) (structurally related to 2'-deoxycytidine), is an antiviral agent used in the treatment of HIV. It acts by inhibiting the viral reverse transcriptase.

Zidovudine_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Host Cell Zidovudine_ext Zidovudine (AZT) Zidovudine_int Zidovudine Zidovudine_ext->Zidovudine_int Cellular Uptake AZT_MP AZT-MP Zidovudine_int->AZT_MP Thymidine Kinase AZT_DP AZT-DP AZT_MP->AZT_DP Thymidylate Kinase AZT_TP AZT-TP AZT_DP->AZT_TP NDPK HIV_RT HIV Reverse Transcriptase AZT_TP->HIV_RT Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis AZT_TP->Viral_DNA_Synthesis Incorporation Thymidine_Kinase Thymidine Kinase Thymidylate_Kinase Thymidylate Kinase NDPK NDPK HIV_RT->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination Inhibition_of_Replication Inhibition of HIV Replication Chain_Termination->Inhibition_of_Replication

Caption: Mechanism of action of Zidovudine (AZT).[11][12][13][14][15]

Experimental Workflow Diagram

Synthesis_Workflow start Start: 2'-Deoxyribose & Cytosine Derivative protection Protection of Hydroxyl & Amino Groups start->protection glycosylation Glycosylation Reaction protection->glycosylation separation Separation of Anomers glycosylation->separation deprotection Deprotection separation->deprotection purification HPLC Purification deprotection->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Product: 2'-Deoxycytidine Analog characterization->final_product

Caption: General synthetic workflow.

References

preventing non-specific binding of 2'-deoxycytidine hydrate in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of non-specific binding (NSB) in assays involving 2'-deoxycytidine (B1670253) hydrate (B1144303).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of a small molecule like 2'-deoxycytidine hydrate?

A1: Non-specific binding (NSB) refers to the interaction and adhesion of this compound, or other assay reagents like detection antibodies, to surfaces other than the intended target.[1] In a typical immunoassay, this means binding to the plastic of the microplate wells or other components of the assay matrix, rather than specifically to the capture antibody. This phenomenon is driven by forces like hydrophobic interactions and electrostatic forces between the molecule and the surface.[2]

Q2: Why is non-specific binding a significant problem in my assay?

A2: Non-specific binding is a major source of error in quantitative assays. It can lead to high background signals, which obscure the specific signal from your target. This reduces the assay's sensitivity and signal-to-noise ratio, making it difficult to detect low concentrations of this compound.[3] Ultimately, NSB can result in inaccurate and unreliable data, including false-positive results.[1]

Q3: What are the primary causes of non-specific binding for small molecules?

A3: Several factors contribute to the NSB of small molecules like this compound:

  • Hydrophobic and Ionic Interactions: Lipophilic (hydrophobic) molecules tend to adsorb to plastic surfaces. Similarly, charged molecules can bind non-specifically to oppositely charged areas on the assay surface or blocking proteins.[4]

  • Inadequate Blocking: If the unoccupied sites on a microplate well are not fully saturated by a blocking agent, they remain available for assay components to bind non-specifically.[3]

  • Suboptimal Buffer Composition: The pH, ionic strength (salt concentration), and absence of detergents in the assay buffer can fail to disrupt the weak interactions that cause NSB.[4]

  • High Reagent Concentration: Using excessively high concentrations of detection antibodies or other reagents can increase the likelihood of low-affinity, non-specific interactions.

Q4: How do I choose the right blocking agent for a this compound assay?

A4: The choice of blocking agent is critical and often requires empirical testing.[3] For small molecule assays, smaller blocking molecules may be more effective.

  • Proteins: Bovine Serum Albumin (BSA) and casein (or non-fat dry milk) are common choices. Studies have shown that smaller casein molecules (<10 kD) can be more effective at preventing the penetration of assay reagents than larger proteins like BSA.[5]

  • Polymers: Synthetic polymers like Polyethylene Glycol (PEG) or Polyvinylpyrrolidone (PVP) can also be effective as they coat hydrophobic surfaces.[6]

  • Commercial Buffers: Many specialized commercial blocking buffers are available, some of which are protein-free and designed to provide a very stable and uniform blocking layer.[3]

Troubleshooting Guide

Problem / SymptomPossible CauseRecommended Solution
High background signal across the entire plate Inadequate blocking of the microplate surface.1. Optimize Blocking Agent: Test different blocking agents (e.g., 1-5% BSA, 0.5-5% Casein, commercial blockers). See Protocol 1. 2. Increase Blocking Time/Temp: Extend incubation time (e.g., 2 hours at room temp or overnight at 4°C).
Non-specific binding of the detection antibody.1. Add Detergent to Buffers: Include a non-ionic surfactant like 0.05% Tween-20 in your wash and antibody dilution buffers.[7] 2. Increase Ionic Strength: Increase the salt (NaCl) concentration in your buffers to 300-500 mM to disrupt electrostatic interactions.[7]
Detection antibody concentration is too high.Perform an antibody titration to find the optimal concentration that maximizes the specific signal while minimizing background.
Poor standard curve in a competitive ELISA Non-specific binding of this compound to the plate.1. Modify Assay Buffer: Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the buffer used for diluting standards and samples.[4] 2. Use Protein Carrier: Add BSA (e.g., 0.1%) to the standard/sample diluent. This can act as a carrier protein and reduce adsorption to surfaces.[8][9]
Cross-reactivity of the antibody.Ensure the monoclonal antibody used is highly specific for 2'-deoxycytidine. Published assays have successfully used specific monoclonal antibodies.[10][11]
High variability between replicate wells Inconsistent pipetting or washing.1. Improve Washing: Increase the number of wash steps (e.g., from 3 to 5) and ensure vigorous but consistent washing technique. 2. Review Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes. Change pipette tips for every standard and sample.[12]
Edge effects on the plate.Avoid using the outermost wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation. Ensure the plate is properly sealed during incubations.

Data Presentation: Comparison of Blocking Strategies

The effectiveness of different strategies can be quantified by their impact on the signal-to-noise (S/N) ratio. The following tables summarize potential outcomes from optimization experiments.

Table 1: Effect of Blocking Agents on Assay Background

Blocking AgentConcentrationIncubationResulting Background (OD)Signal-to-Noise Ratio
BSA1%1 hr, RT0.4508
BSA3%2 hr, RT0.31012
Casein1%2 hr, RT0.25016
Commercial Blocker A1X1 hr, RT0.15025
No BlockerN/AN/A1.2001.5

Note: Data is illustrative. Optimal conditions must be determined empirically for each specific assay.

Table 2: Effect of Buffer Additives on Non-Specific Binding

Buffer BaseAdditiveConcentrationResulting Background (OD)Signal-to-Noise Ratio
PBSNoneN/A0.35010
PBSTween-200.05%0.18022
PBSTween-20 + NaCl0.05% + 350mM0.15026
PBSBSA0.1%0.21019
PBSTween-20 + BSA0.05% + 0.1%0.16024

Note: Data is illustrative. Additives should be tested for compatibility with all assay components.

Visual Guides and Workflows

G cluster_0 Troubleshooting Workflow Start High Background or Poor S/N Ratio Observed Check_Controls Step 1: Analyze Controls (No Analyte, No Antibody) Start->Check_Controls Source_ID Identify Source of NSB Check_Controls->Source_ID Optimize_Blocking Step 2: Optimize Blocking (Agent, Time, Temp) Source_ID->Optimize_Blocking Plate/Surface NSB Modify_Buffer Step 3: Modify Buffers (Add Surfactant, Salt, BSA) Source_ID->Modify_Buffer Analyte/Reagent NSB Optimize_Blocking->Modify_Buffer Titrate_Reagents Step 4: Titrate Reagents (Antibody Concentration) Modify_Buffer->Titrate_Reagents End Assay Optimized Titrate_Reagents->End

Caption: A logical workflow for troubleshooting non-specific binding.

G cluster_0 A) Without Blocking cluster_1 B) With Effective Blocking plate_surface_A Microplate Surface analyte_A 2'-dCyd Hydrate analyte_A->plate_surface_A NSB antibody_A Detection Ab antibody_A->plate_surface_A NSB plate_surface_B Microplate Surface blocker Blocking Agent blocker->plate_surface_B Blocks Surface analyte_B 2'-dCyd Hydrate analyte_B->plate_surface_B Blocked antibody_B Detection Ab antibody_B->plate_surface_B Blocked surfactant surfactant->analyte_B Reduces NSB

Caption: Mechanism of non-specific binding and its prevention.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions in a Competitive ELISA

This protocol outlines a method to test various blocking agents to minimize background signal.

  • Antigen Coating: Coat the wells of a 96-well microplate with your capture antigen (e.g., 2'-deoxycytidine-protein conjugate) according to your standard protocol. Wash wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare Blocking Buffers: Prepare several different blocking solutions:

    • 1%, 3%, and 5% BSA in PBST (PBS + 0.05% Tween-20).

    • 1%, 3%, and 5% Non-Fat Dry Milk in PBST.

    • A commercial protein-free blocking buffer.

  • Blocking Step: Add 200 µL of each blocking buffer to different sets of wells. Include a "no blocker" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the wells three times with wash buffer.

  • Competition & Detection:

    • Add your detection antibody to all wells (at a pre-determined concentration) without any 2'-deoxycytidine competitor. This is your "zero analyte" or B₀ condition.

    • Incubate according to your standard protocol.

    • Wash thoroughly to remove unbound antibody.

    • Add substrate and develop the signal.

  • Analysis: Read the absorbance (or fluorescence/luminescence). The blocking condition that yields the lowest signal in this "zero analyte" test is the most effective at preventing non-specific binding of the detection antibody and is likely the best choice for your assay.

Protocol 2: Modifying Assay Buffer to Reduce Small Molecule NSB

This protocol helps optimize the buffer used for diluting standards and samples.

  • Plate Preparation: Coat and block a 96-well plate using the optimal blocking condition determined in Protocol 1.

  • Prepare Assay Buffers: Prepare a set of assay buffers with different additives:

    • Buffer 1 (Control): Optimized blocking buffer.

    • Buffer 2: Control buffer + 0.1% BSA.

    • Buffer 3: Control buffer + additional 150 mM NaCl (for a total of ~300 mM).

    • Buffer 4: Control buffer + additional 350 mM NaCl (for a total of ~500 mM).

    • Buffer 5: Control buffer + 0.1% Triton X-100.

  • Blank Control Test: Add each buffer type to a set of wells (without adding any detection antibody). Incubate for the standard sample incubation time.

  • Detection: Proceed with the antibody and substrate steps as usual.

  • Analysis: Measure the signal in these "blank" wells. A high signal indicates that some component (likely the enzyme conjugate) is binding non-specifically in that buffer system. The buffer that provides the lowest signal is preferred.

  • Confirmation: Re-run your standard curve for this compound using the top 2-3 best-performing buffers to confirm that the additives do not negatively impact the specific binding and overall assay performance.

References

Technical Support Center: Overcoming Resistance to 2'-Deoxycytidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2'-deoxycytidine (B1670253) analogs and encountering resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell line has become resistant to a 2'-deoxycytidine analog (e.g., gemcitabine (B846), cytarabine). What are the most common mechanisms of resistance?

A1: Resistance to 2'-deoxycytidine analogs is a multifactorial issue. The most commonly observed mechanisms include:

  • Reduced drug activation: Decreased expression or inactivating mutations of deoxycytidine kinase (dCK), the key enzyme responsible for the initial phosphorylation and activation of these analogs.[1][2][3][4]

  • Altered drug metabolism: Increased activity of enzymes that deactivate the drug, such as cytidine (B196190) deaminase (CDA), which converts the analog to an inactive form.

  • Increased drug efflux: Overexpression of multidrug resistance-associated proteins (MRPs), which act as pumps to actively remove the drug from the cell.[5][6][7] Specifically, MRP4 and MRP5 have been implicated in resistance to nucleoside analogs.[5][7][8]

  • Alterations in drug targets: Changes in the target enzymes, such as ribonucleotide reductase (RNR), can contribute to resistance.[9]

  • Enhanced DNA repair mechanisms: Increased capacity of the cancer cells to repair the DNA damage induced by the incorporated drug analog.[1][2]

Q2: How can I confirm the mechanism of resistance in my cell line?

A2: To elucidate the resistance mechanism, a combination of the following approaches is recommended:

  • Gene and Protein Expression Analysis: Use qPCR and Western blotting to quantify the expression levels of key genes and proteins involved in drug metabolism and transport, such as dCK, CDA, RRM1, RRM2, and various MRPs.[1][3]

  • Enzyme Activity Assays: Directly measure the enzymatic activity of dCK and RNR in cell lysates to determine if their function is compromised.

  • Drug Accumulation Assays: Use techniques like HPLC or radiolabeled analogs to measure the intracellular concentration of the drug, which can indicate altered transport or increased efflux.[10]

  • Gene Sequencing: Sequence the DCK gene to identify potential inactivating mutations.[2]

  • Functional Assays: Perform siRNA-mediated knockdown of potential resistance-conferring genes (e.g., MRPs) to see if sensitivity to the drug is restored.[3]

Q3: What are some initial troubleshooting steps if I observe a sudden increase in the IC50 of my 2'-deoxycytidine analog?

A3: If you observe an unexpected increase in the IC50 value, consider the following:

  • Cell Line Authenticity and Passage Number: Verify the identity of your cell line using short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered phenotypes, so it is advisable to use cells from a low-passage stock.

  • Reagent Quality: Ensure the 2'-deoxycytidine analog solution is fresh and has been stored correctly. Degradation of the compound can lead to apparent resistance.

  • Assay Conditions: Review your cell viability assay protocol for any inconsistencies in cell seeding density, incubation times, or reagent concentrations.[11][12][13]

  • Mycoplasma Contamination: Test your cell culture for mycoplasma contamination, as this can significantly impact cellular metabolism and drug response.

Q4: Are there established strategies to overcome resistance to 2'-deoxycytidine analogs?

A4: Yes, several strategies are being explored to overcome resistance:

  • Combination Therapies: Combining the 2'-deoxycytidine analog with other chemotherapeutic agents or targeted drugs can often circumvent resistance mechanisms.[14][15][16] For example, combining gemcitabine with a Chk1 inhibitor has shown promise.[15]

  • Targeting Resistance Pathways: Using small molecule inhibitors to target the specific resistance mechanism. For instance, inhibiting RNR can enhance the efficacy of cytarabine (B982).[17][18][19]

  • Modulating Drug Metabolism: Using inhibitors of drug-inactivating enzymes like CDA.

  • Reversing Drug Efflux: Employing inhibitors of MRPs to increase intracellular drug accumulation.[20][21]

  • Epigenetic Modulation: Using hypomethylating agents like 5-aza-2'-deoxycytidine to potentially re-express silenced genes, including dCK.[21][22]

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Viability Assays
Problem Potential Cause Troubleshooting Steps
High variability between replicates Inconsistent cell seeding, edge effects in the plate, pipetting errors.Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the plate, which are prone to evaporation. Use a multichannel pipette and mix the cell suspension between pipetting steps.[12]
Low signal or no dose-response Cell line is highly resistant, incorrect drug concentration range, insufficient incubation time, or the chosen assay is not sensitive enough.Confirm the drug's IC50 from the literature for your cell line. Test a wider range of drug concentrations. Perform a time-course experiment (e.g., 24, 48, 72 hours). Consider a more sensitive assay, such as an ATP-based luminescent assay.[11]
"Hook effect" in dose-response curve (for some combination studies) At high concentrations, one or both drugs may have off-target effects or engage in non-productive binding, leading to reduced efficacy.Test a wider range of concentrations, especially lower ones, to fully characterize the dose-response curve.
Drug precipitation in culture medium The drug has poor solubility at the tested concentrations.Visually inspect the wells after adding the drug. If precipitation is observed, consider using a different solvent or lowering the final concentration. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).[11]

Quantitative Data Summary

Table 1: Examples of Acquired Resistance to 2'-Deoxycytidine Analogs in Cancer Cell Lines

Parental Cell Line Resistant Cell Line Drug Fold Resistance (IC50 Resistant / IC50 Parental) Primary Mechanism of Resistance Reference
Panc-1 (Pancreatic)Panc-1/GemGemcitabine~1790Not specified[11]
MIA-PaCa-2 (Pancreatic)MIA-PaCa-2/GemGemcitabine~6558Not specified[11]
SW1990 (Pancreatic)SW1990-GZGemcitabine>5000Not specified[10]
CCRF-CEM (Leukemia)CEM/4xAraCCytarabine4Mutations in SLC29A1 (hENT1)[23]
CCRF-CEM (Leukemia)CEM/20xAraCCytarabine20Not specified[23]
HL60 (Leukemia)HL60R5-aza-2'-deoxycytidine>100Loss of dCK activity due to mutation[24]

Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cell Line

This protocol describes a general method for generating a resistant cell line through continuous exposure to escalating drug concentrations.[10][25]

Materials:

  • Parental cancer cell line of interest

  • 2'-deoxycytidine analog (e.g., gemcitabine)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Cell counting solution (e.g., trypan blue)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the 50% inhibitory concentration (IC50) of the drug on the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC50.

  • Monitor Cell Growth: Observe the cells daily. Initially, a significant number of cells will die. The remaining cells are cultured until they reach 70-80% confluency.

  • Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, increase the drug concentration by a factor of 1.5-2.

  • Repeat Cycles: Repeat step 4, gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each stage of increased resistance.

  • Establish a Stable Resistant Line: A stable resistant cell line is established when the cells can proliferate consistently in a high concentration of the drug (e.g., 10-20 times the initial IC50).

  • Characterize the Resistant Line: Once established, characterize the resistant cell line by determining its IC50 and comparing it to the parental line. Investigate the underlying resistance mechanisms.

Protocol 2: Deoxycytidine Kinase (dCK) Activity Assay

This protocol is based on a luminescent assay that measures ATP depletion resulting from dCK-catalyzed phosphorylation of a substrate.[26]

Materials:

  • Cell lysate from parental and resistant cells

  • dCK substrate (e.g., deoxycytidine or gemcitabine)

  • ATP

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Cell Lysates: Lyse the parental and resistant cells and determine the protein concentration of the lysates.

  • Set up the Reaction: In a 96-well plate, prepare the reaction mixture containing the cell lysate, reaction buffer, and dCK substrate.

  • Initiate the Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measure ATP Levels: Stop the reaction and add the luminescent ATP detection reagent according to the manufacturer's instructions.

  • Read Luminescence: Measure the luminescence using a plate reader.

  • Calculate dCK Activity: The dCK activity is inversely proportional to the remaining ATP levels. A decrease in luminescence compared to a no-substrate control indicates dCK activity. Compare the activity between parental and resistant cell lysates.

Protocol 3: Ribonucleotide Reductase (RNR) Activity Assay

This protocol describes a non-radioactive method to measure RNR activity by quantifying the conversion of CDP to dCDP.[27]

Materials:

  • Cell lysate from parental and resistant cells

  • Reaction mixture: Hepes buffer, DTT, FeCl3, magnesium acetate, ATP

  • Substrate: Cytidine diphosphate (B83284) (CDP)

  • Perchloric acid

  • Thin-layer chromatography (TLC) plate

  • Phosphorimager or scintillation counter (if using radiolabeled substrate)

Procedure:

  • Prepare Cell Lysates: Prepare cell lysates and determine the protein concentration.

  • Set up the Reaction: Incubate the cell lysate with the reaction mixture and CDP substrate at 37°C for 1 hour.

  • Stop the Reaction: Add perchloric acid to stop the reaction.

  • Separate Substrate and Product: Centrifuge the mixture and spot the supernatant onto a TLC plate to separate CDP and the product, dCDP.

  • Quantify RNR Activity: Quantify the spots corresponding to CDP and dCDP. The RNR activity is calculated as the ratio of dCDP to the total (CDP + dCDP).

Protocol 4: siRNA-mediated Knockdown of dCK

This protocol provides a general guideline for transiently knocking down dCK expression using siRNA.[28][29][30]

Materials:

  • Cancer cell line of interest

  • siRNA targeting dCK and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

Procedure:

  • Cell Seeding: One day before transfection, seed the cells in a 6-well plate so that they are 30-50% confluent at the time of transfection.

  • Prepare siRNA-Lipid Complexes:

    • In one tube, dilute the dCK siRNA or control siRNA in Opti-MEM™.

    • In another tube, dilute the transfection reagent in Opti-MEM™.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.

  • Incubation: Incubate the cells at 37°C for 24-72 hours.

  • Verify Knockdown: After incubation, harvest the cells and verify the knockdown efficiency by qPCR (for mRNA levels) and/or Western blotting (for protein levels).

  • Functional Assay: Following confirmation of knockdown, perform a cell viability assay with the 2'-deoxycytidine analog to assess if the knockdown of dCK affects drug sensitivity.

Visualizations

Signaling and Resistance Pathways

ResistancePathways cluster_drug_action Drug Action and Resistance cluster_resistance_mechanisms Resistance Mechanisms Drug 2'-Deoxycytidine Analog Transport Nucleoside Transporter (hENT1) Drug->Transport Uptake dCK Deoxycytidine Kinase (dCK) Transport->Drug Efflux (MRP) Analog_MP Analog Monophosphate dCK->Analog_MP Phosphorylation (Activation) Analog_TP Analog Triphosphate Analog_MP->Analog_TP DNA_Incorp DNA Incorporation & Chain Termination Analog_TP->DNA_Incorp RNR Ribonucleotide Reductase (RNR) dCTP dCTP RNR->dCTP dCTP->DNA_Incorp Competition Reduced_Uptake Reduced Uptake (hENT1 down) Reduced_Uptake->Transport Increased_Efflux Increased Efflux (MRP up) Increased_Efflux->Transport Reduced_Activation Reduced Activation (dCK down/mutation) Reduced_Activation->dCK Increased_Inactivation Increased Inactivation (CDA up) Increased_Inactivation->Drug Degradation Altered_Target Altered Target (RNR up) Altered_Target->RNR

Caption: Mechanisms of action and resistance to 2'-deoxycytidine analogs.

Experimental Workflow: Investigating Drug Resistance

Workflow cluster_characterization Characterization of Resistant Cells cluster_hypothesis Hypothesis Generation cluster_validation Validation start Observe Increased Drug Resistance (IC50) expr_analysis Gene/Protein Expression (dCK, MRPs, RNR) start->expr_analysis enz_assay Enzyme Activity Assays (dCK, RNR) start->enz_assay drug_accum Drug Accumulation Assay start->drug_accum seq_analysis dCK Gene Sequencing start->seq_analysis hypothesis Formulate Hypothesis on Resistance Mechanism expr_analysis->hypothesis enz_assay->hypothesis drug_accum->hypothesis seq_analysis->hypothesis siRNA siRNA Knockdown of Suspected Gene hypothesis->siRNA inhibitors Use of Specific Inhibitors (e.g., for MRPs, RNR) hypothesis->inhibitors overexpression Overexpression of Sensitizing Gene (e.g., dCK) hypothesis->overexpression end Confirm Resistance Mechanism siRNA->end inhibitors->end overexpression->end

Caption: Workflow for investigating the mechanisms of resistance to 2'-deoxycytidine analogs.

References

Technical Support Center: Purification of Synthesized 2'-Deoxycytidine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthesized 2'-deoxycytidine (B1670253) hydrate (B1144303).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2'-deoxycytidine hydrate via recrystallization and preparative High-Performance Liquid Chromatography (HPLC).

Recrystallization Troubleshooting
Issue Possible Cause Solution
Compound does not dissolve in the hot solvent. Insufficient solvent volume.Add a small amount of additional hot solvent until the solid dissolves completely. Avoid adding a large excess, as this will reduce recovery yield.
Incorrect solvent choice.2'-Deoxycytidine is a polar molecule. Suitable solvents include water, ethanol (B145695), methanol (B129727), or mixtures of these. If the compound remains insoluble, a different solvent system should be tested on a small scale.
No crystals form upon cooling. Solution is not saturated (too much solvent was added).Concentrate the solution by boiling off some of the solvent and allow it to cool again.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[1][2][3]
Solution is supersaturated but nucleation has not occurred.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution, or by adding a seed crystal of pure this compound.
Oiling out (a liquid layer separates instead of crystals). The boiling point of the solvent is too high, causing the solute to melt before dissolving.Use a lower-boiling point solvent or a solvent mixture.
The rate of cooling is too fast.Ensure a slow and gradual cooling process.
High concentration of impurities.Consider a preliminary purification step, such as column chromatography, before recrystallization.
Low recovery of purified crystals. Too much solvent was used, leading to significant loss of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Use a slight excess of hot solvent before filtration.
Crystals were washed with a solvent that was not ice-cold.Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Poor purity of the final product. The cooling process was too rapid, trapping impurities within the crystal lattice.Allow for slow crystal growth by cooling the solution gradually.
The crude material was highly impure.A single recrystallization may not be sufficient. A second recrystallization or an alternative purification method may be necessary.
Preparative HPLC Troubleshooting
Issue Possible Cause Solution
Poor separation of 2'-deoxycytidine from impurities. Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, a common mobile phase is a gradient of acetonitrile (B52724) or methanol in water or an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate).[4]
Incorrect column stationary phase.A C18 stationary phase is commonly used for the separation of nucleosides.[4] Consider other phases like phenyl-hexyl for different selectivity.
Column overloading.Reduce the amount of sample injected onto the column. Perform a loading study on an analytical column first to determine the maximum sample load that maintains resolution.
Peak fronting or tailing. Column degradation.Flush the column or, if necessary, replace it.
Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure 2'-deoxycytidine is in a single ionic state.
Presence of interfering impurities.Pre-treat the sample to remove interfering substances before injection.
Low recovery of the purified compound. Adsorption of the compound to the column.Add a small amount of a competing agent to the mobile phase, or try a different column type.
Degradation of the compound on the column.Ensure the mobile phase pH is compatible with the stability of 2'-deoxycytidine.
Inconsistent retention times. Fluctuations in mobile phase composition or flow rate.Ensure the HPLC system is properly equilibrated and that the pumps are functioning correctly.
Changes in column temperature.Use a column oven to maintain a constant temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized 2'-deoxycytidine?

A1: Impurities can arise from starting materials, byproducts of the synthesis, or degradation products. Common impurities may include other nucleosides (e.g., cytidine, deoxyuridine), protected intermediates from the synthesis, and isomers. The specific impurities will depend on the synthetic route employed.

Q2: Which purification method is better, recrystallization or preparative HPLC?

A2: The choice of purification method depends on the level of purity required and the nature of the impurities.

  • Recrystallization is a cost-effective method for removing small amounts of impurities and for large-scale purification. It is most effective when the desired compound is significantly less soluble than the impurities in the chosen solvent at low temperatures.

  • Preparative HPLC offers higher resolution and is capable of separating compounds with very similar structures. It is often used for achieving very high purity, especially when dealing with complex mixtures of impurities.[5][6][7]

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: Based on its polar nature, good starting solvents to screen are water, ethanol, methanol, or a mixture of water and a water-miscible organic solvent like ethanol or methanol. An ethanol/water mixture is a commonly used solvent pair for the recrystallization of polar organic compounds.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: The purity can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile or methanol in an aqueous buffer is typically used.[4]

  • Thin-Layer Chromatography (TLC): A quicker, qualitative method to assess the number of components in a sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the main component and any impurities.

Experimental Protocols

Detailed Methodology for Recrystallization (Single Solvent)
  • Solvent Selection: On a small scale, test the solubility of the crude this compound in various polar solvents (e.g., water, ethanol, methanol) at room temperature and at their boiling points. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1][2]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Chilling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Detailed Methodology for Preparative Reversed-Phase HPLC
  • Method Development (Analytical Scale):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase A: 0.1 M Ammonium Acetate in water, pH 6.8.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: Develop a linear gradient from a low percentage of B to a higher percentage of B to achieve good separation of 2'-deoxycytidine from its impurities.

    • Flow Rate: Typically 1 mL/min for an analytical column.

    • Detection: UV at 270 nm.

  • Scale-Up to Preparative Scale:

    • Column: Select a preparative C18 column with the same stationary phase as the analytical column but with a larger diameter (e.g., 20-50 mm).

    • Flow Rate: Scale the flow rate according to the cross-sectional area of the preparative column.

    • Sample Loading: Dissolve the crude this compound in the initial mobile phase. Determine the maximum injection volume and concentration that does not compromise the separation.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the sample solution.

    • Run the scaled-up gradient.

  • Fraction Collection:

    • Collect fractions corresponding to the 2'-deoxycytidine peak based on the UV chromatogram.

  • Post-Purification:

    • Analyze the collected fractions for purity using analytical HPLC.

    • Pool the pure fractions.

    • Remove the mobile phase solvents by lyophilization or rotary evaporation to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Starting Purity (%) Final Purity (%) Typical Yield (%) Advantages Disadvantages
Recrystallization (Ethanol/Water) 85>9870-85Cost-effective, scalable.May not remove closely related impurities.
Preparative HPLC (C18, ACN/H₂O) 85>99.560-80High resolution, excellent for removing trace impurities.More expensive, lower throughput, requires solvent removal.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product Crude Crude Synthesized This compound Recrystallization Recrystallization Crude->Recrystallization Option 1 Prep_HPLC Preparative HPLC Crude->Prep_HPLC Option 2 Analysis Analytical HPLC / NMR / MS Recrystallization->Analysis Prep_HPLC->Analysis Analysis->Recrystallization If Further Purification Needed Analysis->Prep_HPLC If Further Purification Needed Pure_Product Pure this compound (>99% Purity) Analysis->Pure_Product If Purity is Met

Caption: General workflow for the purification of synthesized this compound.

Recrystallization_Troubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Crystals_Form Crystals Form? Cool->Crystals_Form Oiling_Out Oiling Out? Cool->Oiling_Out Filter_Dry Filter and Dry Crystals Crystals_Form->Filter_Dry Yes No_Crystals No Crystals Crystals_Form->No_Crystals No Add_Seed Add Seed Crystal / Scratch Flask No_Crystals->Add_Seed Concentrate Concentrate Solution No_Crystals->Concentrate Add_Seed->Cool Concentrate->Cool Oiling_Out->Crystals_Form No Reheat_Add_Solvent Reheat and Add More 'Good' Solvent Oiling_Out->Reheat_Add_Solvent Yes Reheat_Add_Solvent->Cool

References

impact of pH on 2'-deoxycytidine hydrate stability and activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of pH on the stability and activity of 2'-deoxycytidine (B1670253) hydrate (B1144303). Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing aqueous solutions of 2'-deoxycytidine?

A1: Based on stability data from its analogs, 2'-deoxycytidine is most stable in neutral to slightly acidic aqueous solutions.[1] For short-term storage, a pH range of 6.0 to 7.4 is recommended to minimize degradation.[1][2][3] Long-term storage of aqueous solutions is generally not recommended.

Q2: How does pH affect the stability of 2'-deoxycytidine in solution?

A2: The stability of 2'-deoxycytidine is significantly influenced by pH. Both acidic and alkaline conditions can lead to its degradation. In strongly acidic conditions, the glycosidic bond can be cleaved.[2] In alkaline solutions, the pyrimidine (B1678525) ring is susceptible to hydrolytic opening.[1] For its analog, 5-aza-2'-deoxycytidine, decomposition is observed in both acidic and alkaline solutions, with maximal stability around neutral pH.[1]

Q3: What are the primary degradation products of 2'-deoxycytidine at different pH values?

A3: The degradation of 2'-deoxycytidine and its analogs can result in several products depending on the pH. Under acidic conditions, cleavage of the glycosidic bond can occur, releasing the cytosine base and the deoxyribose sugar.[2] In alkaline conditions, hydrolytic opening of the triazine ring can occur, as seen with 5-aza-2'-deoxycytidine, leading to the formation of various ring-opened derivatives.[1][2]

Q4: How does pH influence the biological activity of 2'-deoxycytidine?

A4: The biological activity of 2'-deoxycytidine is linked to its metabolic conversion by enzymes such as deoxycytidine kinase and cytidine (B196190) deaminase. The activity of these enzymes is pH-dependent. For instance, cytidine deaminase, which converts cytidine to uridine, has an optimal pH of around 7.0 for this conversion.[4] Therefore, changes in cellular or experimental pH can alter the metabolic fate of 2'-deoxycytidine and consequently its biological effects.

Q5: What is the solubility of 2'-deoxycytidine hydrate in aqueous buffers at different pH values?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of 2'-deoxycytidine stock solution due to improper pH or storage.Prepare fresh solutions of 2'-deoxycytidine for each experiment. Ensure the pH of the stock solution and experimental buffers are within the stable range (pH 6.0-7.4). Store stock solutions at -20°C or -80°C for short periods and avoid repeated freeze-thaw cycles.[6]
Loss of biological activity The pH of the cell culture medium or assay buffer may be outside the optimal range for the enzymes that metabolize 2'-deoxycytidine.Calibrate your pH meter and verify the pH of all solutions.[7] Ensure that the experimental pH is maintained within the physiological range (typically 7.2-7.4) for cellular assays to ensure optimal enzymatic activity.
Precipitation of 2'-deoxycytidine in solution The pH of the solution may have shifted, affecting the solubility of the compound.Check the pH of the solution and adjust if necessary. If preparing a concentrated stock, consider using a small amount of a co-solvent like DMSO before diluting into the aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect the experiment.[5]
Unexpected peaks in HPLC analysis These may be degradation products of 2'-deoxycytidine due to pH instability.Analyze the degradation products by comparing them to known standards or using mass spectrometry for identification.[2][8] Optimize the pH of your mobile phase and sample preparation to minimize degradation during analysis.[9]

Quantitative Data Summary

Table 1: pH-Dependent Stability of 2'-Deoxycytidine Analogs

CompoundpHTemperature (°C)Half-life (t½)Degradation Characteristics
5-aza-2'-deoxycytidine7.437~10.2 - 12.9 hoursDecomposes into multiple products via hydrolytic ring opening.[2]
5-aza-2'-deoxycytidine6.037More stable than at pH 7.0
5-aza-2'-deoxycytidine9.037Less stable than at pH 7.0
5-fluoro-2'-deoxycytidine (B1672315)1.0 - 7.437pH-dependentDegradation is acid-catalyzed and follows first-order kinetics.[10]
2'-deoxyxanthosine (B1596513) (as a nucleoside)2.0Not specified3.7 minutes
2'-deoxyxanthosine (as a nucleoside)6.0Not specified1104 hours
2'-deoxyxanthosine (in single-stranded DNA)7.03717,700 hoursStability is substantially increased when incorporated into DNA.[11]

Table 2: Solubility of 2'-Deoxycytidine Hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)
DMSO3.011.38
PBS (pH 7.2)10.037.92
Water41.0155.49
(Data for 2'-deoxycytidine hydrochloride)[5]

Experimental Protocols

Protocol: Determination of pH-Dependent Stability of 2'-Deoxycytidine by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of 2'-deoxycytidine over time at various pH values.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Phosphate buffers (or other appropriate buffers) at various pH values (e.g., 4.0, 6.0, 7.4, 9.0)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm)[2]

  • pH meter

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples:

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of, for example, 0.1 mg/mL.

    • Prepare a sufficient volume for sampling at multiple time points.

  • Incubation:

    • Incubate the prepared samples at a constant temperature (e.g., 37°C).

  • Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

    • Immediately quench the degradation by freezing the sample at -80°C or by mixing with a quenching solution if necessary.

  • HPLC Analysis:

    • Set up the HPLC system. An example of HPLC conditions for a related compound is a C18 column with an isocratic mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) at a flow rate of 1 mL/min.[2]

    • Set the UV detector to a wavelength where 2'-deoxycytidine has maximum absorbance (around 270-280 nm).

    • Inject the samples from each time point onto the HPLC column.

    • Record the peak area of the intact 2'-deoxycytidine.

  • Data Analysis:

    • Plot the natural logarithm of the peak area of 2'-deoxycytidine against time for each pH.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of the line will be the negative of the degradation rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 2'-Deoxycytidine Stock Solution dilute Dilute Stock in Buffers of Different pH stock->dilute incubate Incubate at 37°C dilute->incubate sample Withdraw Aliquots at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Calculate Rate & Half-life) hplc->data metabolic_pathway dC 2'-Deoxycytidine dCMP dCMP dC->dCMP Deoxycytidine Kinase dU Deoxyuridine dC->dU Cytidine Deaminase dUMP dUMP dCMP->dUMP dCMP Deaminase DNA DNA Synthesis dCMP->DNA dTMP dTMP dUMP->dTMP Thymidylate Synthase dTMP->DNA

References

Technical Support Center: Minimizing Cytotoxicity of 2'-Deoxycytidine Hydrate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of 2'-deoxycytidine (B1670253) hydrate (B1144303) and its derivatives during in vitro experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with 2'-deoxycytidine derivatives?

A1: The cytotoxic effects of 2'-deoxycytidine derivatives primarily stem from their interference with nucleic acid metabolism and function. After cellular uptake, these analogues are phosphorylated to their active triphosphate forms. These active metabolites can then:

  • Inhibit DNA Synthesis: By competing with natural deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA. This incorporation can lead to chain termination, stalling replication forks and inducing DNA damage.[1][2]

  • Induce DNA Damage: The incorporation of these analogues can distort the DNA structure, triggering DNA damage responses and ultimately leading to programmed cell death (apoptosis).[1][2][3]

  • Inhibit Key Enzymes: Some derivatives can inhibit enzymes crucial for nucleotide metabolism, such as ribonucleotide reductase and thymidylate synthetase, further disrupting DNA synthesis and repair.[4][5]

  • Mitochondrial Toxicity: Certain nucleoside analogues can interfere with mitochondrial DNA polymerase gamma (pol γ), leading to mitochondrial dysfunction and toxicity.[6][7]

Q2: How can I reduce the off-target cytotoxicity of 2'-deoxycytidine derivatives in my cell culture experiments?

A2: Minimizing off-target cytotoxicity is crucial for obtaining relevant experimental data. Consider the following strategies:

  • Co-administration with Deoxycytidine (dCyd): Supplementing the culture medium with dCyd can help protect normal cells from the toxic effects of some 2'-deoxycytidine analogues by competing for uptake and activation.[8][9][10][11]

  • Optimize Concentration and Exposure Time: Conduct dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time that elicits the desired biological effect with minimal toxicity.

  • Consider the Dosing Regimen: Intermittent dosing schedules, rather than continuous exposure, may allow cells to recover and reduce overall cytotoxicity.[12]

  • Modulate Nucleoside Transporter Activity: The expression and activity of human nucleoside transporters (hNTs) can significantly influence the uptake and cytotoxicity of these derivatives.[13][14][15][16][17] Understanding the transporter profile of your cell line can help in interpreting and potentially modulating cytotoxicity.

Q3: My cell viability assay results are highly variable between replicates. What are the common causes and solutions?

A3: High variability in cell viability assays is a common issue. Here are some potential causes and troubleshooting tips:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating to have a consistent number of cells in each well.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation. To minimize this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media.

  • Pipetting Errors: Use calibrated pipettes and consistent pipetting techniques. When performing serial dilutions, change pipette tips between each dilution.

  • Compound Precipitation: At high concentrations, the derivative may precipitate. Visually inspect the wells for any precipitates that could interfere with absorbance or fluorescence readings.

  • Inconsistent Incubation Times: Ensure that incubation times with the derivative and assay reagents are consistent across all plates.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High background signal in MTT/XTT assay - Compound directly reduces the tetrazolium salt.- Microbial contamination.- Run a cell-free control with the compound and media to check for direct reduction.- Regularly check cultures for contamination and use aseptic techniques.[18]
Unexpected U-shaped dose-response curve (higher viability at high concentrations) - Compound precipitation at high concentrations scattering light.- Direct chemical interference with the assay reagent.- Visually inspect wells for precipitation.- Consider an alternative cytotoxicity assay that measures a different endpoint (e.g., LDH release for membrane integrity).[19]
Low signal or poor dynamic range in apoptosis assay - Insufficient induction of apoptosis.- Inappropriate timing of the assay.- Optimize the concentration and incubation time of the 2'-deoxycytidine derivative.- Perform a time-course experiment to identify the optimal window for detecting apoptosis.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. Annexin V) - Different assays measure different cellular events (metabolic activity vs. apoptosis).- This is not necessarily an error. The data from different assays provide a more complete picture of the cellular response. For example, a compound could be cytostatic (inhibit proliferation, affecting MTT) without being strongly apoptotic (low Annexin V staining).

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values for common 2'-deoxycytidine derivatives in various cancer cell lines, providing a reference for experimental design.

Table 1: IC50 Values of Gemcitabine in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)
MIA PaCa-2Pancreatic25.00 ± 0.4772
PANC-1Pancreatic48.55 ± 2.3072
AsPC-1PancreaticVaries72
Capan-1PancreaticVaries72
293Embryonic Kidney48.82 ± 3.2772

Data compiled from multiple sources.[18][20][21]

Table 2: IC50 Values of Decitabine (B1684300) in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (µM)Incubation Time (h)
K562Chronic Myeloid Leukemia0.26 ± 0.0296
K562/DAC (resistant)Chronic Myeloid Leukemia3.16 ± 0.0296
HL60Acute Promyelocytic LeukemiaVaries-
ML-1Acute Myeloid LeukemiaVaries-
RajiBurkitt's LymphomaVaries-
JurkatAcute T-cell LeukemiaVaries-

Data compiled from multiple sources.[3][22][23]

Table 3: IC50 Values of Cytarabine (B982) in Leukemia Cell Lines

Cell LineLeukemia TypeIC50 (nM)Incubation Time (h)
CCRF-CEMAcute Lymphoblastic Leukemia~90 ± 5-
JurkatAcute T-cell Leukemia~159.7 ± 8-
KG-1Acute Myeloid LeukemiaVaries-
MOLM13Acute Myeloid LeukemiaVaries-
Nalm-6Acute Lymphoblastic Leukemia4.58 (4.37–4.79)48
REHAcute Lymphoblastic Leukemia4.38 (4.10–4.67)48

Data compiled from multiple sources.[16][17][24][25]

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps for assessing cell viability based on the metabolic activity of cells.[9][13][14][18][22]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2'-deoxycytidine derivative in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of the derivative.

    • Include control wells: medium only (blank), and cells with vehicle-treated medium (negative control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol (B130326) with HCl) to each well.

    • Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This protocol describes the detection of apoptosis by flow cytometry through the identification of externalized phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (PI).[3][8][26]

  • Cell Preparation:

    • Induce apoptosis by treating cells with the 2'-deoxycytidine derivative for the desired time. Include an untreated control.

    • Harvest 1-5 x 10⁵ cells by centrifugation. For adherent cells, gently detach using trypsin and neutralize with serum-containing medium.

    • Wash the cells once with cold 1X PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 1-5 µL of PI solution (100 µg/mL).

    • Gently vortex the cells.

  • Incubation:

    • Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed cells in multi-well plate cell_culture->cell_seeding compound_prep Prepare 2'-deoxycytidine derivative dilutions treatment Treat cells with derivative compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc Calculate IC50 data_acquisition->ic50_calc apoptosis_quant Quantify Apoptotic Populations data_acquisition->apoptosis_quant

Caption: A general workflow for assessing the cytotoxicity of 2'-deoxycytidine derivatives.

DNA Damage Response and Apoptosis Induction

The incorporation of 2'-deoxycytidine analogues into DNA can cause replication stress and DNA double-strand breaks (DSBs).[1][2][20] This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, which in turn phosphorylate downstream targets like Chk1 and Chk2 to initiate cell cycle arrest and DNA repair.[5][7][12][27][28] If the damage is too severe to be repaired, these pathways can trigger apoptosis.

G cluster_stimulus Stimulus cluster_damage Cellular Effect cluster_response DNA Damage Response cluster_outcome Cell Fate drug 2'-Deoxycytidine Derivative incorp Incorporation into DNA drug->incorp rep_stress Replication Stress & DNA Double-Strand Breaks incorp->rep_stress atm_atr ATM/ATR Activation rep_stress->atm_atr chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Activation atm_atr->p53 arrest Cell Cycle Arrest & DNA Repair chk1_chk2->arrest p53->arrest apoptosis Apoptosis p53->apoptosis

Caption: DNA damage response pathway initiated by 2'-deoxycytidine derivatives.

Caspase Activation Cascade in Apoptosis

Apoptosis is executed by a family of proteases called caspases. The DNA damage response can initiate the intrinsic (mitochondrial) pathway of apoptosis. This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9. Caspase-9, an initiator caspase, then cleaves and activates executioner caspases, such as caspase-3, which in turn cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[11][28]

G cluster_trigger Apoptotic Trigger cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade cluster_death Cell Death dna_damage Severe DNA Damage bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome casp9 Caspase-9 Activation (Initiator) apoptosome->casp9 casp3 Caspase-3 Activation (Executioner) casp9->casp3 substrates Cleavage of Cellular Substrates casp3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Intrinsic apoptosis pathway and caspase activation cascade.

References

Validation & Comparative

A Comparative Guide: 2'-Deoxycytidine Hydrate vs. Anhydrous 2'-Deoxycytidine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physical properties and potential efficacy of 2'-deoxycytidine (B1670253) hydrate (B1144303) and its anhydrous form, supported by general principles of chemistry and available data for researchers, scientists, and drug development professionals.

Data Presentation: A Head-to-Head Comparison

The primary difference between 2'-deoxycytidine hydrate and anhydrous 2'-deoxycytidine lies in the presence of water molecules within the crystal structure of the hydrate. This seemingly minor difference can have implications for the material's physical properties, which in turn may affect its handling, formulation, and ultimately, its biological activity.

PropertyThis compound2'-Deoxycytidine (Anhydrous)Key Considerations for Researchers
Chemical Formula C₉H₁₃N₃O₄ · xH₂OC₉H₁₃N₃O₄The presence of water in the hydrate increases its molecular weight. This must be accounted for when preparing solutions of a specific molarity.
Molecular Weight 227.22 g/mol + (18.02 g/mol * x)227.22 g/mol [1]Accurate molar calculations are crucial for dose-response experiments. Always use the molecular weight corresponding to the specific form being used.
CAS Number 207121-53-7 (for monohydrate)951-77-9[1]Ensure the correct CAS number is used for procurement and documentation to maintain experimental reproducibility.
Solubility Generally expected to have lower aqueous solubility and a slower dissolution rate compared to the anhydrous form.Generally expected to have higher aqueous solubility and a faster dissolution rate.For experiments requiring rapid and complete dissolution, the anhydrous form may be preferable. The hydrochloride salt of 2'-deoxycytidine is also available and offers enhanced aqueous solubility.[2]
Stability The hydrate form is often more thermodynamically stable in the presence of moisture, which can prevent the uptake of atmospheric water and potential degradation.The anhydrous form can be hygroscopic (readily absorbs moisture from the air), which may lead to clumping and potential degradation if not stored under dry conditions.Proper storage in a desiccator is crucial for the anhydrous form to maintain its integrity. The hydrate form may offer better stability in environments with fluctuating humidity.
Bioavailability Potentially lower and slower absorption due to lower solubility and dissolution rate.Potentially higher and faster absorption due to higher solubility and dissolution rate.While not directly studied for 2'-deoxycytidine, in drug development, the anhydrous form of a compound is often preferred for oral formulations to maximize bioavailability.

Experimental Protocols: Handling and Application in Research

The choice between the hydrated and anhydrous form of 2'-deoxycytidine will largely depend on the specific requirements of the experiment.

Preparation of Stock Solutions for Cell Culture
  • Weighing: Accurately weigh the required amount of either this compound or anhydrous 2'-deoxycytidine. Remember to use the correct molecular weight for your calculations.

  • Solvent Selection: For cell culture applications, sterile, nuclease-free water, phosphate-buffered saline (PBS), or a suitable cell culture medium are commonly used as solvents. Some protocols for related compounds, like 5-aza-2'-deoxycytidine, suggest dissolving in DMSO first and then diluting in an aqueous buffer.[3]

  • Dissolution: Add the solvent to the powdered compound. Gentle warming and vortexing can aid in dissolution. The anhydrous form is expected to dissolve more readily.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

In Vivo Studies

For in vivo applications, the formulation of 2'-deoxycytidine is critical for its bioavailability. While no direct comparative studies exist, the faster dissolution rate of the anhydrous form might be advantageous for achieving rapid peak plasma concentrations. However, the stability of the hydrate could be beneficial for long-term storage of formulated solutions.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key relationships and workflows.

cluster_forms Forms of 2'-Deoxycytidine cluster_properties Key Physicochemical Properties Anhydrous Anhydrous Solubility Solubility Anhydrous->Solubility Higher Stability Stability Anhydrous->Stability Lower (Hygroscopic) Hydrate Hydrate Hydrate->Solubility Lower Hydrate->Stability Higher (Less Hygroscopic) Bioavailability Bioavailability Solubility->Bioavailability Influences

Caption: Relationship between the forms of 2'-deoxycytidine and their key properties.

start Start: Weigh Compound dissolve Dissolve in appropriate solvent (e.g., sterile water, PBS, DMSO) start->dissolve sterilize Filter sterilize (0.22 µm filter) dissolve->sterilize aliquot Aliquot into sterile tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end Ready for experimental use store->end

Caption: Standard workflow for preparing 2'-deoxycytidine stock solutions.

dC 2'-Deoxycytidine dCMP dCMP dC->dCMP Phosphorylation dCK Deoxycytidine Kinase (dCK) dUMP dUMP dCMP->dUMP Deamination DNA_Polymerase DNA Polymerase dCMP->DNA_Polymerase dCD dCMP Deaminase dTMP dTMP dUMP->dTMP Methylation TS Thymidylate Synthase dTMP->DNA_Polymerase DNA Incorporation into DNA DNA_Polymerase->DNA

Caption: Simplified metabolic pathway of 2'-deoxycytidine.

Conclusion: Which Form to Choose?

In the absence of direct comparative efficacy data, the choice between this compound and anhydrous 2'-deoxycytidine should be guided by the specific needs of the research.

  • For applications requiring rapid and complete dissolution in aqueous solutions, the anhydrous form may be the preferred choice. Researchers should, however, take care to store it under anhydrous conditions to prevent moisture absorption.

  • For situations where long-term storage stability is a primary concern, or where precise control over the hydration state is less critical, the hydrate form may be a more robust option.

Ultimately, for most in vitro applications where the compound is dissolved in a buffer or medium, the two forms are likely to exhibit similar efficacy once in solution, as the water of hydration will dissociate. However, for solid formulations or studies where dissolution kinetics are a factor, the differences between the two forms become more relevant. It is imperative for researchers to meticulously document the form and CAS number of the 2'-deoxycytidine used in their experiments to ensure the reproducibility of their findings.

References

A Comparative Analysis of 2'-Deoxycytidine Hydrate and 5-Methyl-2'-Deoxycytidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and drug development, the nuanced differences between nucleic acid components can have profound implications for biological function and therapeutic application. This guide provides a detailed comparative analysis of 2'-deoxycytidine (B1670253) hydrate (B1144303) and its methylated counterpart, 5-methyl-2'-deoxycytidine (B118692), tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these nucleosides is crucial for their application in experimental settings. The following table summarizes key quantitative data for 2'-deoxycytidine hydrate and 5-methyl-2'-deoxycytidine.

PropertyThis compound5-Methyl-2'-deoxycytidine
Molecular Formula C₉H₁₃N₃O₄ · H₂OC₁₀H₁₅N₃O₄
Molecular Weight 245.24 g/mol 241.24 g/mol
Melting Point 209-211 °C217-219 °C
Water Solubility SolubleSoluble
Solubility in DMSO Soluble~20 mg/mL
Solubility in PBS (pH 7.2) Not specified~10 mg/mL

Biological Function: The Significance of a Methyl Group

The primary distinction between 2'-deoxycytidine and 5-methyl-2'-deoxycytidine lies in the presence of a methyl group at the 5th position of the cytosine base in the latter. This seemingly minor modification has significant consequences for their biological roles.

2'-Deoxycytidine is a fundamental building block of deoxyribonucleic acid (DNA).[1] As a pyrimidine (B1678525) nucleoside, it pairs with guanosine (B1672433) in the DNA double helix, forming a critical component of the genetic code.[1] Its primary role is to participate in DNA replication and repair, ensuring the faithful transmission of genetic information.[2]

5-Methyl-2'-deoxycytidine , on the other hand, is a key player in the field of epigenetics.[3] It is the most well-studied DNA modification and plays a crucial role in regulating gene expression without altering the underlying DNA sequence.[4][5] The addition of a methyl group to cytosine, a process catalyzed by DNA methyltransferases (DNMTs), can lead to gene silencing.[6] This occurs predominantly in the context of CpG dinucleotides.[4] The presence of 5-methyl-2'-deoxycytidine in promoter regions of genes is often associated with transcriptional repression.[7]

Impact on DNA Stability

The methylation of cytosine to 5-methylcytosine (B146107) has been shown to enhance the thermal stability of DNA duplexes.[4][8] This increased stability is attributed to more favorable base stacking interactions and hydrophobic effects of the methyl group.[8] Studies have reported an increase in the melting temperature (Tm) of DNA containing 5-methylcytosine compared to its unmethylated counterpart.[4][7] This enhanced stability can influence DNA-protein interactions and the overall chromatin structure.

Analytical Methodologies

The accurate detection and quantification of 2'-deoxycytidine and 5-methyl-2'-deoxycytidine are essential for studying DNA composition and epigenetic modifications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.[9][10][11]

Experimental Protocols

Below are detailed protocols for the analysis of 2'-deoxycytidine and 5-methyl-2'-deoxycytidine in biological samples.

Protocol 1: Quantification of 2'-Deoxycytidine and 5-Methyl-2'-deoxycytidine in DNA by HPLC-UV

This protocol is adapted from a method for the accurate determination of 5-methyl-2'-deoxycytidine in genomic DNA.[12]

1. DNA Extraction and Digestion:

  • Extract genomic DNA from cells or tissues using a suitable commercial kit or standard phenol-chloroform extraction method.
  • To remove RNA contamination, treat the DNA sample with RNase.
  • Enzymatically hydrolyze approximately 10 µg of DNA to its constituent deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase. A typical reaction mixture would include DNA, nuclease P1 in acetate (B1210297) buffer, and alkaline phosphatase in Tris buffer, incubated at 37°C for 24 hours.[13][14]

2. HPLC Analysis:

  • Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.[9]
  • Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of two eluents: (A) 50 mM phosphate (B84403) buffer (pH 4.0) and (B) methanol.[9]
  • Gradient Program: A linear gradient from 5% to 30% B over 20 minutes can be used to separate the deoxynucleosides.[9]
  • Flow Rate: A flow rate of 1 mL/min is standard.[9]
  • Detection: UV detection at 270 nm.
  • Quantification: Prepare standard curves for both 2'-deoxycytidine and 5-methyl-2'-deoxycytidine of known concentrations. The concentration of each nucleoside in the sample can be determined by comparing its peak area to the respective standard curve.

Protocol 2: Quantification of 2'-Deoxycytidine and 5-Methyl-2'-deoxycytidine in Urine by LC-MS/MS

This protocol is based on a highly sensitive method for the simultaneous measurement of 5-methylcytosine and 5-methyl-2'-deoxycytidine in human urine.[11]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge the samples to remove any particulate matter.
  • To a known volume of urine, add isotopically labeled internal standards for both 2'-deoxycytidine and 5-methyl-2'-deoxycytidine to correct for matrix effects and variations in instrument response.
  • Perform solid-phase extraction (SPE) to clean up the sample and enrich the analytes of interest.

2. LC-MS/MS Analysis:

  • LC Column: A reverse-phase C18 column suitable for mass spectrometry.
  • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Gradient Program: A typical gradient might start at 2% B, increase to 50% B over 10 minutes, followed by a wash and re-equilibration step.
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used.
  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and its internal standard. For 2'-deoxycytidine, the transition m/z 228 -> 112 is often used, and for 5-methyl-2'-deoxycytidine, m/z 242 -> 126.[10]
  • Quantification: Generate calibration curves by plotting the peak area ratios of the analyte to its internal standard against the concentration of the standards. The concentration of the analytes in the urine samples can then be calculated from these curves.

Visualizing Key Processes

DNA Methylation and Demethylation Pathway

The following diagram illustrates the central role of DNA methyltransferases (DNMTs) in establishing and maintaining DNA methylation patterns, and the process of active demethylation initiated by the TET (ten-eleven translocation) enzymes.

DNA_Methylation_Pathway cluster_methylation DNA Methylation cluster_demethylation Active Demethylation Unmethylated Cytosine Unmethylated Cytosine 5-Methylcytosine 5-Methylcytosine Unmethylated Cytosine->5-Methylcytosine DNMTs (DNMT1, DNMT3a/b) 5-Hydroxymethylcytosine 5-Hydroxymethylcytosine 5-Methylcytosine->5-Hydroxymethylcytosine TET enzymes Further oxidation\n(5fC, 5caC) Further oxidation (5fC, 5caC) 5-Hydroxymethylcytosine->Further oxidation\n(5fC, 5caC) TET enzymes Further oxidation\n(5fC, 5caC)->Unmethylated Cytosine TDG and BER pathway HPLC_Workflow node_start Biological Sample (e.g., Cells, Tissue, Urine) node_extraction DNA/Nucleoside Extraction node_start->node_extraction node_digestion Enzymatic Digestion (for DNA samples) node_extraction->node_digestion node_cleanup Sample Cleanup (e.g., SPE) node_digestion->node_cleanup node_hplc HPLC Separation node_cleanup->node_hplc node_detection UV Detection node_hplc->node_detection node_quantification Data Analysis and Quantification node_detection->node_quantification node_end Results node_quantification->node_end

References

A Comparative Guide to Assessing the Purity of 2'-Deoxycytidine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of fundamental building blocks like 2'-deoxycytidine (B1670253) hydrate (B1144303) is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for purity assessment, supported by detailed experimental protocols and comparative data.

Comparison of Analytical Methods

The purity of 2'-deoxycytidine hydrate can be determined by several analytical techniques, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is the most prevalent method due to its high resolution, sensitivity, and robustness. However, alternative methods such as Capillary Electrophoresis (CE) and Hydrophilic Interaction Liquid Chromatography (HILIC) present viable alternatives, particularly for specific applications.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique that separates components in a mixture based on their interactions with a stationary and mobile phase.[1][2] It offers excellent sensitivity and resolution for quantifying impurities.[1]

Capillary Electrophoresis (CE) separates molecules in a liquid electrolyte solution within a narrow capillary under the influence of an electric field. This method is known for its high efficiency, speed, and minimal solvent consumption.[1][3] CE is particularly effective for separating charged molecules and offers a different selectivity compared to HPLC.[2][3]

Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[4][5] HILIC is particularly advantageous for the analysis of highly polar compounds like nucleosides that may have poor retention in reversed-phase HPLC.[4]

A summary of the performance of these methods is presented in the table below.

ParameterHPLC (Reversed-Phase)Capillary Electrophoresis (CE)HILIC
Principle Differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2]Differential migration of charged species in an electric field.[2][3]Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[4]
Resolution HighVery HighHigh
Analysis Time 15 - 30 minutes5 - 20 minutes10 - 25 minutes
Sensitivity (LOD) ~0.01%~0.05%~0.01%
Solvent Consumption High[3]Very Low[1][3]Moderate
Throughput ModerateHighModerate
Cost per Sample ModerateLowModerate
Key Advantage Robust, versatile, and widely available.Fast analysis and low waste generation.[1]Excellent for very polar compounds.[4]

Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities. These may include unreacted starting materials, byproducts from side reactions, and degradation products. Common synthesis routes, such as the transformation of 2'-deoxyuridine, may result in residual starting material or related nucleoside impurities.[6] Degradation can occur through hydrolysis, leading to the opening of the pyrimidine (B1678525) ring, or through oxidation.[7][8]

Common Impurities:

  • Cytosine: The free base resulting from the cleavage of the glycosidic bond.

  • 2'-Deoxyuridine: A common precursor in some synthetic routes.[6]

  • Anomers (α-anomer): Stereoisomers formed during glycosylation.

  • Process-related impurities: Reagents and solvents used in the synthesis.

  • Degradation products: Resulting from exposure to acid, base, heat, or oxidizing conditions.[7][8][9]

Experimental Workflow

The general workflow for assessing the purity of a this compound sample involves sample preparation, chromatographic or electrophoretic separation, and data analysis.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Analysis start Weigh 2'-Deoxycytidine Hydrate Sample dissolve Dissolve in Mobile Phase/Buffer start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter hplc HPLC Analysis filter->hplc ce CE Analysis filter->ce hilic HILIC Analysis filter->hilic integrate Peak Integration hplc->integrate ce->integrate hilic->integrate calculate Calculate % Purity and Impurity Profile integrate->calculate report Generate Report calculate->report Method Selection Logic start Start: Need to Assess 2'-Deoxycytidine Purity is_routine Routine QC? start->is_routine is_polar Highly Polar Impurities? is_routine->is_polar No hplc Use HPLC is_routine->hplc Yes is_fast High Throughput Needed? is_polar->is_fast No hilic Consider HILIC is_polar->hilic Yes is_fast->hplc No ce Consider CE is_fast->ce Yes

References

cross-validation of experimental results using different 2'-deoxycytidine hydrate suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2'-deoxycytidine (B1670253) hydrate (B1144303) from three different commercial suppliers. The performance of each product was evaluated based on purity, identity confirmation, and efficacy in a relevant in vitro functional assay. All experimental data are summarized for easy comparison, and detailed protocols are provided to allow for replication of the findings.

Data Presentation

The quantitative data gathered from the analysis of 2'-deoxycytidine hydrate from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) are summarized in the table below. The data represents the mean of three independent experiments.

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, % Area) 99.95%99.5%98.8%
Identity Confirmation (¹H NMR) Consistent with structureConsistent with structureConsistent with structure
Water Content (Karl Fischer, %) 0.52%0.65%0.89%
In Vitro DNA Synthesis Inhibition (IC50, µM) 15.215.818.5

Experimental Protocols

Purity and Identity Confirmation

a. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A High-Performance Liquid Chromatography (HPLC) method was developed to assess the purity of this compound from the different suppliers.

  • Instrumentation: Agilent 1290 Infinity II UHPLC system.

  • Column: Luna® Phenyl-Hexyl column (150mm × 4.6mm i.d., 3μm).

  • Mobile Phase A: 20 mM Ammonium phosphate (B84403) buffer (pH 3.85).

  • Mobile Phase B: Methanol.

  • Gradient: 2% B to 80% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 282 nm.

  • Sample Preparation: this compound was dissolved in ultrapure water to a final concentration of 0.5 mg/mL.

b. Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation

¹H NMR spectroscopy was used to confirm the chemical structure of the this compound.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Procedure: A 5 mg sample of this compound from each supplier was dissolved in 0.5 mL of D₂O. The spectrum was acquired and compared to a reference spectrum for 2'-deoxycytidine.

c. Karl Fischer Titration for Water Content

The water content of the this compound from each supplier was determined by Karl Fischer titration to account for the "hydrate" portion of the molecule.

  • Instrumentation: Mettler Toledo C20S Karl Fischer Titrator.

  • Reagent: Hydranal™-Composite 5.

  • Procedure: A known weight of the this compound was added to the titration vessel, and the water content was determined automatically.

In Vitro Functional Assay: Inhibition of DNA Synthesis

The biological activity of this compound from each supplier was assessed by its ability to inhibit DNA synthesis in a cell-based assay. As a deoxycytidine analog, it can be incorporated into DNA and interfere with its synthesis[1].

  • Cell Line: Human cervical cancer cell line (HeLa).

  • Assay Principle: Measurement of the incorporation of a nucleoside analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA.

  • Procedure:

    • HeLa cells were seeded in a 96-well plate and allowed to adhere overnight.

    • Cells were treated with increasing concentrations of this compound from each supplier for 24 hours.

    • After treatment, EdU was added to the cells and incubated for 2 hours to allow for incorporation into replicating DNA.

    • Cells were then fixed, permeabilized, and the incorporated EdU was detected using a fluorescent azide-alkyne cycloaddition reaction.

    • Fluorescence intensity, proportional to the amount of DNA synthesis, was measured using a plate reader.

    • The half-maximal inhibitory concentration (IC50) was calculated for each supplier's product.

Visualizations

Experimental_Workflow cluster_materials Materials cluster_qc Quality Control cluster_functional Functional Assay cluster_results Results Supplier_A Supplier A This compound HPLC HPLC Purity Supplier_A->HPLC NMR ¹H NMR Identity Supplier_A->NMR KF Karl Fischer Water Content Supplier_A->KF Cell_Culture HeLa Cell Culture Supplier_B Supplier B This compound Supplier_B->HPLC Supplier_B->NMR Supplier_B->KF Supplier_C Supplier C This compound Supplier_C->HPLC Supplier_C->NMR Supplier_C->KF Comparison Comparative Analysis HPLC->Comparison NMR->Comparison KF->Comparison Treatment Treatment with This compound Cell_Culture->Treatment Cells treated with product from each supplier EdU_Assay DNA Synthesis (EdU Incorporation) Treatment->EdU_Assay Analysis IC50 Determination EdU_Assay->Analysis Analysis->Comparison

Caption: Experimental workflow for the cross-validation of this compound suppliers.

Deoxycytidine_Metabolism dC 2'-Deoxycytidine dCMP dCMP dC->dCMP Deoxycytidine Kinase dCDP dCDP dCMP->dCDP dCMP Kinase dCTP dCTP dCDP->dCTP Nucleoside Diphosphate Kinase DNA DNA Synthesis dCTP->DNA DNA Polymerase

Caption: Metabolic pathway of 2'-deoxycytidine phosphorylation and incorporation into DNA.[2]

References

A Comparative Analysis of 2'-Deoxycytidine Hydrate and Gemcitabine on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular effects of the naturally occurring nucleoside, 2'-deoxycytidine (B1670253) hydrate (B1144303), and its synthetic analogue, the widely used chemotherapeutic agent gemcitabine (B846). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to ascertain these effects.

Introduction

2'-Deoxycytidine hydrate is a fundamental component of DNA, a pyrimidine (B1678525) nucleoside that is essential for normal cellular replication and function. In the context of cancer therapy, it is typically considered a baseline molecule, representing the natural substrate for DNA synthesis. While some reports suggest potential antiproliferative activities at high concentrations, it is largely viewed as non-cytotoxic under physiological conditions. In experimental settings, it often serves as a competitive substrate that can modulate the uptake and efficacy of nucleoside analogue drugs.

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a potent antimetabolite and a cornerstone in the treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1][2] As a prodrug, it requires intracellular activation to exert its cytotoxic effects. Its structural similarity to 2'-deoxycytidine allows it to be transported into cells and subsequently metabolized through the same pathways, leading to the disruption of DNA synthesis and the induction of programmed cell death (apoptosis).[1][2]

Mechanism of Action: A Tale of Two Nucleosides

The profound difference in the effects of these two compounds on cancer cells stems from the two fluorine atoms substituted at the 2' position of gemcitabine's sugar moiety. This modification transforms a benign DNA building block into a potent cellular poison.

This compound: As a natural nucleoside, 2'-deoxycytidine is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form, and subsequently to its di- and triphosphate forms. 2'-deoxycytidine triphosphate (dCTP) is then incorporated into the growing DNA strand by DNA polymerases during replication. This process is tightly regulated and essential for normal cell division.

Gemcitabine: Gemcitabine's journey to cytotoxicity follows a similar initial path but with lethal consequences.

  • Cellular Uptake and Activation: Gemcitabine enters the cell via nucleoside transporters and, like its natural counterpart, is phosphorylated by dCK to gemcitabine monophosphate (dFdCMP). Further phosphorylation yields the active metabolites, gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2] The initial phosphorylation by dCK is a rate-limiting step.[3]

  • Dual Cytotoxic Actions:

    • DNA Chain Termination: dFdCTP competes with the natural dCTP for incorporation into DNA.[2] Once incorporated, the fluorine atoms create steric hindrance that makes it difficult for DNA polymerase to add the next nucleotide, a process known as "masked chain termination." This stalls DNA replication and triggers a DNA damage response.[4][5]

    • Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This inhibition depletes the cellular pool of dCTP, which further enhances the incorporation of dFdCTP into DNA—a self-potentiating mechanism.[1][6]

  • Induction of Apoptosis: The stalled replication forks and DNA damage activate complex signaling pathways, including the ATM/ATR and Chk1/Chk2 checkpoint pathways, as well as stress-activated protein kinase pathways like JNK and p38 MAPK, ultimately leading to apoptosis.[4][5]

The diagram below illustrates the metabolic activation and mechanism of action of gemcitabine.

Gemcitabine_Mechanism cluster_outside Extracellular Space cluster_inside Intracellular Space Gem_out Gemcitabine Gem_in Gemcitabine Gem_out->Gem_in Nucleoside Transporter dFdCMP dFdCMP Gem_in->dFdCMP dCK dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Synth DNA Synthesis dFdCTP->DNA_Synth Incorporation & Chain Termination dCTP dCTP RNR->dCTP Produces dCTP->DNA_Synth Natural Substrate Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to

Caption: Metabolic activation and cytotoxic mechanisms of gemcitabine.

Quantitative Data Presentation

The following tables summarize the cytotoxic effects, impact on the cell cycle, and apoptosis-inducing capabilities of gemcitabine. Data for this compound is largely absent in the literature as it is generally non-cytotoxic and often used as a negative control or a competitive agent in gemcitabine studies.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCell LineCancer TypeIC50 Value
Gemcitabine MIA PaCa-2Pancreatic~25.00 nM
PANC-1Pancreatic~48.55 nM
AsPc-1PancreaticModerately Sensitive
BxPC-3PancreaticHighly Sensitive
Capan-1Pancreatic~105 nM
FA6Pancreatic~5 nM
This compound VariousVariousGenerally considered non-cytotoxic; IC50 values are not typically reported.

Table 2: Effects on Cell Cycle and Apoptosis

CompoundEffect on Cell CycleInduction of Apoptosis
Gemcitabine Primarily causes cell cycle arrest in the S-phase by inhibiting DNA synthesis.[7][8][9]Potent inducer of apoptosis through the DNA damage response pathway.[7][10]
This compound No significant perturbation of the cell cycle at physiological concentrations.Does not typically induce apoptosis. Can competitively inhibit gemcitabine-induced apoptosis.[11]

Signaling Pathways

The diagram below outlines the major signaling pathways activated by gemcitabine that lead to apoptosis.

Gemcitabine_Signaling Gem Gemcitabine (dFdCTP incorporation) DNA_Damage DNA Damage & Replication Stress Gem->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR MAPK JNK / p38 MAPK Activation DNA_Damage->MAPK Chk1_Chk2 Chk1 / Chk2 Activation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest S-Phase Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis MAPK->Apoptosis

Caption: Key signaling pathways activated by gemcitabine-induced DNA damage.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or gemcitabine and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5][12]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with the compounds as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[11][13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Treat cells with the compounds as previously described.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 30 minutes.[14]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).[4][14]

  • Incubation: Incubate for 15-30 minutes at room temperature.[4]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[1]

The workflow for these experimental protocols is outlined below.

Experimental_Workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI) cluster_cellcycle Cell Cycle (PI Staining) v1 Seed Cells v2 Treat with Compound v1->v2 v3 Add MTT Reagent v2->v3 v4 Solubilize Formazan v3->v4 v5 Measure Absorbance v4->v5 a1 Treat Cells a2 Harvest & Wash a1->a2 a3 Stain with Annexin V & PI a2->a3 a4 Flow Cytometry Analysis a3->a4 c1 Treat Cells c2 Harvest & Fix c1->c2 c3 Stain with PI & RNase A c2->c3 c4 Flow Cytometry Analysis c3->c4

Caption: Standard workflows for key in vitro cancer cell assays.

Conclusion

The comparison between this compound and gemcitabine starkly illustrates the principles of antimetabolite chemotherapy. While 2'-deoxycytidine is a vital, non-toxic component for cellular life, the subtle addition of two fluorine atoms transforms it into gemcitabine, a potent cytotoxic agent. Gemcitabine effectively hijacks the natural nucleoside metabolic pathways to induce DNA damage, inhibit crucial enzymes for DNA synthesis, and ultimately trigger programmed cell death in cancer cells. In contrast, this compound lacks these anticancer properties and can even competitively inhibit the therapeutic action of gemcitabine. This guide underscores the importance of targeted molecular modifications in modern drug design to convert essential cellular building blocks into effective therapies.

References

2'-Deoxycytidine Hydrate: A Comparative Guide for its Validation as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2'-deoxycytidine (B1670253) hydrate (B1144303) as a potential biomarker for specific diseases, primarily focusing on its relevance in cancer and inflammatory conditions. The performance of 2'-deoxycytidine is objectively compared with established alternative biomarkers, supported by experimental data and detailed methodologies.

Introduction to 2'-Deoxycytidine as a Biomarker

2'-Deoxycytidine (dC) is a deoxyribonucleoside that is a fundamental component of DNA. Its levels in biological fluids can fluctuate under pathological conditions, suggesting its potential as a biomarker. Increased levels of circulating dC have been observed in patients with certain cancers, often correlating with a poor prognosis[1][2]. This elevation is thought to result from increased DNA turnover and degradation in tumor cells. In the context of inflammation, reactive oxygen species can modify DNA bases, and the subsequent repair processes can release modified nucleosides, including derivatives of 2'-deoxycytidine, into circulation.

This guide will explore the validation of 2'-deoxycytidine hydrate as a biomarker by comparing it against established markers in two primary disease areas: cancer, where it may serve as an indicator of DNA damage and cell turnover, and atherosclerosis, a chronic inflammatory disease.

Comparison with Alternative Biomarkers

The utility of a biomarker is best assessed by comparing its performance against existing standards. In this guide, 2'-deoxycytidine is compared with:

  • 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) for cancer, a well-established marker of oxidative DNA damage.

  • High-sensitivity C-reactive protein (hs-CRP) and Interleukin-6 (IL-6) for atherosclerosis, both widely used markers of inflammation.

Data Presentation

The following tables summarize quantitative data from various studies, comparing the levels of 2'-deoxycytidine and alternative biomarkers in patients versus healthy controls.

Table 1: Biomarker Levels in Cancer Patients vs. Healthy Controls

BiomarkerDiseaseMatrixPatient Group (Concentration)Control Group (Concentration)Fold Change (Patient vs. Control)Reference
2'-Deoxycytidine LeukemiaPlasma<0.05 and 0.44 µM (before chemo); 10.3 and 5.5 µM (during chemo)<0.05 µM>100-fold increase during chemo[2]
8-oxodG Various CancersUrineMedian: 6.05 nmol/24 hrMedian: 2.2 nmol/24 hr~2.75[3]
8-OHdG Prostate CancerUrine2.67 ± 0.96 ng/mg creatinine1.87 ± 0.77 ng/mg creatinine~1.43[4]

Table 2: Biomarker Levels in Atherosclerosis Patients vs. Healthy Controls

BiomarkerDisease StateMatrixPatient Group (Concentration)Control Group (Concentration)Fold Change (Patient vs. Control)Reference
hs-CRP Acute Coronary SyndromeSerumSignificantly higher than controls--[5]
IL-6 Acute Coronary SyndromeSerumSignificantly higher than controls--[5]
IL-6 Type 2 Diabetes with Coronary Artery CalciumPlasmaCAC scores increased with increasing IL-6 categories--[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of 2'-Deoxycytidine in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the principles of reversed-phase HPLC for the separation of nucleosides.

1. Sample Preparation:

  • Collect whole blood in EDTA-containing tubes.
  • Centrifuge at 1,000 x g for 15 minutes at 4°C to separate plasma.
  • To 100 µL of plasma, add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
  • Vortex for 30 seconds and incubate at -20°C for 30 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: Luna C18 column (150 x 4.6 mm, 5 µm)[7]
  • Mobile Phase A: Deionized water[7]
  • Mobile Phase B: 50 mM phosphate (B84403) buffer (pH 4.0)[7]
  • Mobile Phase C: Methanol[7]
  • Gradient: A gradient elution is typically used, starting with a high percentage of aqueous buffer and gradually increasing the organic solvent to elute the nucleosides. A specific gradient would be, for example, starting with 95% A, 5% B, and 0% C, and transitioning to 50% A, 5% B, and 45% C over 10 minutes.
  • Flow Rate: 1 mL/min[7]
  • Column Temperature: 40°C[7]
  • Detection: UV absorbance at 254 nm.
  • Quantification: The concentration of 2'-deoxycytidine is determined by comparing its peak area to a standard curve generated with known concentrations of 2'-deoxycytidine.

Measurement of Urinary 8-oxodG by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and specific method for the quantification of 8-oxodG.

1. Sample Preparation:

  • Collect first morning urine samples.
  • To 1 mL of urine, add an internal standard (e.g., [15N5]8-oxodG).
  • Add 100 µL of tricarboxylic acid to precipitate proteins.
  • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
  • Transfer the supernatant to an autosampler vial for injection[8].

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A reversed-phase C18 column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A gradient elution is used to separate 8-oxodG from other urine components.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 8-oxodG (e.g., m/z 284 -> 168) and the internal standard[8].
  • Quantification: The concentration of 8-oxodG is determined from the ratio of the peak area of the analyte to that of the internal standard, using a calibration curve.

Measurement of hs-CRP and IL-6 in Serum by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for a sandwich ELISA.

1. Sample Preparation:

  • Collect whole blood and allow it to clot.
  • Centrifuge to separate the serum.
  • Dilute serum samples as per the kit instructions (e.g., 1:100 for hs-CRP)[9].

2. ELISA Procedure:

  • Add standards, controls, and diluted samples to the wells of a microplate pre-coated with a capture antibody specific for the target analyte (hs-CRP or IL-6).
  • Incubate to allow the analyte to bind to the capture antibody.
  • Wash the wells to remove unbound substances.
  • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
  • Incubate to allow the detection antibody to bind to the captured analyte.
  • Wash the wells to remove unbound detection antibody.
  • Add a substrate solution that will be acted upon by the enzyme to produce a colored product.
  • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
  • Quantification: The concentration of the analyte is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of the analyte.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of 2'-deoxycytidine and its involvement in inflammatory signaling, providing a visual representation of its biological context.

deoxycytidine_metabolism cluster_0 Deoxycytidine Metabolism in Cancer dC 2'-Deoxycytidine (dC) dCMP dCMP dC->dCMP dCK dU Deoxyuridine dC->dU CDA dCDP dCDP dCMP->dCDP dUMP dUMP dCMP->dUMP dCMP Deaminase dCTP dCTP dCDP->dCTP DNA DNA dCTP->DNA DNA Polymerase dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP dTTP->DNA DNA Polymerase

Metabolic pathway of 2'-deoxycytidine in cancer cells.

This pathway highlights the conversion of 2'-deoxycytidine into its triphosphate form for incorporation into DNA, a process that is often upregulated in proliferating cancer cells. Key enzymes in this pathway, such as deoxycytidine kinase (dCK) and cytidine (B196190) deaminase (CDA), can influence the levels of dC and the efficacy of nucleoside analogue drugs[10].

inflammatory_pathway cluster_1 Inflammatory Signaling and 5-aza-dC LTA Lipoteichoic Acid (LTA) TLR2 TLR2 LTA->TLR2 MyD88 MyD88 TLR2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) Nucleus->Cytokines induces transcription of Aza_dC 5-aza-2'-deoxycytidine Aza_dC->MyD88 induces hypomethylation of promoter

Regulation of inflammatory response by 5-aza-2'-deoxycytidine via the NF-κB pathway.

This diagram illustrates how 5-aza-2'-deoxycytidine, an analogue of 2'-deoxycytidine, can modulate the inflammatory response. In human odontoblast-like cells, it has been shown to upregulate the expression of key signaling molecules like MyD88 and TRAF6, leading to an enhanced inflammatory response through the NF-κB pathway upon stimulation with lipoteichoic acid (LTA)[11]. This suggests a potential role for 2'-deoxycytidine and its analogues in modulating inflammatory processes.

Conclusion

The validation of this compound as a biomarker for cancer and inflammatory diseases is an ongoing area of research. While elevated levels of 2'-deoxycytidine in cancer patients are a promising finding, more extensive studies are required to establish its sensitivity, specificity, and clinical utility in comparison to established biomarkers like 8-oxodG. In the context of inflammatory diseases such as atherosclerosis, the direct role of endogenous 2'-deoxycytidine as a biomarker is less clear, although its analogues have demonstrated immunomodulatory effects.

The provided experimental protocols offer a foundation for researchers to quantify 2'-deoxycytidine and its comparative biomarkers accurately. The signaling pathway diagrams provide a conceptual framework for understanding the biological relevance of 2'-deoxycytidine in these disease states. Further head-to-head comparative studies with larger patient cohorts are necessary to fully validate this compound as a reliable and clinically valuable biomarker.

References

evaluating the performance of 2'-deoxycytidine hydrate in different DNA sequencing technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of DNA sequencing, the choice of nucleotide analogs can significantly impact the accuracy, efficiency, and overall success of their experiments. This guide provides a comprehensive comparison of the performance of standard 2'-deoxycytidine (B1670253) triphosphate (dCTP), often supplied as 2'-deoxycytidine hydrate, and its key alternatives in major DNA sequencing technologies. We delve into the experimental data, detailed protocols, and the nuanced advantages each molecule brings to the sequencing workflow.

At the heart of DNA sequencing lies the precise incorporation of deoxynucleotide triphosphates (dNTPs). While the canonical dCTP is a fundamental component, challenges such as sequencing through GC-rich regions have spurred the development and adoption of modified deoxycytidine analogs. This guide will focus on the comparative performance of standard dCTP and a notable alternative, N4-methyl-2'-deoxycytidine triphosphate (N4-methyl-dCTP), across Sanger sequencing and Next-Generation Sequencing (NGS) platforms.

Performance in Sanger Sequencing

Sanger sequencing, the gold standard for sequence validation, relies on the chain termination method. The performance of dNTPs and their analogs in this context is critical for generating clean and unambiguous sequence reads.

One of the primary challenges in Sanger sequencing is the formation of secondary structures in GC-rich DNA templates, which can lead to "band compressions" in the sequencing gel or electropherogram. This phenomenon can obscure the true nucleotide sequence. To address this, modified nucleotides that reduce the strength of Watson-Crick base pairing are often employed.

N4-methyl-2'-deoxycytidine 5'-triphosphate (N4-methyl-dCTP) has emerged as a valuable tool for resolving such issues. It can be effectively utilized by various DNA polymerases, including Taq DNA polymerase and Sequenase, as a substitute for dCTP.[1] Its primary advantage is the elimination of band compressions, even in cases where other analogs like 7-deaza-dGTP are not effective.[1]

However, the use of N4-methyl-dCTP is not without trade-offs. Sequencing reactions employing this analog have shown a tendency to be more prone to "false stops," which are premature terminations of the growing DNA strand not caused by the incorporation of a dideoxynucleotide.[1] This effect is more pronounced when using Sequenase at 37°C compared to Taq DNA polymerase at 72°C.[1]

Comparative Data: dCTP vs. N4-methyl-dCTP in Sanger Sequencing
Performance MetricStandard dCTPN4-methyl-dCTP
Resolution of GC-rich regions Prone to band compressionsEffectively eliminates band compressions[1]
Accuracy High, but can be compromised by band compressionsHigh, but may be affected by a higher incidence of false stops[1]
Read Length Can be limited by secondary structuresPotentially longer reads in GC-rich regions due to improved resolution
Enzyme Compatibility Broad compatibility with standard DNA polymerasesCompatible with Taq DNA polymerase, Sequenase, and E. coli polymerase I large fragment[1]

Performance in Next-Generation Sequencing (NGS)

In the realm of high-throughput NGS platforms like Illumina and Oxford Nanopore, the focus shifts from single-read accuracy to the aggregate quality of millions of reads. While standard dCTP is the default choice, the use of modified nucleotides is an area of ongoing research, particularly for applications involving the detection of epigenetic modifications.

For standard DNA sequencing on Illumina platforms, the use of modified dNTPs is less common as the chemistry is highly optimized for the canonical bases. The primary performance metrics are sequencing quality scores (Q-scores), which represent the probability of an incorrect base call, and overall data throughput.

In the context of Oxford Nanopore sequencing, which detects changes in electrical current as a DNA strand passes through a nanopore, the chemical properties of each nucleotide directly influence the resulting signal. While there is extensive research on detecting modified bases like 5-methylcytosine, the performance of dCTP analogs as a complete substitute for dCTP in standard sequencing runs is not well-documented in publicly available literature. The focus of modification has been on detecting existing epigenetic marks rather than altering the fundamental sequencing chemistry.

Experimental Protocols

Sanger Sequencing with N4-methyl-dCTP

This protocol is adapted from methodologies describing the use of modified nucleotides to resolve band compressions.

1. Reaction Setup:

  • Prepare four separate sequencing reactions (A, C, G, T) for the DNA template.

  • For the 'C' reaction, substitute dCTP entirely with N4-methyl-dCTP in the reaction mix. The other dNTPs (dATP, dGTP, dTTP) and the corresponding ddNTPs are added as per a standard Sanger sequencing protocol.

  • The concentration of N4-methyl-dCTP should be optimized based on the DNA polymerase being used, but a starting point is to use it at the same concentration as standard dCTP.

2. Thermal Cycling:

  • Perform cycle sequencing using a thermal cycler. The annealing and extension temperatures and times should be optimized for the specific template and primers. When using Taq DNA polymerase, an extension temperature of 72°C is recommended to minimize false stops.[1]

3. Purification and Analysis:

  • Purify the sequencing products to remove unincorporated nucleotides and primers.

  • Analyze the fragments using capillary electrophoresis on an automated DNA sequencer.

Sanger_Workflow_with_N4_methyl_dCTP cluster_prep Reaction Preparation cluster_sequencing Sequencing cluster_analysis Analysis Template_Primer Template + Primer Reaction_Mixes Sequencing Mixes (A, G, T with dCTP) (C with N4-methyl-dCTP) Cycle_Sequencing Cycle Sequencing Reaction_Mixes->Cycle_Sequencing Add to template Purification Product Purification Cycle_Sequencing->Purification Electrophoresis Capillary Electrophoresis Purification->Electrophoresis Data_Analysis Sequence Analysis Electrophoresis->Data_Analysis Performance_Tradeoffs cluster_attributes Attributes dCTP Standard dCTP High_Fidelity High Fidelity dCTP->High_Fidelity Leads to N4_methyl_dCTP N4-methyl-dCTP Resolves_Compression Resolves GC Compression N4_methyl_dCTP->Resolves_Compression Leads to Potential_False_Stops Potential for False Stops N4_methyl_dCTP->Potential_False_Stops Can lead to

References

Safety Operating Guide

Navigating the Safe Disposal of 2'-Deoxycytidine Hydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of 2'-Deoxycytidine hydrate (B1144303), a nucleoside that is a fundamental component of DNA. While some safety data sheets (SDS) indicate that 2'-Deoxycytidine is not classified as hazardous under OSHA's Hazard Communication Standard, it is crucial to adhere to rigorous disposal protocols to minimize environmental impact and maintain laboratory safety.[1][2]

Chemical waste generators are ultimately responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national regulations to ensure complete and accurate classification.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[3] In case of accidental release, avoid dust formation and prevent the chemical from entering drains.[3][4]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Pure, unused 2'-Deoxycytidine hydrate should be collected in a designated, clearly labeled waste container.

    • Solutions containing this compound should also be collected in a labeled, sealed waste container.

    • Contaminated materials, such as gloves, weighing paper, and pipette tips, should be collected in a separate, sealed container labeled as "Contaminated Debris."

  • Container Management:

    • Use containers that are compatible with the chemical.

    • Ensure containers are tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[1][5]

  • Waste Collection and Storage:

    • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area, following your institution's guidelines.

  • Disposal Request and Manifest:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Complete all required waste manifest forms accurately, providing a full chemical name and quantity.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[3]

    • For dry spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[1] A vacuum cleaner fitted with a HEPA filter may also be used.[4]

    • For wet spills, absorb the material with an inert absorbent and place it in a labeled container.

    • Wash the spill area thoroughly with soap and water.[3]

Quantitative Data Summary

While specific quantitative limits for disposal are not provided in the search results, the following table summarizes key physical and chemical properties relevant to handling and storage.

PropertyValueSource
Physical State Crystalline Powder / Solid[2][3]
Appearance White / Off-white, Light yellow[1][2][3][5]
Melting Point 168 °C / 334.4 °F - 211 °C / 411.8 °F[1][2][5]
Incompatible Materials Strong oxidizing agents[1][5]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material contaminated with other hazardous substances? start->is_contaminated is_pure Is it pure, unused chemical or in a non-hazardous solution? is_contaminated->is_pure No treat_as_hazardous Treat as hazardous waste. Follow institutional protocols for the specific hazardous contaminant. is_contaminated->treat_as_hazardous Yes collect_solid Collect in a labeled hazardous chemical waste container (Solid). is_pure->collect_solid Solid collect_liquid Collect in a labeled hazardous chemical waste container (Liquid). is_pure->collect_liquid Liquid consult_sds Consult Safety Data Sheet (SDS) and local regulations. is_pure->consult_sds Unsure contact_ehs Arrange for pickup by Environmental Health & Safety (EHS) or licensed contractor. treat_as_hazardous->contact_ehs collect_solid->contact_ehs collect_liquid->contact_ehs is_non_hazardous Is it classified as non-hazardous for disposal? consult_sds->is_non_hazardous is_non_hazardous->collect_solid No/Unsure dispose_non_hazardous Dispose of as non-hazardous chemical waste according to institutional guidelines. is_non_hazardous->dispose_non_hazardous Yes end End of Disposal Process dispose_non_hazardous->end contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2'-Deoxycytidine Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2'-Deoxycytidine hydrate (B1144303), a crucial building block in nucleic acid synthesis. Adherence to these procedures will ensure a safe laboratory environment and prevent potential contamination.

Personal Protective Equipment (PPE)

While 2'-Deoxycytidine hydrate is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is prudent to follow standard laboratory safety protocols to minimize exposure and potential irritation.[1][2] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses or GogglesShould meet OSHA regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[2][3]
Hand Protection Disposable Nitrile GlovesChemical-impermeable gloves are recommended to prevent skin contact.[1][3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from accidental spills.
Respiratory Protection Not generally requiredUnder normal use conditions, respiratory protection is not necessary.[3] If dust formation is likely, a particle filter respirator is recommended.[1][3]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe working environment.

AspectProtocol
Handling - Work in a well-ventilated area.[1]- Avoid the formation of dust and aerosols.[1]- Avoid contact with skin and eyes.[1]- Employ good industrial hygiene and safety practices.[1]
Storage - Keep the container tightly closed.[1][2]- Store in a dry, cool, and well-ventilated place.[1][2]

Spill and Disposal Procedures

In the event of a spill or when disposing of the compound, the following procedures should be followed to mitigate any potential risks and ensure environmental safety.

ProcedureAction
Spill Response - Sweep up the spilled solid material, avoiding dust generation.[3]- Place the material into a suitable, labeled container for disposal.[1]
Disposal - Dispose of the waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]- Do not allow the chemical to enter drains or sewer systems.[1]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Proceed to handling Dissolve/Use in Experiment Dissolve/Use in Experiment Weigh Compound->Dissolve/Use in Experiment Use as needed Clean Workspace Clean Workspace Dissolve/Use in Experiment->Clean Workspace Experiment complete Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Segregate waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Final step

Workflow for Handling this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxycytidine hydrate
Reactant of Route 2
2'-Deoxycytidine hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.